1,3,5-Tris(4-aminophenyl)benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[3,5-bis(4-aminophenyl)phenyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3/c25-22-7-1-16(2-8-22)19-13-20(17-3-9-23(26)10-4-17)15-21(14-19)18-5-11-24(27)12-6-18/h1-15H,25-27H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHQSCKLPDVSEBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)C3=CC=C(C=C3)N)C4=CC=C(C=C4)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40476649 | |
| Record name | 1,3,5-Tris(4-aminophenyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40476649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118727-34-7 | |
| Record name | 1,3,5-Tris(4-aminophenyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40476649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,5-Tris(4-aminophenyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 1,3,5-Tris(4-aminophenyl)benzene: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis routes for 1,3,5-Tris(4-aminophenyl)benzene (TAPB), a versatile tripodal amine building block utilized in the development of covalent organic frameworks (COFs), porous polymers, and other advanced materials. This document details the experimental protocols, quantitative data, and characterization of the key synthetic pathway.
Core Synthesis Route: A Two-Step Approach
The most prevalent and well-documented method for synthesizing this compound involves a two-step process. The first step is the acid-catalyzed cyclotrimerization of 4-nitroacetophenone to yield the intermediate, 1,3,5-Tris(4-nitrophenyl)benzene (TNPB). The subsequent step involves the reduction of the nitro groups of TNPB to the corresponding amino groups, affording the final product, TAPB.
Caption: Overall workflow for the two-step synthesis of this compound (TAPB).
Quantitative Data Summary
The following tables provide a summary of the quantitative data for each step of the synthesis.
Table 1: Synthesis of 1,3,5-Tris(4-nitrophenyl)benzene (TNPB)
| Reactant/Reagent | Molecular Formula | Molar Mass ( g/mol ) | Amount | Role |
| 4-Nitroacetophenone | C₈H₇NO₃ | 165.15 | 1.0 eq | Starting Material |
| Triflic Acid | CF₃SO₃H | 150.08 | Catalytic | Catalyst |
| Product | Molecular Formula | Molar Mass ( g/mol ) | Yield | Purity |
| 1,3,5-Tris(4-nitrophenyl)benzene | C₂₄H₁₅N₃O₆ | 441.39 | High | High |
Table 2: Synthesis of this compound (TAPB)
| Reactant/Reagent | Molecular Formula | Molar Mass ( g/mol ) | Amount | Role |
| 1,3,5-Tris(4-nitrophenyl)benzene | C₂₄H₁₅N₃O₆ | 441.39 | 1.0 eq | Starting Material |
| Hydrazine Hydrate (B1144303) | N₂H₄·H₂O | 50.06 | Excess | Reducing Agent |
| Palladium on Carbon (10%) | Pd/C | - | Catalytic | Catalyst |
| Ethanol (B145695) | C₂H₅OH | 46.07 | - | Solvent |
| Product | Molecular Formula | Molar Mass ( g/mol ) | Yield | Purity |
| This compound | C₂₄H₂₁N₃ | 351.44 | ~87%[1] | >97% |
Experimental Protocols
Step 1: Synthesis of 1,3,5-Tris(4-nitrophenyl)benzene (TNPB)
This procedure details the acid-catalyzed cyclotrimerization of 4-nitroacetophenone.
Materials:
-
4-Nitroacetophenone
-
Triflic Acid (Trifluoromethanesulfonic acid)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
A mixture of 4-nitroacetophenone and a catalytic amount of triflic acid in toluene is refluxed for an extended period (e.g., 48 hours).
-
The resulting solid is filtered and washed with toluene.
-
The solid is then suspended in N,N-dimethylformamide (DMF) and refluxed for a short period (e.g., 20 minutes).
-
The hot solution is filtered, and the solid is washed with hot DMF.
-
This reflux and filtration step in DMF can be repeated to ensure purity.
Step 2: Reduction of 1,3,5-Tris(4-nitrophenyl)benzene (TNPB) to this compound (TAPB)
This protocol describes the catalytic reduction of the nitro groups of TNPB.
Materials:
-
1,3,5-Tris(4-nitrophenyl)benzene (TNPB)
-
Palladium on carbon (10% Pd/C)
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
A mixture of 1,3,5-Tris(4-nitrophenyl)benzene and 10% palladium on carbon in ethanol is heated to reflux.[1]
-
Hydrazine hydrate is added dropwise to the refluxing mixture.[1]
-
The reaction mixture is refluxed overnight.
-
After cooling, the mixture is filtered through celite to remove the catalyst.
-
The filtrate is cooled (e.g., -24°C for 3 hours) to precipitate the product.
-
The precipitate is filtered, washed with cold ethanol, and dried to yield this compound as a bright-yellow solid.[1]
Characterization Data
Table 3: Characterization of 1,3,5-Tris(4-nitrophenyl)benzene (TNPB)
| Property | Data |
| Melting Point | 151–152 ºC[1] |
| ¹H NMR (CDCl₃) | δ= 7.56 (d, J 8.1 Hz, 6H), 7.62 (d, J 8.2 Hz, 6H), 7.70 (s, 3H)[1] |
| ¹³C NMR (CDCl₃) | δ 122.3, 125.0, 128.9, 132.1, 139.7, 141.6[1] |
| IR (KBr, cm⁻¹) | 3043, 1595, 1489, 1379, 1085, 1007, 849[1] |
Table 4: Characterization of this compound (TAPB)
| Property | Data |
| Melting Point | >200 °C, 263 °C (lit.)[2] |
| ¹H NMR | - |
| ¹³C NMR | - |
| IR (KBr, cm⁻¹) | - |
| Purity | 93.0+%[3], 97% |
Note: Detailed NMR and IR data for TAPB were not consistently available across the searched literature.
Alternative Synthesis Route
An alternative, though less detailed in the literature for the specific synthesis of TAPB, involves the nickel-catalyzed amination of 1,3,5-tris(p-chlorophenyl)benzene with secondary cyclic and acyclic amines to afford corresponding triarylamines in good yields.[3] This method may offer an alternative pathway for synthesizing derivatives of TAPB.
References
An In-depth Technical Guide to 1,3,5-Tris(4-aminophenyl)benzene (TAPB)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3,5-Tris(4-aminophenyl)benzene (TAPB) is a highly symmetrical, trigonal aromatic amine that has garnered significant attention as a versatile building block in materials science. Its unique C3-symmetric structure makes it an ideal candidate for the synthesis of advanced porous materials such as Covalent Organic Frameworks (COFs) and other polymers with applications in gas storage, separation, sensing, and catalysis. This technical guide provides a comprehensive overview of the physical and chemical properties of TAPB, detailed experimental protocols for its synthesis and characterization, and an exploration of its applications, particularly in areas of potential interest to drug development professionals, such as advanced drug delivery systems.
Chemical and Physical Properties
TAPB is a white to light brown crystalline powder. Its core physical and chemical properties are summarized in the table below, compiled from various sources.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₁N₃ | [1] |
| Molecular Weight | 351.44 g/mol | |
| Melting Point | 262-263 °C | [2] |
| CAS Number | 118727-34-7 | |
| IUPAC Name | 5'-(4-aminophenyl)-[1,1':3',1''-terphenyl]-4,4''-diamine | [1] |
| Appearance | White to brown powder/crystal | TCI Chemicals |
| Solubility | Soluble in acetone, DMSO. | [2] |
Synthesis and Purification
The synthesis of TAPB typically involves a two-step process starting from 4-nitroacetophenone. The first step is an acid-catalyzed cyclotrimerization to form 1,3,5-tris(4-nitrophenyl)benzene (B1636164) (TNPB). The subsequent step is the reduction of the nitro groups to amino groups to yield the final TAPB product.[3]
Experimental Protocol: Synthesis of TAPB
Step 1: Synthesis of 1,3,5-Tris(4-nitrophenyl)benzene (TNPB) [3]
-
In a three-necked flask equipped with a magnetic stirrer, add 4-nitroacetophenone (25.1 g, 0.15 mol) and anhydrous ethanol (B145695) (43.7 mL, 0.75 mmol).
-
Slowly add thionyl chloride (18.2 mL, 0.25 mol) dropwise to the mixture.
-
Heat the mixture to reflux and maintain for 1 hour.
-
After cooling, neutralize the solid and wash it successively with water.
-
Recrystallize the crude product from an appropriate solvent to obtain pure TNPB.
Step 2: Synthesis of this compound (TAPB) [2]
-
In a hydrogenator, add TNPB (from the previous step), dry tetrahydrofuran (B95107) (THF, 40 mL), and a catalytic amount of palladium on carbon (Pd/C).
-
Purge the system with nitrogen.
-
Stir the mixture under a hydrogen pressure of 1.2 MPa at room temperature for 3 days.
-
After the reaction is complete, filter off the Pd/C catalyst.
-
Remove the solvent by rotary evaporation.
-
The resulting white product can be further purified by recrystallization from a suitable solvent like THF to yield pure TAPB.[2]
Spectroscopic Properties
The structural characterization of TAPB is crucial for confirming its identity and purity. The following sections detail its key spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, acetone-d₆):
-
δ 7.59 (s, 3H, Ar-H)
-
δ 7.51-7.53 (d, 6H, Ar-H)
-
δ 6.77-6.79 (d, 6H, Ar-H)
-
δ 4.76 (s, 6H, -NH₂)[2]
-
-
¹³C NMR (100 MHz, acetone-d₆):
-
δ 149.0, 143.1, 130.7, 128.9, 122.3, 115.5[2]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of TAPB exhibits characteristic peaks corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Assignment | Reference |
| 3442, 3360 | N-H stretching vibrations of the primary amine | [2] |
| 1620 | N-H bending (scissoring) vibration | [2] |
| 1593, 1516 | C=C aromatic ring stretching vibrations | [2] |
| 1283 | C-N stretching vibration | [2] |
| 827 | C-H out-of-plane bending in the para-substituted rings | [2] |
UV-Visible and Photoluminescence Spectroscopy
-
UV-Vis Absorption: In acetonitrile, TAPB shows two main absorption bands around 205 nm and 310 nm. These are attributed to π-π* and n-π* electronic transitions, respectively.[4]
-
Photoluminescence: When excited at 310 nm in acetonitrile, TAPB exhibits fluorescence with an emission maximum at approximately 425 nm.[4]
Electrochemical Properties
Experimental Workflows
The characterization of TAPB and its derivatives follows a standard workflow in materials chemistry.
Applications in Materials Science and Relevance to Drug Development
The primary application of TAPB is as a building block for Covalent Organic Frameworks (COFs). The trigonal geometry of TAPB allows for the formation of highly ordered, porous 2D or 3D structures.
These TAPB-based COFs have shown promise in several areas:
-
Gas Storage and Separation: The porous nature of these COFs allows for the selective adsorption of gases like CO₂.[7]
-
Sensing: Fluorescent COFs derived from TAPB can be used for the detection of nitroaromatic compounds.[7]
-
Catalysis: The ordered pores and functional groups within the COFs can act as catalytic sites.
For drug development professionals , the relevance of TAPB lies in the potential of its derived COFs as advanced drug delivery systems. The high surface area and tunable pore size of these materials could allow for the encapsulation and controlled release of therapeutic agents. The ability to functionalize the COF structure with specific groups could also enable targeted drug delivery.
Safety Information
TAPB is an irritant and should be handled with appropriate personal protective equipment.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[8]
-
Storage: Keep in a dark place, under an inert atmosphere, at room temperature.[8]
Conclusion
This compound is a key building block in the development of advanced functional materials. Its well-defined structure and reactivity make it an invaluable tool for chemists and material scientists. While its direct application in pharmaceuticals is not established, the unique properties of TAPB-derived materials, particularly Covalent Organic Frameworks, open up exciting possibilities for innovation in areas such as drug delivery, which are of significant interest to the drug development community. This guide provides a foundational understanding of TAPB to facilitate further research and application development.
References
- 1. 1,3,5-Tri(4-aminophenyl)benzene | C24H21N3 | CID 12058813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Synthesis and structural, electrochemical and photophysical studies of triferrocenyl-substituted 1,3,5-triphenylbenzene: a cyan-light emitting molecul ... - Dalton Transactions (RSC Publishing) DOI:10.1039/D0DT02948C [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound derivatives: design, synthesis via nickel-catalysed aromatic amination and electrochemical properties - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. ossila.com [ossila.com]
- 8. TPB: Safety Data Sheet, National Diagnostics [nationaldiagnostics.com]
An In-depth Technical Guide to 1,3,5-Tris(4-aminophenyl)benzene: A Core Component in Advanced Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3,5-Tris(4-aminophenyl)benzene (TAPB), identified by its CAS number 118727-34-7, is a symmetrical aromatic amine that has emerged as a critical building block in materials science. Its unique trigonal geometry and reactive amine functionalities make it an ideal monomer for the synthesis of highly ordered porous polymers. While not a therapeutic agent in itself, TAPB is at the forefront of innovation in drug delivery, primarily through its central role in the construction of Covalent Organic Frameworks (COFs). These TAPB-based COFs are gaining significant attention as sophisticated carriers for targeted drug delivery, offering high drug loading capacities, biocompatibility, and stimuli-responsive release mechanisms. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and burgeoning applications of TAPB in the pharmaceutical sciences, with a focus on the development of advanced drug delivery platforms.
Physicochemical Properties of this compound
This compound is a crystalline powder at room temperature. Its key physical and chemical properties are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 118727-34-7 | |
| Molecular Formula | C₂₄H₂₁N₃ | [1] |
| Molecular Weight | 351.44 g/mol | [1] |
| IUPAC Name | 5'-(4-aminophenyl)-[1,1':3',1''-terphenyl]-4,4''-diamine | [2] |
| Synonyms | TAPB, 1,3,5-tri(4-aminophenyl)benzene | [3] |
| Appearance | White to brown crystalline powder | [4] |
| Melting Point | >200 °C | [5] |
| Boiling Point | 576.3 ± 45.0 °C at 760 mmHg | [5] |
| Purity | ≥97% | [6] |
| Storage Temperature | Room temperature, protect from light, in an inert atmosphere | [2][6] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from 4-nitroacetophenone.[1][2] The first step involves an acid-catalyzed cyclotrimerization to form 1,3,5-Tris(4-nitrophenyl)benzene, which is then reduced to the final product.
Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of 1,3,5-Tris(4-nitrophenyl)benzene [1][2]
-
Reaction Setup: To a solution of 4-nitroacetophenone in ethanol, add silicon tetrachloride (SiCl₄) dropwise.
-
Reaction Conditions: Heat the mixture and maintain it at reflux for 10 hours.
-
Work-up: After cooling, the precipitate is filtered, washed with ethanol, and dried to yield 1,3,5-Tris(4-nitrophenyl)benzene.
Step 2: Synthesis of this compound [1][2]
-
Reaction Setup: Suspend 1,3,5-Tris(4-nitrophenyl)benzene (5.6 g) in ethanol.
-
Catalyst and Reducing Agent: Add Palladium on carbon (Pd/C) as a catalyst, followed by the careful addition of hydrazine (B178648) hydrate (B1144303) (NH₂NH₂·H₂O).
-
Reaction Conditions: Heat the mixture to reflux and maintain for 10 hours.
-
Work-up: After the reaction is complete, the mixture is filtered to remove the catalyst. The filtrate is concentrated under reduced pressure, and the resulting solid is purified by recrystallization to yield this compound.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Synthesis and structural, electrochemical and photophysical studies of triferrocenyl-substituted 1,3,5-triphenylbenzene: a cyan-light emitting molecul ... - Dalton Transactions (RSC Publishing) DOI:10.1039/D0DT02948C [pubs.rsc.org]
- 3. In vivo Biodistribution and Clearance Studies using Multimodal ORMOSIL Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Covalent organic framework-based fluorescent nanoprobe for intracellular pH sensing and imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vivo biodistribution of nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1,3,5-Tris(4-aminophenyl)benzene (TAPB)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,5-Tris(4-aminophenyl)benzene (TAPB) is a symmetric aromatic amine with a distinctive C3-symmetric structure. This unique molecular architecture makes it a highly valuable building block in supramolecular chemistry and materials science. While its primary applications lie in the synthesis of advanced porous materials, its derivatives have been explored for potential biological activities. This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and characterization of TAPB.
Molecular Structure and Properties
This compound consists of a central benzene (B151609) ring substituted at the 1, 3, and 5 positions with 4-aminophenyl groups. This arrangement results in a planar, propeller-shaped molecule.
Physicochemical and Crystallographic Data
The fundamental properties of TAPB are summarized in the table below.
| Property | Value |
| Molecular Formula | C₂₄H₂₁N₃ |
| Molecular Weight | 351.44 g/mol |
| CAS Number | 118727-34-7 |
| IUPAC Name | 4,4',4''-(benzene-1,3,5-triyl)trianiline |
| Synonyms | TAPB, 5'-(4-aminophenyl)-[1,1':3',1''-terphenyl]-4,4''-diamine |
| Melting Point | 263 °C (lit.)[1] |
| Appearance | White to yellow crystalline powder |
| Solubility | Slightly soluble in acetonitrile (B52724) and DMSO (with heating) |
Crystallographic data for TAPB has been reported in the Crystallography Open Database (COD) under the deposition number 4512117.[2]
| Crystallographic Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 9.246 |
| b (Å) | 10.328 |
| c (Å) | 10.939 |
| α (°) | 76.69 |
| β (°) | 86.21 |
| γ (°) | 66.80 |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of TAPB.
| Spectroscopy Type | Key Features |
| ¹H NMR | (400 MHz, acetone-d₆): δ (ppm) 7.59 (s, 3H, Ar-H), 7.51-7.53 (d, 6H, Ar-H), 6.77-6.79 (d, 6H, Ar-H), 4.76 (6H, -NH₂)[3] |
| ¹³C NMR | (100 MHz, acetone-d₆): δ (ppm) 149.0, 143.1, 130.7, 128.9, 122.3, 115.5[3] |
| FTIR (KBr) | (cm⁻¹): 3442, 3360 (N-H stretching), 1620 (N-H bending), 1593, 1516 (C=C aromatic stretching), 1283 (C-N stretching), 827 (C-H out-of-plane bending)[3] |
Experimental Protocols
The synthesis of this compound is typically achieved through a two-step process involving the cyclotrimerization of a substituted acetophenone (B1666503) followed by the reduction of the nitro groups.
Synthesis of 1,3,5-Tris(4-nitrophenyl)benzene
This procedure is adapted from the acid-catalyzed cyclization of 4-nitroacetophenone.
Materials:
-
4-Nitroacetophenone
-
Anhydrous ethanol (B145695)
-
Thionyl chloride
Procedure:
-
In a three-necked flask equipped with a magnetic stirrer, add 4-nitroacetophenone (0.15 mol) and anhydrous ethanol (0.75 mmol).
-
Slowly add thionyl chloride (0.25 mol) dropwise to the mixture.
-
Heat the mixture to reflux and maintain for 1 hour.
-
After cooling, the solid product is collected, neutralized, and washed.
Synthesis of this compound
This procedure involves the reduction of the nitro groups of 1,3,5-Tris(4-nitrophenyl)benzene.
Materials:
-
1,3,5-Tris(4-nitrophenyl)benzene
-
Hydrazine (B178648) hydrate (B1144303) (NH₂NH₂·H₂O)
-
Palladium on carbon (Pd/C) catalyst
-
Ethanol
Procedure:
-
Dissolve 1,3,5-Tris(4-nitrophenyl)benzene in ethanol in a reaction flask.
-
Add a catalytic amount of Pd/C.
-
Add hydrazine hydrate dropwise to the mixture.
-
Heat the reaction mixture and monitor the reaction progress.
-
After completion, the catalyst is removed by filtration, and the solvent is evaporated to yield the crude product.
-
The crude this compound can be purified by recrystallization.
Applications in Materials Science and Drug Development
The primary application of TAPB is as a trigonal building block for the synthesis of Covalent Organic Frameworks (COFs).[1][4] These porous crystalline polymers exhibit high thermal stability and surface area, making them suitable for applications in:
-
Gas storage and separation: The well-defined pores of TAPB-based COFs can be tailored for the selective adsorption of gases like CO₂ and H₂.[1]
-
Catalysis: The framework can be functionalized with catalytic sites.
-
Sensing: The electronic properties of the COF can be modulated by the presence of analytes, enabling their use as chemical sensors.
While TAPB itself is not a therapeutic agent, its derivatives have been investigated for potential applications in drug development. For instance, some studies have focused on designing and synthesizing derivatives of 1,3,5-triarylbenzenes as potential antimalarial agents that target G-quadruplexes in Plasmodium falciparum.
Visualizations
Molecular Structure of this compound
Caption: 2D representation of the molecular structure of this compound.
Synthesis Workflow of this compound
Caption: Synthetic pathway for this compound from 4-nitroacetophenone.
References
- 1. ossila.com [ossila.com]
- 2. 1,3,5-Tri(4-aminophenyl)benzene | C24H21N3 | CID 12058813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Imine-linked 2D covalent organic frameworks based on benzotrithiophene for visible-light-driven selective aerobic sulfoxidation - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
solubility of 1,3,5-Tris(4-aminophenyl)benzene in organic solvents
An In-depth Technical Guide on the Solubility of 1,3,5-Tris(4-aminophenyl)benzene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of this compound (TAPB), a key building block in the synthesis of advanced polymers and covalent organic frameworks (COFs). Understanding the solubility of TAPB is crucial for its processing, reaction optimization, and the development of novel materials.
Solubility Data of this compound
For illustrative purposes, the following table presents a set of representative, hypothetical solubility data for TAPB in various organic solvents at ambient temperature and elevated temperature. These values are intended to provide a general understanding of the expected solubility trends.
Table 1: Illustrative Solubility of this compound in Various Organic Solvents
| Organic Solvent | Chemical Class | Solubility at 25°C (g/L) | Solubility at 80°C (g/L) |
| N-Methyl-2-pyrrolidone (NMP) | Amide | ~50 | > 200 |
| Dimethylformamide (DMF) | Amide | ~40 | > 150 |
| Dimethylacetamide (DMAc) | Amide | ~45 | > 180 |
| Dimethyl sulfoxide (B87167) (DMSO) | Sulfoxide | ~30 | > 100 |
| Tetrahydrofuran (THF) | Ether | < 5 | ~20 |
| Chloroform | Halogenated | < 1 | ~5 |
| Acetone | Ketone | < 1 | ~5 |
| Acetonitrile | Nitrile | < 1 | ~10 |
| Toluene | Aromatic Hydrocarbon | < 0.1 | < 1 |
| Hexane | Aliphatic Hydrocarbon | < 0.01 | < 0.1 |
Disclaimer: The data presented in Table 1 are hypothetical and for illustrative purposes only. For precise solubility values, experimental determination is strongly recommended.
Experimental Protocol for Solubility Determination
The following is a detailed protocol for determining the solubility of this compound in an organic solvent using the widely accepted isothermal shake-flask method followed by gravimetric analysis.
2.1. Materials and Equipment
-
This compound (TAPB), pure solid
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps (B75204) (e.g., 20 mL scintillation vials)
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.2 µm, solvent-compatible)
-
Syringes
-
Pre-weighed glass evaporating dishes
-
Vacuum oven
-
Vortex mixer
-
Spatula
-
Pipettes
2.2. Experimental Procedure
-
Preparation of Saturated Solutions: a. Add an excess amount of TAPB solid to a series of vials. The exact amount should be sufficient to ensure that undissolved solid remains at equilibrium. b. Accurately pipette a known volume (e.g., 10.0 mL) of the desired organic solvent into each vial. c. Securely cap the vials to prevent solvent evaporation.
-
Equilibration: a. Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C or 80°C). b. Shake the vials at a constant speed for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary kinetics study can determine the optimal equilibration time. c. After shaking, allow the vials to rest in the temperature-controlled environment for at least 2 hours to allow the undissolved solid to settle.
-
Sample Collection and Filtration: a. Carefully draw the supernatant (the clear, saturated solution) from a vial using a syringe, avoiding the collection of any solid particles. b. Attach a 0.2 µm syringe filter to the syringe. c. Dispense a precise volume of the filtered saturated solution (e.g., 5.0 mL) into a pre-weighed glass evaporating dish. Record the exact volume.
-
Gravimetric Analysis: a. Place the evaporating dish containing the filtered solution in a vacuum oven. b. Heat the oven to a temperature sufficient to evaporate the solvent without decomposing the TAPB (e.g., 100-120°C). c. Dry the sample to a constant weight. This is achieved by periodically removing the dish from the oven, allowing it to cool in a desiccator, and weighing it until two consecutive weighings are within a specified tolerance (e.g., ± 0.2 mg). d. Record the final constant weight of the evaporating dish with the dried TAPB residue.
2.3. Data Calculation
The solubility (S) of TAPB in the solvent is calculated using the following formula:
S (g/L) = (Weight of residue (g) / Volume of filtered solution (L))
Where:
-
Weight of residue = (Final weight of dish + residue) - (Initial weight of empty dish)
-
Volume of filtered solution = The exact volume of the saturated solution transferred to the evaporating dish (converted to Liters).
Workflow and Process Visualization
The logical flow of the experimental protocol for determining the solubility of this compound can be visualized as follows:
Caption: Workflow for determining the solubility of this compound.
1,3,5-Tris(4-aminophenyl)benzene: A Versatile Monomer for Advanced Polymer Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,5-Tris(4-aminophenyl)benzene (TAPB) is a tripodal aromatic amine that has garnered significant attention as a versatile building block in polymer chemistry.[1] Its rigid, C3-symmetric structure, featuring three reactive amine groups extending from a central benzene (B151609) core, makes it an ideal monomer for the construction of highly ordered, porous, and thermally stable polymers.[2] This technical guide provides a comprehensive overview of TAPB, including its synthesis, properties, and its application as a monomer in the creation of advanced polymeric materials such as Covalent Organic Frameworks (COFs), polyimides, and polyamides. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to assist researchers in harnessing the potential of this unique monomer.
Properties of this compound
TAPB is a solid, crystalline powder at room temperature with a melting point exceeding 200°C.[3] Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₂₄H₂₁N₃ | [4] |
| Molecular Weight | 351.44 g/mol | [4] |
| Appearance | Crystal-Powder | [3] |
| Melting Point | >200 °C | |
| Boiling Point | 576.3 ± 45.0 °C at 760 mmHg | |
| CAS Number | 118727-34-7 | [5] |
Synthesis of this compound
A common synthetic route to this compound involves a multi-step process. One reported method includes the use of SiCl₄ and ethanol (B145695) followed by reduction with hydrazine (B178648) monohydrate in the presence of a palladium on carbon (Pd/C) catalyst.[5]
Experimental Protocol: Synthesis of TAPB
Step 1: Intermediate Synthesis
-
This step typically involves the formation of a precursor molecule that can be subsequently reduced to yield the final aminophenyl-substituted benzene core. A specific example involves the reaction of appropriate starting materials with SiCl₄ in ethanol, followed by heating for 10 hours.[5]
Step 2: Reduction to this compound
-
The intermediate from Step 1 (5.6 g) is dissolved in ethanol.
-
Palladium on carbon (Pd/C) is added as a catalyst.
-
Hydrazine monohydrate (NH₂NH₂·H₂O) is added to the mixture.
-
The reaction mixture is heated for 10 hours to facilitate the reduction of nitro groups to amine groups, yielding this compound.[5]
Polymerization of this compound
The trifunctional nature of TAPB allows for its polymerization into various network and hyperbranched polymers. The most prominent applications are in the synthesis of Covalent Organic Frameworks (COFs) and high-performance polyimides.
Covalent Organic Frameworks (COFs) from TAPB
TAPB is a key monomer for constructing porous and crystalline COFs through the formation of imine or imide linkages.[2][6] These materials exhibit high surface areas and ordered pore structures, making them suitable for applications in gas storage, separation, and catalysis.[2][6]
Imine-based COFs are typically synthesized via a Schiff base condensation reaction between TAPB and a di- or trialdehyde monomer.[7] This reaction is often reversible, which allows for the formation of a highly crystalline framework.[8]
Experimental Protocol: Synthesis of an Imine-Linked COF (TAPB-TFB COF)
This protocol describes the synthesis of a COF from this compound (TAPB) and 1,3,5-triformylbenzene (TFB).
-
Monomer Preparation: Solutions of TAPB and TFB are prepared in a suitable solvent mixture, such as mesitylene (B46885) and dioxane.
-
Polymerization: The monomer solutions are mixed in a reaction vessel. An aqueous acetic acid solution is often added as a catalyst to promote the reversible imine bond formation.[2]
-
Solvothermal Reaction: The sealed reaction vessel is heated in an oven at a specific temperature (e.g., 120°C) for several days to facilitate the growth of a crystalline COF.[9]
-
Workup and Activation: The resulting solid is collected by filtration, washed with various organic solvents to remove unreacted monomers and catalyst, and then dried under vacuum to yield the porous COF.
The general workflow for the synthesis and characterization of a TAPB-based COF is illustrated in the diagram below.
TAPB can be reacted with various dianhydrides to form highly cross-linked or hyperbranched polyimides.[6][10] These polymers are known for their exceptional thermal stability, chemical resistance, and mechanical properties.[11]
Experimental Protocol: Synthesis of a Polyimide from TAPB and Pyromellitic Dianhydride (PMDA)
A common method for synthesizing polyimides is a two-step process involving the formation of a poly(amic acid) precursor followed by thermal or chemical imidization.[12]
Step 1: Poly(amic acid) Formation
-
TAPB is dissolved in a polar aprotic solvent such as N,N-dimethylacetamide (DMAc).
-
Pyromellitic dianhydride (PMDA) is added portion-wise to the stirred solution at room temperature.
-
The reaction is allowed to proceed for several hours to form a viscous poly(amic acid) solution.[12]
Step 2: Imidization
-
The poly(amic acid) solution is cast onto a glass substrate to form a film.
-
The film is then heated in a stepwise manner under vacuum (e.g., 100°C for 1 hour, 200°C for 1 hour, and 300°C for 1 hour) to induce cyclodehydration and form the final polyimide.[12]
A logical diagram illustrating the two-step polyimide synthesis is shown below.
Properties of TAPB-Based Polymers
The properties of polymers derived from TAPB are highly dependent on the comonomer and the type of linkage formed. A summary of key quantitative data for some representative TAPB-based polymers is provided below.
| Polymer Type | Comonomer | Property | Value | Reference |
| Imine COF | 1,3,5-Triformylbenzene (TFB) | BET Surface Area | ~1360 m²/g | [8] |
| Imine COF | 4,4′-Biphenyldicarboxaldehyde | BET Surface Area | 716 m²/g | [8] |
| Polyimide COF | Mellitic Trianhydride (MTA) | BET Surface Area | >300 m²/g | [13] |
| Polyimide COF | Mellitic Trianhydride (MTA) | Thermal Stability (5% weight loss) | 291 °C | [13] |
| Polyimide | Pyromellitic Dianhydride (PMDA) | Inherent Viscosity of Poly(amic acid) | 1.09 dL/g | [12] |
| Hyperbranched Polyimide | 6FDA | Degree of Branching | 0.64 | [14] |
Applications in Drug Development and Beyond
While direct applications of TAPB-based polymers in drug development are still emerging, their unique properties make them promising candidates for various biomedical applications. The high porosity and tunable surface chemistry of TAPB-based COFs could be leveraged for drug delivery systems, enabling high drug loading capacities and controlled release profiles. For instance, a core-shell structured COF has been synthesized for the electrochemical detection of acetaminophen (B1664979), a common analgesic drug, demonstrating its potential in developing sensitive drug monitoring platforms.[15] Furthermore, the excellent thermal and chemical stability of these polymers are advantageous for creating robust biosensors and diagnostic devices.[15]
Beyond the biomedical field, TAPB-based polymers have shown significant promise in areas such as:
-
Gas Separation and Storage: The well-defined micropores of COFs allow for selective adsorption of gases like CO₂ and C₂H₂.[2][6]
-
Sensing: The fluorescent properties of some TAPB-based COFs can be utilized for the detection of nitroaromatic compounds.[6]
-
Electronics: Semiconducting COF thin films derived from TAPB have demonstrated high charge carrier mobility, suggesting potential applications in organic electronics.[6]
Conclusion
This compound is a highly valuable and versatile monomer for the synthesis of a wide range of advanced polymers. Its rigid, trifunctional structure enables the creation of materials with exceptional properties, including high porosity, thermal stability, and mechanical strength. The ability to form ordered networks like Covalent Organic Frameworks and high-performance polyimides opens up a vast design space for materials tailored to specific applications, from gas separation and catalysis to emerging uses in drug delivery and biomedical sensing. The detailed protocols and data presented in this guide serve as a valuable resource for researchers and scientists seeking to explore the full potential of TAPB in their respective fields.
References
- 1. 1,3,5-Tris(4-aminophenoxy)benzene | 102852-92-6 | Benchchem [benchchem.com]
- 2. TAPB|this compound|COF Linker [benchchem.com]
- 3. This compound | 118727-34-7 [chemicalbook.com]
- 4. This compound | 118727-34-7 | FT62957 [biosynth.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. ossila.com [ossila.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Characterization of a Crystalline Imine-Based Covalent Organic Framework with Triazine Node and Biphenyl Linker and Its Fluorinated Derivate for CO2/CH4 Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
- 10. researchgate.net [researchgate.net]
- 11. zeusinc.com [zeusinc.com]
- 12. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Conducting polymer engineered covalent organic framework as a novel electrochemical amplifier for ultrasensitive detection of acetaminophen [ccspublishing.org.cn]
Tritopic Amine Linkers for Covalent Organic Frameworks: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of tritopic amine linkers in the design and synthesis of Covalent Organic Frameworks (COFs). These versatile building blocks are fundamental to creating highly ordered, porous crystalline materials with tunable properties, offering significant potential for applications in gas storage, catalysis, sensing, and notably, in the realm of drug development. This document provides a comprehensive overview of the core chemistries, synthesis protocols, and key characteristics of COFs derived from these linkers, with a focus on quantitative data and practical experimental guidance.
Introduction to Tritopic Amine Linkers in COF Chemistry
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds.[1] The precise arrangement of these building blocks results in ordered, porous structures with high surface areas and tunable functionalities.[1][2] Tritopic amine linkers, molecules possessing three amine functional groups, are a cornerstone in the construction of 2D and 3D COFs.[3] Their C3 symmetry is ideal for forming stable, extended networks, most commonly through the formation of imine or amide bonds.[3]
The selection of the tritopic amine linker is a critical design parameter that dictates the resulting COF's topology, porosity, and chemical properties.[4] The geometry and rigidity of the linker's core, along with the presence of additional functional groups, allow for fine-tuning of the framework's characteristics to suit specific applications.[5][6]
Core Chemistries and Linkage Formation
The most prevalent method for constructing COFs from tritopic amine linkers is through Schiff base condensation to form imine linkages. This reaction is highly reversible, a crucial feature for the "error-correction" necessary to achieve a thermodynamically stable, crystalline framework over an amorphous polymer.[3] The reaction typically involves the condensation of a tritopic amine with a di- or trialdehyde linker in the presence of an acid catalyst, such as acetic acid.[3]
Beyond imine linkages, tritopic amines can also be employed in the synthesis of amide-linked COFs, often through reaction with carboxylic anhydride (B1165640) linkers at elevated temperatures.[3] While less reversible, amide linkages offer enhanced chemical stability.[3]
Common Tritopic Amine Linkers and Resulting COF Properties
A variety of tritopic amine linkers have been utilized in COF synthesis, each imparting distinct properties to the final material. The table below summarizes key quantitative data for COFs synthesized from some of the most common tritopic amine linkers.
| Tritopic Amine Linker | Linker Abbreviation | Co-linker | Resulting COF | BET Surface Area (m²/g) | Pore Size (nm) | Thermal Stability (°C) |
| 1,3,5-Tris(4-aminophenyl)benzene | TAPB | Terephthalaldehyde (PDA) | TAPB-PDA-COF | ~1600 | ~1.5 | ~450 |
| 1,3,5-Tris(4-aminophenyl)triazine | TAPT | 4,4′-Biphenyldicarboxaldehyde | HHU-COF-1 | 2352 | ~2.1 | >400 |
| 1,3,5-Tris(4-aminophenyl)triazine | TAPT | 2,2′,3,3′,5,5′,6,6′-Octafluoro-4,4′-biphenyldicarboxaldehyde | HHU-COF-2 | 1356 | ~2.0 | >400 |
| 2,3,6,7,10,11-Hexaaminotriphenylene | HATP | Cu3(HATP)2 | >2500 | ~1.8 | >400 |
Note: The properties of COFs can vary depending on the specific synthesis and activation conditions. The values presented here are representative examples from the literature.[5][7][8]
Experimental Protocols
General Solvothermal Synthesis of an Imine-Linked COF
The following is a generalized protocol for the solvothermal synthesis of an imine-linked COF from a tritopic amine linker and a dialdehyde (B1249045).
Materials:
-
Tritopic amine linker (e.g., TAPB)
-
Dialdehyde linker (e.g., PDA)
-
Solvent mixture (e.g., n-butanol/o-dichlorobenzene, 1:1 v/v)
-
Aqueous acetic acid (e.g., 6 M)
-
Pyrex tube
Procedure:
-
In a Pyrex tube, add the tritopic amine linker (1.0 eq) and the dialdehyde linker (1.5 eq).
-
Add the solvent mixture to the tube.
-
Add the aqueous acetic acid catalyst.
-
Sonicate the mixture for 15 minutes to ensure homogeneity.
-
Flash-freeze the tube in liquid nitrogen and degas using a high-vacuum line (freeze-pump-thaw cycle, repeated three times).
-
Seal the tube under vacuum.
-
Heat the sealed tube in an oven at a specific temperature (typically 120 °C) for a designated time (typically 3-7 days).[9]
-
After cooling to room temperature, collect the precipitate by filtration.
-
Wash the solid product extensively with an appropriate solvent (e.g., acetone (B3395972), THF) to remove unreacted monomers and catalyst.
-
Dry the purified COF under vacuum at an elevated temperature (e.g., 120 °C) to afford the final product.
Specific Example: Synthesis of HHU-COF-1
This protocol details the synthesis of HHU-COF-1 from 1,3,5-tris-(4-aminophenyl)triazine (TAPT) and 4,4′-biphenyldicarboxaldehyde (BPDCA).[7]
Materials:
-
TAPT (47.2 mg, 0.133 mmol)
-
BPDCA (70.8 mg, 0.200 mmol)
-
Solvent mixture: 1,4-dioxane (B91453) and mesitylene (B46885) (1:1, v/v), 3 mL
-
Glass ampoule
Procedure:
-
Place TAPT and BPDCA in a glass ampoule.
-
Add the 1,4-dioxane and mesitylene solvent mixture.
-
Subject the mixture to ultrasonication for 30 minutes.
-
Freeze the ampoule in liquid nitrogen, evacuate to high vacuum, and seal with a torch.
-
Heat the sealed ampoule in an oven at 120 °C for 3 days.
-
After cooling, open the ampoule and collect the solid product by filtration.
-
Wash the product with anhydrous acetone and dichloromethane.
-
Dry the resulting powder under vacuum at 150 °C overnight.
Visualizing Synthesis and Topology
General Synthesis Workflow
The following diagram illustrates the typical workflow for the solvothermal synthesis of an imine-linked COF.
Caption: General workflow for the solvothermal synthesis of an imine-linked COF.
Topological Representation
The combination of tritopic linkers with linkers of other geometries leads to a variety of network topologies. This diagram illustrates the formation of a hexagonal (hcb) topology from a tritopic amine and a linear dialdehyde, and a dual-pore kagome (kgm) topology.
Caption: Topological representation of hexagonal and kagome networks in 2D COFs.
Applications in Drug Development
The unique properties of COFs, such as their high porosity, large surface area, and tunable functionality, make them promising candidates for drug delivery systems.[10] The ordered and porous structure of COFs allows for the encapsulation of therapeutic agents, protecting them from degradation and enabling controlled release.[10]
The ability to functionalize the amine linkers or the pore walls of the COF provides a handle for tailoring the drug loading capacity and release kinetics. For instance, the amine groups can be post-synthetically modified to introduce specific functionalities that can interact with drug molecules or target specific cells or tissues. Furthermore, the biocompatibility of COFs is an active area of research, with studies focusing on the design of frameworks from non-toxic building blocks.[10]
Conclusion
Tritopic amine linkers are indispensable building blocks in the field of covalent organic frameworks. Their inherent symmetry and reactivity enable the construction of a wide array of crystalline, porous materials with precisely controlled structures and properties. The ability to tune the characteristics of these COFs through the judicious selection of linkers and synthetic conditions opens up exciting possibilities for their application in diverse fields, including the development of advanced drug delivery platforms. As research in this area continues to expand, we can expect the emergence of novel tritopic amine linkers and innovative COF architectures with even greater functionality and performance.
References
- 1. Three-dimensional covalent organic frameworks with pto and mhq-z topologies based on Tri- and tetratopic linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. mof.alfa-chemistry.com [mof.alfa-chemistry.com]
- 4. Linkers for MOFs and COFs - Enamine [enamine.net]
- 5. nbinno.com [nbinno.com]
- 6. Ortho Effects of Tricarboxylate Linkers in Regulating Topologies of Rare-Earth Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Characterization of a Crystalline Imine-Based Covalent Organic Framework with Triazine Node and Biphenyl Linker and Its Fluorinated Derivate for CO2/CH4 Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Drug delivery using biocompatible covalent organic frameworks (COFs) towards a therapeutic approach - Chemical Communications (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to 1,3,5-Tris(4-aminophenyl)benzene Derivatives and Analogues
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,3,5-Tris(4-aminophenyl)benzene (TAPB), its derivatives, and analogues, with a focus on their synthesis, physicochemical properties, and burgeoning applications in medicinal chemistry, particularly as novel antimalarial agents. This document details experimental protocols for their synthesis and characterization and presents quantitative data to facilitate comparative analysis.
Introduction
This compound (TAPB) is a C3-symmetric aromatic amine that has garnered significant interest as a versatile building block in materials science and, more recently, in drug discovery. Its rigid, planar core and tripodal arrangement of reactive amino groups make it an ideal scaffold for the construction of complex molecular architectures, including covalent organic frameworks (COFs) and hyperbranched polymers.[1][2] In the realm of medicinal chemistry, TAPB derivatives have emerged as a promising class of compounds targeting G-quadruplexes, non-canonical secondary structures in nucleic acids, which are implicated in the lifecycle of pathogens such as Plasmodium falciparum, the causative agent of malaria.
Physicochemical Properties
The core TAPB molecule is a crystalline powder at room temperature.[2] Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₄H₂₁N₃ | [1][3] |
| Molecular Weight | 351.44 g/mol | [1][3] |
| CAS Number | 118727-34-7 | [3] |
| Melting Point | >200 °C | [4] |
| Boiling Point | 576.3 ± 45.0 °C at 760 mmHg | [4] |
| Appearance | Crystal-Powder at 20°C | [2] |
Synthesis and Characterization
The synthesis of TAPB and its derivatives can be achieved through several synthetic routes. A common and effective method involves the reduction of a nitro-substituted precursor.
Synthesis of this compound (TAPB)
A widely employed synthesis of TAPB proceeds via the reduction of 1,3,5-Tris(4-nitrophenyl)benzene.
Experimental Protocol:
Step 1: Synthesis of 1,3,5-Tris(4-nitrophenyl)benzene This intermediate can be synthesized via a Suzuki coupling reaction or other cross-coupling methods from 1,3,5-tribromobenzene (B165230) and 4-nitrophenylboronic acid.
Step 2: Reduction to this compound A general procedure for the reduction of the nitro groups is as follows:
-
To a solution of 1,3,5-Tris(4-nitrophenyl)benzene in a suitable solvent (e.g., ethanol, tetrahydrofuran), add a reducing agent such as hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst like palladium on carbon (Pd/C).[5]
-
The reaction mixture is typically heated under reflux for several hours (e.g., 10 hours).[5]
-
Reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the catalyst is removed by filtration through a pad of Celite.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent system to afford the final product as a crystalline solid.
Synthesis of TAPB Derivatives
Derivatives of TAPB can be synthesized by further modification of the primary amino groups. For instance, reductive amination with various aldehydes can introduce diverse side chains.
Experimental Workflow for the Synthesis of TAPB Derivatives:
Characterization Data
The structural integrity and purity of synthesized TAPB and its derivatives are confirmed using various spectroscopic techniques.
| Derivative | 1H NMR (ppm) | 13C NMR (ppm) | IR (cm-1) | Mass Spec (m/z) | Reference(s) |
| TAPB | 7.59 (s, 3H, Ar-H), 7.51-7.53 (d, 6H, Ar-H), 6.77-6.79 (d, 6H, Ar-H), 4.76 (6H, -NH₂) | 149.0, 143.1, 130.7, 128.9, 122.3, 115.5 | 3442, 3360, 1620, 1593, 1516, 1283, 827 | - | [6] |
| 1,3,5-Tris{[N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-aminophenyl}benzene | 10.07 (s, 3H, pyrazole (B372694) 5-H), 8.56 (s, 3H, HC=N), 7.85-7.80 (m, 12H, N-Ph-), 7.55-7.35 (m, 30 H, Ph), 7.27 (s, 3H, Ph) | 163.7, 158.0, 147.9, 137.6, 136.5, 135.0, 129.1, 129.0, 128.7, 128.5, 128.1, 127.0, 126.0, 125.2, 122.5, 118.8, 108, 99.7 | 3019.2, 1599.7, 1422.3, 1338.4, 1026.9 | 1042 [(M+1)⁺] | [7] |
Applications in Drug Development: Antimalarial Agents
A significant application of TAPB derivatives is in the development of novel antimalarial drugs. These compounds have been shown to exhibit potent activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum.
Biological Activity Data
The following table summarizes the in vitro antimalarial activity and cytotoxicity of selected TAPB derivatives.
| Compound | Substituent (R) | IC₅₀ (μM) vs. P. falciparum 3D7 (CQ-sensitive) | IC₅₀ (μM) vs. P. falciparum W2 (CQ-resistant) | CC₅₀ (μM) on HepG2 cells | Selectivity Index (SI) vs. W2 | Reference(s) |
| 1m | Pyridin-3-ylmethyl | - | - | - | - | |
| 1r | - | - | - | - | 17.28 |
Note: More specific data for compounds 1m and 1r were not available in the provided search results.
Mechanism of Action: G-Quadruplex Stabilization
The antimalarial activity of TAPB derivatives is attributed to their ability to bind to and stabilize G-quadruplex structures in the P. falciparum genome.[8] G-quadruplexes are four-stranded nucleic acid structures formed in guanine-rich sequences. In P. falciparum, these structures are found in telomeric regions and are crucial for maintaining chromosomal stability and regulating gene expression.[9][10]
By stabilizing these G-quadruplexes, TAPB derivatives are thought to inhibit the activity of telomerase, an enzyme essential for telomere maintenance and, consequently, for the parasite's unlimited replication.[10] This disruption of telomere homeostasis leads to DNA damage and ultimately parasite death.[8]
Signaling Pathway of G-Quadruplex Stabilizing Ligands in P. falciparum
References
- 1. biosynth.com [biosynth.com]
- 2. This compound | 118727-34-7 [chemicalbook.com]
- 3. 1,3,5-Tri(4-aminophenyl)benzene | C24H21N3 | CID 12058813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 118727-34-7 [sigmaaldrich.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Investigating Pharmacological Targeting of G-Quadruplexes in the Human Malaria Parasite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. G-Quadruplex DNA Motifs in the Malaria Parasite Plasmodium falciparum and Their Potential as Novel Antimalarial Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. G-Quadruplex ligands: Potent inhibitors of telomerase activity and cell proliferation in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety and Handling of 1,3,5-Tris(4-aminophenyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for 1,3,5-Tris(4-aminophenyl)benzene (TAPB), a versatile molecule increasingly utilized in materials science and as a scaffold in medicinal chemistry. This document outlines the known hazards, proper handling procedures, and detailed experimental protocols for its synthesis, empowering researchers to work with this compound safely and effectively.
Chemical and Physical Properties
This compound is a crystalline powder, pale orange to orange in color.[1] A summary of its key physical and chemical properties is provided in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 118727-34-7 | [2][3] |
| Molecular Formula | C₂₄H₂₁N₃ | [2][3] |
| Molecular Weight | 351.44 g/mol | [2][3] |
| Appearance | Crystal-Powder at 20°C, Pale Orange to Orange Solid | [1] |
| Melting Point | 165°C (lit.) | [1] |
| Boiling Point | 69°C at 10 mmHg | [1] |
| Solubility | Acetonitrile (Slightly), DMSO (Slightly, Heated) | [1] |
| Storage Temperature | Room temperature, in a dark, inert atmosphere. | [4] |
Safety and Hazard Information
TAPB is classified as a hazardous substance and requires careful handling to minimize exposure and risk.
GHS Hazard Classification:
-
Specific target organ toxicity — single exposure: Category 3 (May cause respiratory irritation)[1][3]
Hazard Statements:
-
H335: May cause respiratory irritation.[3]
Precautionary Statements: A comprehensive list of precautionary statements for the safe handling of TAPB is provided in the table below.
| Category | Precautionary Statement Code | Statement | Reference |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. | [1] |
| P264 | Wash skin thoroughly after handling. | [1] | |
| P271 | Use only outdoors or in a well-ventilated area. | [1] | |
| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection. | [1] | |
| Response | P302 + P352 | IF ON SKIN: Wash with plenty of water. | [1] |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [1] | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] | |
| P319 | Get medical help if you feel unwell. | [1] | |
| P332 + P317 | If skin irritation occurs: Get medical help. | [1] | |
| P362 + P364 | Take off contaminated clothing and wash it before reuse. | [1] | |
| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. | [1] |
| P405 | Store locked up. | [1] | |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. | [1] |
Experimental Protocols
Synthesis of this compound (TAPB)
The synthesis of TAPB is typically a two-step process, starting from 4-nitroacetophenone. The first step involves the acid-catalyzed cyclotrimerization to form 1,3,5-Tris(4-nitrophenyl)benzene (TNPB). The second step is the reduction of the nitro groups to amino groups to yield the final product.
Materials:
-
4-nitroacetophenone (10 g, 60.5 mmol)
-
Trifluoromethanesulfonic acid (triflic acid) (400 μL)
-
Toluene (B28343) (40 mL)
-
N,N-dimethylformamide (DMF)
Procedure:
-
A mixture of 4-nitroacetophenone and triflic acid in toluene is refluxed for 48 hours.
-
The resulting black solid is filtered and washed with toluene (15 mL).
-
The solid is then suspended in DMF (60 mL) and refluxed for 20 minutes.
-
The hot solution is filtered and the collected solid is washed with hot DMF (20 mL).
-
The solid is refluxed again in DMF (60 mL) for 20 minutes.
-
The final product, TNPB, is obtained after filtration and drying.
Materials:
-
1,3,5-Tris(4-nitrophenyl)benzene (3 g, 6.80 mmol)
-
Palladium on carbon (10 wt. % Pd loading; 600 mg)
-
Ethanol (B145695) (60 mL)
-
Hydrazine hydrate (B1144303) (9 mL)
-
Celite
Procedure:
-
A mixture of TNPB and palladium on carbon in ethanol is heated to reflux.
-
Hydrazine hydrate is added dropwise to the refluxing mixture.
-
The resulting mixture is refluxed overnight.
-
The reaction mixture is filtered through Celite to remove the catalyst.
-
The filtrate is cooled to -24°C for 3 hours to induce precipitation.
-
The precipitate is filtered and washed with cold ethanol (10 mL).
-
The solid is dried in the air for 24 hours to yield this compound as a bright-yellow solid (yield: 87%).[5]
Purification of this compound
Recrystallization is a common method for the purification of TAPB. The choice of solvent will depend on the impurities present. Based on its solubility profile, a mixed solvent system or hot filtration with a solvent in which it is sparingly soluble at room temperature (like ethanol) could be effective.
Applications in Research and Drug Development
TAPB is a valuable building block in materials science, particularly in the synthesis of Covalent Organic Frameworks (COFs).[6] These porous crystalline polymers have applications in gas storage and separation.
In the realm of drug development, while direct applications of TAPB are not extensively documented, its derivatives have shown promise. For instance, a series of 1,3,5-tris[(4-(substituted-aminomethyl)phenyl)methyl]benzene compounds have been designed and synthesized as potential antimalarial agents.[1] These derivatives have demonstrated in vitro activity against Plasmodium falciparum.[1] Furthermore, there is a report indicating that this compound has been observed to be taken up in primary tumors, suggesting a potential for its use as a scaffold in the design of targeted cancer therapies. However, detailed studies and experimental protocols for these specific applications are not yet widely available.
Visualized Workflows and Relationships
To further aid in the understanding of the synthesis and safety protocols, the following diagrams have been generated.
Caption: A flowchart illustrating the two-step synthesis of this compound.
Caption: A workflow diagram for the safe handling of this compound.
References
- 1. Synthesis and Antimalarial Evaluation of New 1,3,5-tris[(4-(Substituted-aminomethyl)phenyl)methyl]benzene Derivatives: A Novel Alternative Antiparasitic Scaffold | MDPI [mdpi.com]
- 2. This compound | 118727-34-7 [chemicalbook.com]
- 3. Synthesis and structural, electrochemical and photophysical studies of triferrocenyl-substituted 1,3,5-triphenylbenzene: a cyan-light emitting molecul ... - Dalton Transactions (RSC Publishing) DOI:10.1039/D0DT02948C [pubs.rsc.org]
- 4. This compound | 118727-34-7 [sigmaaldrich.com]
- 5. 1,3,5-Tris(4-nitrophenyl)benzene|Research Chemical [benchchem.com]
- 6. ossila.com [ossila.com]
Commercial Sourcing and Applications of 1,3,5-Tris(4-aminophenyl)benzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability of 1,3,5-Tris(4-aminophenyl)benzene (TAPB), a key building block in the synthesis of advanced materials. Additionally, it details experimental protocols for its application in the formation of porous organic polymers (POPs) and covalent organic frameworks (COFs), materials of significant interest in various scientific and therapeutic fields.
Commercial Supplier Analysis
The procurement of high-purity this compound is crucial for the successful synthesis of well-defined polymeric structures. A variety of chemical suppliers offer this compound at different purity grades, quantities, and price points. The following table summarizes the offerings from several prominent commercial vendors to facilitate informed purchasing decisions.
| Supplier | Purity | Available Quantities | Price (USD) |
| Ambeed, Inc. (via Sigma-Aldrich)[1] | 97% | 100 mg | $11.50 |
| 250 mg | $13.80 | ||
| 1 g | $29.90 | ||
| 5 g | $80.50 | ||
| 25 g | $339.25 | ||
| 100 g | $1,069.50 | ||
| TCI America[2][3][4] | >93.0% (HPLC) | 5 g | $242.00 |
| 25 g | $826.00 | ||
| Apollo Scientific | 98% | 100 mg | £15.00 |
| 250 mg | £17.00 | ||
| 1 g | £21.00 | ||
| 5 g | £70.00 | ||
| 25 g | £286.00 | ||
| 100 g | £944.00 | ||
| ChemScene[5] | ≥97% | Not specified | Contact for price |
| Shanghai UCHEM Inc. (via ChemicalBook)[6] | 98% | Not specified | $48.00 - $159.00 / g |
| Hebei Chuanghai Biotechnology Co., Ltd. (via ChemicalBook)[6] | 99.8% | Not specified | $9.00 / kg |
Experimental Protocols
This compound is a versatile monomer primarily utilized in the synthesis of porous materials through condensation reactions with aldehydes or other cross-linking agents. Below are representative experimental protocols for the synthesis of Covalent Organic Frameworks (COFs).
Synthesis of an Imine-Linked Covalent Organic Framework
This protocol describes the synthesis of a 2D COF through the Schiff base condensation of this compound and 1,3,5-benzenetricarbaldehyde.
Materials:
-
This compound (1)
-
1,3,5-Benzenetricarbaldehyde (2)
-
Solvents (e.g., a mixture of mesitylene (B46885) and dioxane)
Procedure:
-
Solutions of this compound and 1,3,5-benzenetricarbaldehyde are prepared in appropriate solvents.[7]
-
The solutions are mixed at room temperature, initiating a condensation reaction between the amine and aldehyde functional groups to form imine bonds.[7]
-
The resulting 2D COF precipitates from the solution.[7]
-
The precipitate is collected, washed, and dried to yield the final COF material.
The microstructure of the resulting COF can be controlled by varying the solvent system used for the polycondensation reaction.[7]
Visualized Workflows and Pathways
To aid in the conceptualization of procurement and synthesis processes, the following diagrams illustrate key logical and experimental workflows.
Caption: Logical workflow for selecting a commercial supplier of this compound.
Caption: Experimental workflow for the synthesis of an imine-linked Covalent Organic Framework (COF).
References
- 1. This compound | 118727-34-7 [sigmaaldrich.com]
- 2. This compound | 118727-34-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. This compound 93.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 4. This compound | 118727-34-7 | TCI AMERICA [tcichemicals.com]
- 5. chemscene.com [chemscene.com]
- 6. This compound | 118727-34-7 [chemicalbook.com]
- 7. EP2832767A1 - Method for the Synthesis of Covalent Organic Frameworks - Google Patents [patents.google.com]
Methodological & Application
Synthesis of Covalent Organic Frameworks Using 1,3,5-tris(4-aminophenyl)benzene (TAPB): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of Covalent Organic Frameworks (COFs) utilizing the versatile triangular building block, 1,3,5-tris(4-aminophenyl)benzene (TAPB). The protocols are compiled from established literature and are intended to guide researchers in the successful synthesis and characterization of TAPB-based COFs for various applications, including drug delivery.
Introduction
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and tunable functionalities.[1] Their high surface area, permanent porosity, and chemical stability make them promising materials for applications in gas storage, catalysis, sensing, and importantly, drug delivery.[1][2][3] this compound (TAPB) is a common C3-symmetric amine-based building block used in the synthesis of various imine-linked COFs.[4][5] The Schiff base condensation reaction between TAPB and various aldehyde linkers is a robust and widely used method for constructing highly crystalline and porous COF materials.[6][7]
This application note details several synthetic methods for preparing TAPB-based COFs, including solvothermal, room-temperature, and aqueous procedures. It also provides protocols for their characterization and highlights their potential in drug delivery systems.
Data Presentation
The properties of COFs are highly dependent on the synthetic conditions and the choice of the aldehyde linker. The following tables summarize key quantitative data for several representative TAPB-based COFs.
Table 1: Synthesis Conditions and Yields of Selected TAPB-Based COFs
| COF Name | Aldehyde Linker | Synthesis Method | Solvent System | Temperature (°C) | Time | Yield (%) | Reference |
| TAPB-PDA COF | Terephthalaldehyde (PDA) | Solvothermal | DMAc/water | 80 | - | - | [8] |
| TAPB-TA COF | Terephthalaldehyde (TA) | Solvothermal | 1,4-dioxane/mesitylene/acetic acid | 120 | 1 day | - | [9][10] |
| TA-TAPB COF | Terephthalaldehyde (TA) | Room Temperature (IAC) | NaCl/acetic acid | Room Temp | - | - | [11] |
| TAPB-BTCA-COF | 1,3,5-triformylbenzene (BTCA) | Aqueous | Water/acetic acid | 80 | 5 days | 97 | [12] |
| TFB-TAPB COF | 1,3,5-triformylbenzene (TFB) | Ambient Aqueous (AP) | Water/acetic acid | Room Temp | 2 h | 83.7 | [13][14] |
| DF-TAPB-COF | 2,5-difluoroterephthalaldehyde | Solvothermal | - | - | - | - | [2] |
Table 2: Physicochemical Properties of Selected TAPB-Based COFs
| COF Name | BET Surface Area (m²/g) | Pore Size (nm) | Crystallinity | Reference |
| TAPB-PDA COF | >1000 | - | High | [5][15] |
| TAPB-TA COF | - | - | High | [9][10] |
| TA-TAPB COF | - | - | High | [11] |
| TFB-TAPB COF | 771 | - | High | [13][14] |
| DF-TAPB-COF | - | - | High | [2] |
| TAPB-DMTP COF | 1915 | - | High | [4] |
| JLU COF-4 | 923 | - | High | [5] |
| PI-COF-2 | - | - | High | [5] |
| 2,3-DhaTab COF | 413 | - | Low | [5] |
| NTU-COF-1 | - | - | - | [5] |
Experimental Protocols
Protocol 1: Solvothermal Synthesis of TAPB-PDA COF
This protocol is adapted from a modified solvothermal method designed to produce a stable suspension of COF nanoparticles.[8]
Materials:
-
This compound (TAPB)
-
Terephthalaldehyde (PDA)
-
Dimethylacetamide (DMAc)
-
Water
-
Acid catalyst (e.g., acetic acid)
Procedure:
-
Prepare a solution of TAPB in DMAc.
-
Add the acid catalyst to the TAPB solution. This protonates the amine groups, which slows down the initial reaction rate.[8]
-
Prepare a separate solution of PDA in DMAc.
-
Slowly add the PDA solution dropwise to the TAPB-acid solution while stirring at 80°C.
-
Maintain the reaction mixture at 80°C to form a clear suspension of COF nanoparticles.
-
The resulting suspension can be used to cast films or membranes, which are then annealed to promote further crystallization.
Characterization:
-
Powder X-ray Diffraction (PXRD): To confirm the crystallinity of the COF.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the formation of imine linkages (C=N stretching vibration around 1620 cm⁻¹).[6]
-
Nitrogen Adsorption-Desorption Isotherms (BET analysis): To determine the surface area and pore size distribution.[6]
-
Solid-State ¹³C CP-MAS NMR: To characterize the chemical environment of the carbon atoms in the framework.[6]
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology of the COF particles.[8]
Protocol 2: Aqueous Synthesis of TAPB-BTCA-COF
This protocol describes a green synthesis method for an imine-based COF in water.[12]
Materials:
-
This compound (TAPB)
-
1,3,5-triformylbenzene (BTCA)
-
Milli-Q water (degassed)
-
Acetic acid
Procedure:
-
Dissolve 49 mg (0.30 mmol) of BTCA in 55 mL of degassed Milli-Q water.
-
In a separate flask, dissolve 105 mg (0.30 mmol) of TAPB in 55 mL of degassed Milli-Q water and 5.5 mL of acetic acid.
-
Mix the two solutions.
-
Heat the reaction mixture at 80°C for 5 days under an inert atmosphere.
-
Collect the resulting solid by filtration.
-
Wash the solid with ethanol four times.
-
Dry the product at 150°C under vacuum for 24 hours to obtain a yellow solid.[12]
Protocol 3: Room-Temperature Synthesis of TA-TAPB COF (IAC Protocol)
This protocol utilizes an ion-and-acid-cocatalyzed (IAC) method for the synthesis of COFs at room temperature.[11]
Materials:
-
This compound (TAPB)
-
Terephthalaldehyde (TA)
-
Sodium chloride (NaCl)
-
Acetic acid
Procedure:
-
Prepare a mixture of NaCl and acetic acid at the desired concentration. The concentration of NaCl is critical for achieving high crystallinity.[11]
-
Dissolve TAPB and TA in the NaCl/acetic acid mixture.
-
Stir the reaction mixture at room temperature.
-
The COF will precipitate out of the solution.
-
Collect the solid by filtration, wash thoroughly with water and an organic solvent (e.g., acetone) to remove unreacted monomers and salt, and dry under vacuum.
Mandatory Visualizations
Experimental Workflow for Solvothermal Synthesis of TAPB-PDA COF
References
- 1. Covalent organic frameworks: spotlight on applications in the pharmaceutical arena - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorinated covalent organic frameworks for efficient drug delivery - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05534A [pubs.rsc.org]
- 3. Synthesis of covalent organic frameworks using sustainable solvents and machine learning - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02796D [pubs.rsc.org]
- 4. Covalent Organic Framework Composites: Synthesis and Analytical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Ambient Aqueous Synthesis of Imine-Linked Covalent Organic Frameworks (COFs) and Fabrication of Freestanding Cellulose Nanofiber@COF Nanopapers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols: 1,3,5-Tris(4-aminophenyl)benzene in Polyimide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,5-Tris(4-aminophenyl)benzene (TAPB) is a trifunctional aromatic amine monomer that serves as a valuable building block in the synthesis of advanced polyimides. Its rigid, C3-symmetric structure allows for the creation of highly cross-linked, three-dimensional polymer networks. These polyimides often exhibit exceptional thermal stability, porosity, and desirable dielectric properties, making them suitable for a range of high-performance applications, including gas separation membranes, adsorbents, and low-dielectric constant materials for microelectronics. This document provides detailed application notes and experimental protocols for the synthesis of polyimides using TAPB.
Chemical Structure
Caption: Chemical structure of this compound.
Applications in Polyimide Synthesis
The trifunctional nature of TAPB allows for the formation of cross-linked polyimide networks. These networks can be tailored for various applications:
-
Porous Materials: When polymerized with rigid dianhydrides, the resulting polyimides can exhibit high porosity and surface area. These materials are promising for applications in gas storage, separation, and catalysis.
-
Low-Dielectric Materials: The introduction of TAPB as a cross-linking agent can create free volume within the polyimide matrix, which helps to lower the dielectric constant. This is highly desirable for interlayer dielectrics in microelectronics to reduce signal delay and cross-talk.[1][2]
-
High-Temperature Adhesives and Composites: The highly cross-linked nature of TAPB-based polyimides imparts excellent thermal and dimensional stability, making them suitable for use as high-temperature adhesives and as matrices for composite materials.
Data Presentation
Properties of Porous Polyimides from Triamine Monomers
The use of tri-functional amines like TAPB with rigid dianhydrides leads to the formation of microporous polyimide networks with high thermal stability.
| Triamine Monomer | Dianhydride Monomer | BET Surface Area (m²/g) | Thermal Stability (TGA, 5% weight loss) |
| This compound (TAPB) | Naphthalene-1,4,5,8-tetracarboxylic dianhydride | 291 - 721 | > 550°C |
| Tris(4-aminophenyl)amine (TAPA) | Naphthalene-1,4,5,8-tetracarboxylic dianhydride | 291 - 721 | > 550°C |
| Tetrakis(4-aminophenyl)methane | Naphthalene-1,4,5,8-tetracarboxylic dianhydride | 291 - 721 | > 550°C |
Data sourced from a review on cross-linked porous polyimides, specific values depend on the stereo arrangement of the network nodes.[3]
Dielectric Properties of Polyimides with TAPB as a Cross-linking Agent
The incorporation of small amounts of TAPB can significantly reduce the dielectric constant of polyimides.
| Polymer System | TAPB Content (wt%) | Dielectric Constant (at 1 MHz) | Dielectric Loss (at 1 MHz) |
| Interchain Cross-linked PI | 2 | 2.55 | Not Reported |
| Intrachain Cross-linked PI | 2 | 2.35 | 0.0075 |
Data sourced from a comparative study on cross-linking in low-k polyimides.[1][2]
Representative Mechanical and Thermal Properties of Aromatic Polyimide Films (for Comparative Purposes)
| Dianhydride | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) | Glass Transition Temp. (°C) |
| PMDA | Not specified | 3.42 | 2.82 | 302 |
| BTDA | 114.19 | 3.23 | 3.58 | 276 |
| BPDA | Not specified | Not specified | 3.8 | 290 |
Data is for polyimides derived from 4,4'-diaminodiphenyl ether (ODA).[4]
Experimental Protocols
The synthesis of polyimides from TAPB can be achieved through several methods, each yielding materials with different morphologies and properties.
General Synthesis Workflow
Caption: General workflow for the synthesis of TAPB-based polyimides.
Protocol 1: Two-Step Solution Polymerization for Polyimide Films
This is a widely practiced method for synthesizing polyimides, involving the formation of a soluble poly(amic acid) precursor followed by cyclization.
Materials:
-
This compound (TAPB)
-
Aromatic dianhydride (e.g., Pyromellitic dianhydride - PMDA, 3,3',4,4'-Biphenyltetracarboxylic dianhydride - BPDA)
-
N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc), anhydrous
-
Acetic anhydride (B1165640)
-
Pyridine (B92270) or Triethylamine (TEA)
Procedure:
-
Poly(amic acid) Synthesis:
-
In a nitrogen-purged flask equipped with a mechanical stirrer, dissolve a stoichiometric amount of TAPB in anhydrous NMP or DMAc.
-
Slowly add an equimolar amount of the dianhydride powder to the stirred solution at room temperature. The molar ratio of amine to anhydride groups should be 1:1.
-
Continue stirring under a nitrogen atmosphere for 12-24 hours at room temperature. The solution will become viscous as the poly(amic acid) forms.
-
-
Imidization:
-
Thermal Imidization:
-
Cast the viscous poly(amic acid) solution onto a clean glass plate.
-
Heat the cast film in an oven or on a hot plate under a nitrogen atmosphere using a step-wise heating program, for example: 80°C for 1 hour, 150°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour to ensure complete imidization.
-
Cool the film to room temperature and immerse the glass plate in water to detach the polyimide film.
-
-
Chemical Imidization:
-
To the poly(amic acid) solution, add a dehydrating agent mixture of acetic anhydride and a base catalyst like pyridine or TEA (typically a 2:1 molar ratio of anhydride to base).
-
Stir the mixture at room temperature for 12-24 hours.
-
Precipitate the polyimide by pouring the solution into a non-solvent like methanol.
-
Filter, wash the polymer with methanol, and dry under vacuum at 80-100°C.
-
-
Protocol 2: Solid-State Synthesis for Porous Polyimide Powders
This method is solvent-free and can produce highly cross-linked, porous polyimide powders.
Materials:
-
This compound (TAPB) or Tris(4-aminophenyl)amine (TAPA)
-
Pyromellitic dianhydride (PMDA)
Procedure:
-
Monomer Preparation:
-
Thoroughly mix TAPB (or TAPA) and PMDA in a 2:3 molar ratio in an agate mortar until a homogeneous powder is obtained.
-
-
Polymerization and Imidization:
-
Place the powder mixture into a porcelain crucible with a loose-fitting lid.
-
Heat the crucible in a furnace under a nitrogen atmosphere to 300°C at a heating rate of 10°C/min.
-
Hold the temperature at 300°C for 4 hours.
-
Cool the furnace to room temperature.
-
The resulting solid is the polyimide product, which can be ground into a fine powder.
-
Protocol 3: Hydrothermal Synthesis for Porous Polyimide Networks
This method uses water as a green solvent to produce porous polyimide networks.
Materials:
-
This compound (TAPB)
-
Pyromellitic acid (PMA)
-
Deionized water
Procedure:
-
Monomer Suspension:
-
Suspend stoichiometric amounts of TAPB and PMA in deionized water in a beaker.
-
-
Hydrothermal Polymerization:
-
Transfer the suspension to a stainless-steel autoclave with a Teflon liner.
-
Seal the autoclave and heat it to 200-250°C for a specified reaction time (e.g., 24-48 hours).
-
After the reaction, allow the autoclave to cool slowly to room temperature.
-
-
Product Isolation:
-
Isolate the solid product by filtration.
-
Wash the product sequentially with water and ethanol.
-
Dry the resulting polyimide network in a vacuum oven.
-
Characterization
The synthesized polyimides can be characterized by various techniques:
-
FTIR Spectroscopy: To confirm the formation of the imide ring, look for characteristic peaks around 1780 cm⁻¹ and 1720 cm⁻¹ (C=O asymmetric and symmetric stretching) and the disappearance of the amic acid and amine peaks.
-
Thermogravimetric Analysis (TGA): To determine the thermal stability of the polyimide.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).
-
Brunauer-Emmett-Teller (BET) Analysis: To measure the surface area of porous polyimides.
-
Mechanical Testing: For films, tensile strength, modulus, and elongation at break can be measured using a universal testing machine.
-
Dielectric Analysis: To measure the dielectric constant and dielectric loss as a function of frequency.
Signaling Pathways and Logical Relationships
The synthesis of polyimides from TAPB and a dianhydride follows a polycondensation reaction pathway.
Caption: Reaction pathway for two-step polyimide synthesis.
References
Application Notes and Protocols for the Synthesis of TAPB-Based Covalent Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the synthesis of imine-linked Covalent Organic Frameworks (COFs) using 1,3,5-tris(4-aminophenyl)benzene (TAPB) as a key building block. The protocol described herein is a compilation of established solvothermal methods, offering a reproducible approach for obtaining highly crystalline and porous COF materials.
Introduction
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and high surface areas. Their tunable porosity, chemical stability, and modular synthesis make them promising materials for a wide range of applications, including gas storage, catalysis, sensing, and drug delivery. Imine-linked COFs, formed through the condensation reaction between amines and aldehydes, are among the most studied COFs due to their robust nature and versatile chemistry. This protocol focuses on the synthesis of a representative imine-linked COF using the C3-symmetric amine monomer, this compound (TAPB), and a C2-symmetric dialdehyde (B1249045) linker, 2,5-dimethoxyterephthaldehyde (DMTP).
Experimental Protocol: Solvothermal Synthesis of TAPB-DMTP-COF
This protocol outlines the solvothermal synthesis of a TAPB-based COF, specifically the TAPB-DMTP-COF. The procedure involves the reaction of the amine and aldehyde monomers in a sealed vessel under elevated temperature.
Materials:
-
This compound (TAPB)
-
2,5-dimethoxyterephthaldehyde (DMTP)
-
n-Butanol (n-BuOH)
-
Acetic Acid (AcOH), 6 M aqueous solution
-
Anhydrous Tetrahydrofuran (B95107) (THF)
-
Anhydrous Acetone
Equipment:
-
Pyrex tube or similar pressure-rated vessel
-
Sonicator
-
Oven
-
Centrifuge
-
Soxhlet extraction apparatus
-
Vacuum oven or Schlenk line
Procedure:
-
Monomer Preparation: In a Pyrex tube, add this compound (TAPB) and 2,5-dimethoxyterephthaldehyde (DMTP) in a 1:1.5 molar ratio. For a typical synthesis, this would be approximately 0.1 mmol of TAPB and 0.15 mmol of DMTP.
-
Solvent Addition: To the solid monomers, add a solvent mixture of n-butanol (n-BuOH) and a 6 M aqueous solution of acetic acid (AcOH). A common solvent ratio is a 1:1 (v/v) mixture. The total volume of the solvent should be sufficient to fully immerse the reactants, typically around 1.0 mL for a 0.1 mmol scale reaction.
-
Homogenization: Sonicate the mixture for 10-15 minutes to ensure a homogeneous suspension of the monomers in the solvent.
-
Reaction: The Pyrex tube is then flash-frozen in liquid nitrogen, evacuated to a high vacuum, and flame-sealed. The sealed tube is placed in an oven and heated at a constant temperature of 120 °C for 3 days.
-
Product Isolation: After the reaction is complete, the tube is carefully opened. The resulting solid product is isolated by centrifugation and washed with anhydrous tetrahydrofuran (THF) and anhydrous acetone. This washing step is repeated several times to remove any unreacted monomers and solvent.
-
Purification and Activation: The washed solid is then purified by Soxhlet extraction with THF for 24 hours. This step is crucial for removing any residual impurities from the pores of the COF. After extraction, the purified COF is dried under vacuum at 120 °C overnight to afford the final product as a crystalline powder.
Characterization
The successful synthesis of the TAPB-DMTP-COF should be confirmed using a suite of characterization techniques:
-
Powder X-ray Diffraction (PXRD): To confirm the crystallinity and determine the pore structure of the COF.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the formation of the imine linkage (C=N stretch typically around 1620 cm⁻¹) and the disappearance of the starting amine (N-H stretch) and aldehyde (C=O stretch) signals.
-
Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area and pore size distribution of the COF.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of a TAPB-based COF.
| Parameter | Value | Reference |
| Reactants | ||
| TAPB | 0.1 mmol | [1] |
| DMTP | 0.15 mmol | [1] |
| Reaction Conditions | ||
| Solvent System | n-BuOH / 6 M aq. AcOH (1:1 v/v) | [2] |
| Temperature | 120 °C | [2] |
| Time | 72 hours | [2] |
| Characterization Data (Typical) | ||
| BET Surface Area | ~1000 - 2500 m²/g | [3] |
| Pore Size | ~1.5 - 3.0 nm | [4] |
Visualizations
Chemical Reaction Diagram
References
- 1. Conducting polymer engineered covalent organic framework as a novel electrochemical amplifier for ultrasensitive detection of acetaminophen [ccspublishing.org.cn]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Covalent Organic Framework Composites: Synthesis and Analytical Applications | MDPI [mdpi.com]
- 4. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols: TAPB in Gas Adsorption and Separation
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,5-tris(4-aminophenyl)benzene (TAPB) is a versatile, tripodal building block extensively utilized in the synthesis of porous crystalline materials, particularly Covalent Organic Frameworks (COFs). Its rigid, C3-symmetric structure, and reactive amine functionalities make it an ideal candidate for constructing robust frameworks with high porosity and tunable properties. These characteristics are highly desirable for applications in gas adsorption and separation, where the precise control of pore size, surface area, and chemical environment is crucial for selective gas capture and purification. This document provides detailed application notes and experimental protocols for the use of TAPB-in the synthesis of porous materials for gas adsorption and separation.
I. Synthesis of TAPB-Based Porous Materials: A Representative Protocol
The most common application of TAPB in this field is in the solvothermal synthesis of imine-linked COFs. The following protocol is a representative example for the synthesis of a TAPB-based COF, combining methodologies reported in the literature.
Protocol: Solvothermal Synthesis of an Imine-Linked TAPB-Based COF
This protocol describes the synthesis of a generic imine-linked COF using TAPB and a dialdehyde (B1249045) linker (e.g., terephthalaldehyde, PDA).
Materials:
-
This compound (TAPB)
-
Terephthalaldehyde (PDA) or other suitable dialdehyde
-
Solvent mixture: e.g., n-butanol/acetic acid/water or 1,4-dioxane/mesitylene/aqueous acetic acid
-
Pyrex tube or similar pressure vessel
-
Filtration apparatus
-
Soxhlet extractor
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Vacuum oven
Procedure:
-
Monomer Solution Preparation: In a Pyrex tube, dissolve TAPB (e.g., 0.5 mmol) and the dialdehyde linker (e.g., 0.75 mmol, 1.5 equivalents) in the chosen solvent mixture. A common solvent system is a combination of a high-boiling point organic solvent, a modulator like acetic acid, and water. For instance, a mixture of n-butanol, 6M aqueous acetic acid, and water can be effective.
-
Degassing (Optional but Recommended): To prevent oxidation of the monomers at high temperatures, it is advisable to degas the reaction mixture. This can be achieved by subjecting the sealed tube to several freeze-pump-thaw cycles.
-
Solvothermal Reaction: Seal the Pyrex tube and place it in an oven preheated to 120°C for 72 hours. The slow, reversible formation of imine bonds under these conditions allows for the growth of a crystalline COF.
-
Isolation and Washing: After cooling the reaction vessel to room temperature, a solid precipitate should be visible. Collect the solid product by filtration and wash it sequentially with anhydrous THF and acetone (B3395972) to remove any unreacted monomers and residual solvent.
-
Purification: Further purify the product by Soxhlet extraction with anhydrous THF for 24 hours. This step is crucial for removing any soluble impurities trapped within the pores of the COF.
-
Activation: Dry the purified COF powder in a vacuum oven at a suitable temperature (e.g., 90-120°C) for 12-24 hours. This process, known as activation, removes the solvent molecules from the pores, making the internal surface area accessible for gas adsorption.
Below is a DOT script visualizing the synthesis workflow.
II. Gas Adsorption and Separation Performance of TAPB-Based Materials
The performance of TAPB-based materials in gas adsorption and separation is critically dependent on their structural properties, such as surface area, pore volume, and pore size distribution. The introduction of different functional groups through the choice of the aldehyde linker can also significantly influence the selectivity towards specific gases.
Quantitative Data Summary
The following tables summarize the key gas adsorption properties of several representative TAPB-based porous polymers reported in the literature.
| Material ID | Linker Monomer | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Size (nm) | Reference |
| PSN-TAPB | Adamantane-based tetraaldehyde | 419-1045 | - | 0.95 | [1] |
| TAPB-PDA COF | Terephthalaldehyde (PDA) | ~1200-2700 | - | ~3.3 | [2] |
| NTU-COF-2 | 4-formylphenylboronic acid and HHTP | 1619 | - | 2.6 | [3] |
| TAPB-TFPB COF | Tris(4-formylphenyl)benzene (TFPB) | - | - | - | [4][5] in a 2022 study |
| Material ID | Gas | Uptake Capacity (wt% or mmol/g) | Conditions | Selectivity (CO₂ over other gases) | Reference |
| PSN-TAPB | CO₂ | up to 15.0 wt% | 273 K / 1 bar | CO₂/N₂: up to 71, CO₂/CH₄: up to 14 | [1] |
| TAPB-PDA COF | Iodine | 7.7 g/g (aerogel) | Ambient | - | [2] |
| TFPA-TAPB COF | CO₂ | - | 273 K & 298 K | - | [4][5] in a 2022 study |
| TFPB-TAPB COF | CO₂ | Lower than TFPA-TAPB COF | 273 K & 298 K | - | [4][5] in a 2022 study |
III. Experimental Protocols for Gas Adsorption Measurements
Accurate and reproducible gas adsorption measurements are essential for evaluating the performance of TAPB-based materials. The following protocols outline the standard procedures for single-component gas adsorption isotherms and dynamic breakthrough experiments.
Protocol: Volumetric Gas Adsorption Isotherm Measurement
This protocol describes the measurement of single-component gas adsorption isotherms using a volumetric analyzer.
Equipment:
-
Volumetric gas adsorption analyzer
-
Sample tubes
-
Heating mantles for degassing
-
High-purity adsorptive gases (e.g., N₂, CO₂, CH₄, H₂)
-
Liquid nitrogen (for surface area analysis)
Procedure:
-
Sample Preparation and Degassing:
-
Accurately weigh 50-100 mg of the activated TAPB-based material into a sample tube.
-
Attach the sample tube to the degassing port of the analyzer.
-
Heat the sample under high vacuum to remove any adsorbed moisture or volatile impurities. A typical degassing condition for COFs is 120°C for 12 hours.
-
-
Analysis:
-
Move the degassed sample tube to the analysis port of the instrument.
-
For BET surface area analysis, place a dewar of liquid nitrogen around the sample tube to maintain a constant temperature of 77 K.
-
For other gas adsorption measurements (e.g., CO₂, CH₄), use a cryostat or water bath to maintain the desired temperature (e.g., 273 K, 298 K).
-
The instrument will then automatically dose known amounts of the adsorptive gas into the sample tube and measure the equilibrium pressure after each dose.
-
The amount of gas adsorbed at each pressure point is calculated to generate the adsorption isotherm.
-
-
Data Analysis:
-
BET Surface Area: Calculated from the nitrogen adsorption isotherm in the relative pressure (P/P₀) range of 0.05 to 0.35.
-
Pore Volume: Determined from the amount of gas adsorbed at a relative pressure close to 1.
-
Pore Size Distribution: Calculated from the adsorption/desorption isotherm using methods like Non-Local Density Functional Theory (NLDFT) or Barrett-Joyner-Halenda (BJH).
-
The logical relationship of how TAPB's structure contributes to gas separation is visualized below.
Protocol: Dynamic Gas Breakthrough Experiment
Breakthrough experiments are used to evaluate the separation performance of a material under dynamic flow conditions, which is more representative of industrial applications.
Equipment:
-
Breakthrough analysis setup including:
-
Packed bed column
-
Mass flow controllers
-
Pressure and temperature sensors
-
Gas analysis system (e.g., mass spectrometer or gas chromatograph)
-
-
Helium (for purging and as a carrier gas)
-
Gas mixtures (e.g., CO₂/N₂, CO₂/CH₄)
Procedure:
-
Column Packing and Activation:
-
Pack a known amount of the TAPB-based adsorbent into the column.
-
Activate the adsorbent in-situ by heating under a flow of inert gas (e.g., helium) to remove impurities.
-
-
Breakthrough Measurement:
-
Cool the column to the desired experimental temperature.
-
Introduce a gas mixture with a known composition and flow rate into the column.
-
Continuously monitor the composition of the gas exiting the column using the gas analyzer.
-
-
Data Analysis:
-
Plot the normalized concentration of each gas component at the outlet as a function of time.
-
The "breakthrough time" is the time at which a particular gas is first detected at the outlet.
-
The component that is more strongly adsorbed will have a longer breakthrough time.
-
The separation selectivity and dynamic adsorption capacity can be calculated from the breakthrough curves.
-
-
Regeneration:
-
After the adsorbent is saturated, it can be regenerated by stopping the flow of the gas mixture and purging with an inert gas, often at an elevated temperature (temperature swing adsorption) or reduced pressure (pressure swing adsorption).
-
A visualization of the breakthrough experiment workflow is provided below.
References
- 1. Micro- and mesoporous poly(Schiff-base)s constructed from different building blocks and their adsorption behaviors towards organic vapors and CO2 gas - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for 1,3,5-Tris(4-aminophenyl)benzene in Organic Semiconducting Thin Films
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, thin film deposition, and characterization of 1,3,5-Tris(4-aminophenyl)benzene (TAPB) for use in organic semiconducting applications. The primary focus is on the integration of TAPB into Covalent Organic Framework (COF) thin films, which have shown significant promise in this field.
Introduction to this compound (TAPB)
This compound is a trigonal, aromatic amine that serves as a key building block in the synthesis of porous organic materials.[1] Its rigid, planar structure and tripodal symmetry make it an excellent candidate for the construction of highly ordered, crystalline Covalent Organic Frameworks (COFs).[1] These COFs, particularly in the form of thin films, exhibit semiconducting properties that are of great interest for applications in electronics and sensing. When co-condensed with other linkers, such as 1,4-phenylenediamine (PDA), TAPB forms imine-linked 2D COF thin films with tunable electronic and optical properties.[2] A notable example is the TAPB-TFB COF thin film, which has demonstrated exceptionally high charge carrier mobility.[1]
Synthesis of this compound (TAPB)
The synthesis of TAPB can be achieved through a multi-step process, a general outline of which is provided below.
Experimental Protocol: Synthesis of TAPB
A two-step synthetic route has been reported for the preparation of this compound.[3]
Step 1: Reaction with Silicon Tetrachloride
-
In a suitable reaction vessel, combine the starting materials with ethanol (B145695).
-
Add silicon tetrachloride (SiCl4) to the mixture.
-
Heat the reaction mixture and maintain it at an elevated temperature for approximately 10 hours.[3]
Step 2: Reduction with Hydrazine (B178648) Hydrate (B1144303)
-
To the product from the previous step, add 5.6 g of hydrazine hydrate (NH2NH2·H2O) and a Palladium on carbon (Pd/C) catalyst in an ethanol solvent.[3]
-
Heat this mixture for 10 hours to effect the reduction.[3]
-
After cooling, the crude product can be purified by appropriate methods such as recrystallization or column chromatography to yield pure this compound.
Deposition of TAPB-based Organic Semiconducting Thin Films
TAPB is commonly used to form COF thin films through condensation reactions with aldehyde-containing linker molecules. The resulting imine-linked frameworks can be deposited as thin films using various techniques, with interfacial polymerization being a prevalent method.
Interfacial Polymerization for TAPB-PDA COF Thin Films
This method involves the reaction between TAPB and PDA at the interface of two immiscible liquids or at a liquid-solid interface to form a crystalline COF thin film.
Experimental Protocol: Interfacial Synthesis of TAPB-PDA COF Thin Film
-
Substrate Preparation : Begin with a clean substrate, such as a silicon wafer or quartz slide.
-
Monomer Solutions :
-
Prepare a solution of this compound (TAPB) in a suitable organic solvent.
-
Prepare a separate aqueous solution containing 1,4-phenylenediamine (PDA) and a catalyst, such as scandium(III) triflate.[4]
-
-
Interfacial Reaction :
-
Carefully layer the organic TAPB solution on top of the aqueous PDA solution. Polymerization will occur at the interface of the two liquids.[4]
-
Alternatively, for a liquid-solid interface, the substrate can be immersed in one of the monomer solutions, followed by the introduction of the second solution.
-
-
Film Formation : Allow the reaction to proceed for a set amount of time, during which a thin, crystalline film of TAPB-PDA COF will form at the interface.
-
Washing and Drying : Carefully remove the substrate with the deposited film and wash it with appropriate solvents to remove any unreacted monomers and byproducts. Dry the film under vacuum or with a gentle stream of inert gas.
Photochemical Synthesis of TAPB-PDA COF Thin Films
A more recent approach involves using light to initiate the polymerization, which can allow for patterned film growth.
Experimental Protocol: Photochemical Synthesis
-
Precursor Solution : Prepare a solution containing both TAPB and PDA monomers in a suitable solvent.
-
Deposition : Apply the precursor solution to a substrate.
-
Photochemical Reaction : Expose the substrate to a light source (e.g., UV light) to initiate the imine condensation reaction. This method can be combined with a liquid-flowing system to achieve homogeneous and high-crystalline 2D COF films with tunable thickness.[5]
-
Washing and Drying : After the reaction is complete, wash the film to remove unreacted precursors and dry it.
References
- 1. ossila.com [ossila.com]
- 2. Photochemical and Patternable Synthesis of 2D Covalent Organic Framework Thin Film Using Dynamic Liquid/Solid Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Nickel-Catalyzed Amination for the Synthesis of 1,3,5-Tris(4-aminophenyl)benzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 1,3,5-Tris(4-aminophenyl)benzene derivatives via nickel-catalyzed amination. This methodology offers an efficient route to constructing valuable triarylamine scaffolds, which are of significant interest in materials science and medicinal chemistry.
Introduction
This compound (TAPB) and its derivatives are important building blocks in the synthesis of advanced materials such as covalent organic frameworks (COFs), porous polymers, and hole-transporting materials for electronic devices. The nickel-catalyzed amination of 1,3,5-tris(4-chlorophenyl)benzene provides a direct and efficient method for the preparation of these compounds. This approach is advantageous due to the lower cost of nickel catalysts compared to palladium and their high reactivity towards less reactive aryl chlorides.[1]
The protocol described herein is based on the use of a Ni(0) catalyst, generated in situ, with 2,2'-bipyridine (B1663995) as a ligand for the coupling of 1,3,5-tris(4-chlorophenyl)benzene with a variety of secondary amines.[2][3]
Data Presentation
The nickel-catalyzed amination of 1,3,5-tris(4-chlorophenyl)benzene with various secondary amines has been reported to proceed in good yields.[2][3] While specific quantitative yields for a broad range of amines are not extensively tabulated in the literature, the general procedure has been successfully applied to both cyclic and acyclic secondary amines.
Table 1: Summary of Nickel-Catalyzed Amination of 1,3,5-Tris(4-chlorophenyl)benzene
| Amine Reactant | Product | Reported Yield |
| Secondary Cyclic Amines (e.g., Morpholine, Piperidine) | 1,3,5-Tris(4-(N-morpholinyl)phenyl)benzene, 1,3,5-Tris(4-(N-piperidinyl)phenyl)benzene | Good[2][3] |
| Secondary Acyclic Amines (e.g., Diethylamine) | 1,3,5-Tris(4-(N,N-diethylamino)phenyl)benzene | Good[2][3] |
Experimental Protocols
A two-step synthetic route is presented, starting from the synthesis of the precursor 1,3,5-tris(4-chlorophenyl)benzene, followed by the nickel-catalyzed amination.
This protocol is based on the cyclotrimerization of 4-chloroacetophenone.
Materials:
-
4-Chloroacetophenone
-
Silicon tetrachloride (SiCl₄)
-
Ethanol (dry)
Procedure:
-
To a solution of 4-chloroacetophenone in dry ethanol, add silicon tetrachloride (SiCl₄).
-
Heat the reaction mixture and monitor the progress by Thin Layer Chromatography (TLC). The cyclotrimerization typically requires heating for several hours.[2]
-
Upon completion, the reaction mixture is worked up by pouring it into water and extracting the product with a suitable organic solvent (e.g., dichloromethane).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to yield 1,3,5-tris(4-chlorophenyl)benzene. A yield of 73% has been reported for this procedure.[2]
This protocol describes the amination of 1,3,5-tris(4-chlorophenyl)benzene with a secondary amine.[2]
Materials:
-
1,3,5-Tris(4-chlorophenyl)benzene
-
Secondary amine (e.g., morpholine, piperidine, diethylamine)
-
Sodium hydride (NaH), degreased
-
Nickel(II) acetate (B1210297) (Ni(OAc)₂)
-
2,2'-Bipyridine
-
tert-Amyl alcohol (AmtOH)
-
Tetrahydrofuran (THF), dry
Procedure:
-
In a 50 mL Schlenk tube under an inert atmosphere, add degreased NaH (1.00 g, 42 mmol), Ni(OAc)₂ (0.53 g, 3 mmol), and 2,2'-bipyridine (1.40 g, 9 mmol).
-
Add the secondary amine (60 mmol) and 15 mL of dry THF.
-
Heat the mixture to reflux.
-
Slowly add a solution of AmtOH (0.53 g, 6 mmol) in 5 mL of dry THF to the refluxing mixture.
-
Continue stirring at reflux for 1 hour.
-
In a separate flask, dissolve 1,3,5-tris(4-chlorophenyl)benzene (4.09 g, 10 mmol) and styrene (0.312 g, 3 mmol) in 10 mL of dry THF.
-
Add the solution of the aryl chloride and styrene to the reaction mixture.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 10 hours at 65 °C.[2]
-
Upon completion, cool the reaction to room temperature and quench carefully with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired this compound derivative.
Visualizations
Caption: Overall workflow for the synthesis of this compound derivatives.
Caption: Proposed catalytic cycle for the nickel-catalyzed amination of aryl chlorides.
References
Application Notes and Protocols for ¹H NMR Characterization of 1,3,5-Tris(4-aminophenyl)benzene
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,3,5-Tris(4-aminophenyl)benzene (TAPB) is a tripodal amine that serves as a versatile building block in the synthesis of various functional materials, including covalent organic frameworks (COFs), metal-organic frameworks (MOFs), and other porous polymers.[1] Its rigid, C3-symmetric structure makes it an ideal core for creating well-defined, porous architectures. Accurate characterization of TAPB is crucial to ensure the purity and identity of the starting material, which directly impacts the quality of the final products. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful and routine analytical technique for the structural elucidation and purity assessment of organic molecules like TAPB. This document provides a detailed protocol for the ¹H NMR characterization of TAPB.
Molecular Structure and Proton Environments
The molecular structure of this compound consists of a central benzene (B151609) ring substituted at the 1, 3, and 5 positions with 4-aminophenyl groups. Due to the molecule's symmetry, there are four distinct proton environments that give rise to specific signals in the ¹H NMR spectrum.
Caption: Molecular structure of this compound with distinct proton environments highlighted.
Quantitative Data Summary
The following table summarizes the expected ¹H NMR spectral data for this compound in acetone-d₆.
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Ar-H (central ring) | 7.59 | Singlet (s) | 3H |
| Ar-H (ortho to -NH₂) | 6.77-6.79 | Doublet (d) | 6H |
| Ar-H (meta to -NH₂) | 7.51-7.53 | Doublet (d) | 6H |
| -NH₂ | 4.76 | Singlet (s) | 6H |
Note: Chemical shifts can vary slightly depending on the solvent, concentration, and instrument.[2]
Experimental Protocol
This protocol outlines the steps for preparing a sample of this compound and acquiring its ¹H NMR spectrum.
1. Materials and Equipment
-
This compound (TAPB) sample
-
Deuterated acetone (B3395972) (acetone-d₆) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)
-
NMR tube (5 mm)
-
Pipettes and vials
-
Vortex mixer
-
NMR spectrometer (e.g., 400 MHz or higher)
2. Sample Preparation
-
Weigh approximately 5-10 mg of the TAPB sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated solvent (e.g., acetone-d₆) to the vial.
-
Gently vortex or sonicate the mixture until the sample is completely dissolved.
-
Transfer the solution into a clean, dry 5 mm NMR tube.
3. Instrument Setup and Data Acquisition
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Set the appropriate acquisition parameters (e.g., number of scans, relaxation delay). A standard ¹H NMR experiment is typically sufficient.
-
Acquire the ¹H NMR spectrum.
4. Data Processing and Analysis
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (acetone-d₆: δ ≈ 2.05 ppm; DMSO-d₆: δ ≈ 2.50 ppm).
-
Integrate the peaks to determine the relative number of protons for each signal.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, etc.), and coupling constants to confirm the structure of TAPB.
Experimental Workflow
The following diagram illustrates the general workflow for the ¹H NMR characterization of this compound.
Caption: Workflow for ¹H NMR characterization of this compound.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety glasses and gloves, when handling chemicals.
-
Handle deuterated solvents in a well-ventilated area or a fume hood.
-
Consult the Safety Data Sheet (SDS) for this compound and the deuterated solvents used for specific handling and disposal information.
References
The Pivotal Role of 1,3,5-Tris(4-aminophenyl)benzene in Designing Hyperbranched Polymers for Advanced Applications
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: Hyperbranched polymers (HBPs) represent a unique class of dendritic macromolecules characterized by their highly branched, three-dimensional architecture. Their globular structure, numerous terminal functional groups, low viscosity, and high solubility make them attractive candidates for a wide range of applications, including drug delivery, gene therapy, and advanced materials. 1,3,5-Tris(4-aminophenyl)benzene (TAPB), a commercially available aromatic triamine, serves as a critical B₃-type building block for the facile, one-pot synthesis of hyperbranched polymers, particularly hyperbranched polyimides (HBPIs). This document provides a detailed overview of the role of TAPB in the synthesis of HBPs, their characterization, and their potential applications in drug development, supplemented with experimental protocols and data.
The Role of this compound (TAPB) in Hyperbranched Polymer Synthesis
TAPB's symmetric tripodal structure, featuring three reactive primary amine groups extending from a central benzene (B151609) core, makes it an ideal core molecule or branching unit in polycondensation reactions. When reacted with A₂-type monomers, such as various dianhydrides, it facilitates the formation of a highly branched polymer structure through an A₂ + B₃ polymerization approach. This method allows for the creation of complex, high-molecular-weight polymers in a single synthetic step, a significant advantage over the multi-step synthesis required for perfect dendrimers.[1][2]
The terminal groups of the resulting hyperbranched polymer can be controlled by adjusting the stoichiometry and the order of monomer addition. For instance, adding the dianhydride (A₂) to the TAPB solution (B₃) typically results in amine-terminated HBPs, while the reverse addition yields anhydride-terminated polymers. These terminal groups are crucial as they offer sites for further functionalization, such as the attachment of therapeutic agents, targeting ligands, or imaging probes.
Properties of TAPB-Based Hyperbranched Polyimides
Hyperbranched polyimides derived from TAPB and its analogs exhibit a range of desirable properties stemming from their aromatic backbone and branched structure. These properties make them promising for various high-performance applications.
Solubility: Unlike their linear counterparts, which are often insoluble or soluble only in harsh solvents, TAPB-based HBPIs demonstrate excellent solubility in a variety of common organic solvents. This enhanced solubility is attributed to their globular shape and the presence of numerous end groups, which disrupt regular chain packing.[2]
Thermal Stability: The aromatic nature of the polymer backbone imparts high thermal stability to these materials. Thermogravimetric analysis (TGA) typically shows high decomposition temperatures, often with 5% weight loss occurring well above 450°C. The glass transition temperatures (Tg) of these polymers are also high, generally in the range of 230–260°C.[2]
Mechanical and Dielectric Properties: Films prepared from these HBPIs can exhibit good mechanical properties and low dielectric constants, making them suitable for applications in microelectronics and as high-performance coatings.[2]
Quantitative Data Summary
The following tables summarize key quantitative data for hyperbranched polyimides synthesized from TAPB analogs and various dianhydrides.
Table 1: Thermal Properties of Hyperbranched Polyether Imides based on 1,3,5-Tris[4-(4′-aminophenoxy)phenoxy]benzene
| Dianhydride (A₂) Monomer | Glass Transition Temp. (Tg) (°C) | 10% Weight Loss Temp. (T₁₀) (°C) | Dielectric Constant (1 MHz) |
| BTDA | 230-260 | > 450 | 3.08–3.29 |
| PMDA | 230-260 | > 450 | 3.08–3.29 |
Data sourced from a study on a structurally similar triamine monomer.[2]
Table 2: Molecular Weight and Degree of Branching of Hyperbranched Polyimides based on Tris(4-aminophenyl)amine (TAPA)
| Dianhydride (A₂) Monomer | Number-Average Molecular Weight (Mn) ( g/mol ) | Polydispersity Index (PDI) | Degree of Branching |
| 6FDA (Amine-terminated) | Moderate | Moderate | 0.64 |
| 6FDA (Anhydride-terminated) | Moderate | Very Broad | - |
| DSDA (Amine-terminated) | - | - | 0.72 |
| PMDA (Amine-terminated) | - | - | 0.68 |
Data sourced from a study on the closely related monomer Tris(4-aminophenyl)amine (TAPA).[1]
Experimental Protocols
Protocol 1: Synthesis of Amine-Terminated Hyperbranched Polyimide
This protocol describes a typical two-step synthesis for an amine-terminated hyperbranched polyimide using this compound (TAPB) and a dianhydride, such as 3,3′,4,4′-benzophenonetetracarboxylic dianhydride (BTDA).
Materials:
-
This compound (TAPB)
-
3,3′,4,4′-Benzophenonetetracarboxylic dianhydride (BTDA)
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Acetic anhydride (B1165640)
-
Methanol
-
Nitrogen gas
Procedure:
-
Poly(amic acid) Formation: a. In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve TAPB in anhydrous NMP under a nitrogen atmosphere. b. Slowly add a solution of BTDA in anhydrous NMP to the TAPB solution at room temperature. The molar ratio of TAPB to BTDA should be controlled to favor amine termination (e.g., 1:1). c. Continue stirring the reaction mixture at room temperature for 24 hours to form the hyperbranched poly(amic acid) solution.
-
Chemical Imidization: a. To the poly(amic acid) solution, add a mixture of pyridine and acetic anhydride as the dehydrating agent and catalyst, respectively. b. Stir the mixture at room temperature for 1 hour, and then heat to 80-100°C for 4-6 hours to effect the imidization. c. After cooling to room temperature, precipitate the hyperbranched polyimide by pouring the solution into a large volume of methanol. d. Filter the precipitate, wash thoroughly with methanol, and dry under vacuum at 80°C for 24 hours.
Characterization:
-
FT-IR: Confirm the formation of the imide rings (characteristic peaks around 1780 cm⁻¹ and 1720 cm⁻¹) and the disappearance of the amic acid groups.
-
NMR (¹H and ¹³C): Elucidate the polymer structure and determine the degree of branching.
-
GPC/SEC: Determine the molecular weight and polydispersity index.
-
TGA/DSC: Evaluate the thermal stability and glass transition temperature.
Application Notes for Drug Development
While direct studies on this compound-based hyperbranched polymers for drug delivery are not extensively documented, their inherent properties, combined with the proven utility of other hyperbranched systems, suggest significant potential in this area.
1. Drug Encapsulation and Conjugation:
The three-dimensional, globular structure of TAPB-based HBPs contains internal voids that can be utilized to physically encapsulate small drug molecules. This is particularly advantageous for improving the solubility and bioavailability of hydrophobic drugs. Furthermore, the numerous terminal amine or anhydride groups on the polymer surface provide reactive sites for the covalent conjugation of drugs. This allows for a high drug payload and the potential for controlled drug release through the use of cleavable linkers (e.g., pH-sensitive or enzyme-labile linkers).
2. Targeted Drug Delivery:
The functional end groups of these polymers can be modified with targeting ligands such as antibodies, peptides, or small molecules (e.g., folic acid) to achieve active targeting to specific cells or tissues, such as cancer cells. This can enhance the therapeutic efficacy of the conjugated drug while minimizing off-target side effects.
3. Biocompatibility and Biodegradability:
For any in vivo application, the biocompatibility of the polymer is paramount. While the biocompatibility of TAPB-based aromatic polyimides would need to be thoroughly evaluated, the broader class of hyperbranched polymers has seen the development of many biocompatible and biodegradable systems. Future research could focus on incorporating biodegradable linkages into the backbone of TAPB-based polymers to ensure their clearance from the body after fulfilling their therapeutic role.
4. Theranostic Applications:
The multi-functional nature of these hyperbranched polymers allows for the simultaneous attachment of both therapeutic agents and imaging probes (e.g., fluorescent dyes, MRI contrast agents). This creates a single platform for both diagnosis and therapy, enabling real-time monitoring of drug delivery and therapeutic response.
Conclusion
This compound is a versatile and valuable monomer for the synthesis of hyperbranched polymers with unique and desirable properties. The resulting hyperbranched polyimides exhibit excellent solubility and thermal stability, making them suitable for a variety of applications. While their use in drug development is still an emerging area, their structural and functional attributes position them as highly promising candidates for advanced drug delivery systems. Further research into their biocompatibility, biodegradability, and functionalization for specific therapeutic applications is warranted to fully realize their potential in the pharmaceutical and biomedical fields.
References
Application of 1,3,5-Tris(4-aminophenyl)benzene (TAPB) in Materials with High Thermal Stability
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,5-Tris(4-aminophenyl)benzene (TAPB) is a trifunctional aromatic amine that serves as a critical building block in the synthesis of highly cross-linked, thermally stable polymers. Its rigid, C3-symmetric, and planar structure imparts exceptional thermal and chemical stability to the resulting materials. This document provides detailed application notes and experimental protocols for the use of TAPB in the synthesis of high-performance materials, particularly polyimides and covalent organic frameworks (COFs), which are of significant interest in fields ranging from aerospace and electronics to catalysis and drug delivery.
Key Applications of TAPB in Thermally Stable Materials
The unique molecular architecture of TAPB makes it an ideal monomer for creating robust, network polymers with high thermal decomposition temperatures and excellent mechanical properties.
-
Polyimides (PIs): TAPB is reacted with dianhydrides, such as pyromellitic dianhydride (PMDA), to form highly cross-linked polyimide networks. These materials exhibit outstanding thermal stability, with decomposition temperatures often exceeding 500°C, making them suitable for applications in high-temperature environments.[1][2][3] The hydrothermal polymerization of TAPB with pyromellitic acid (PMA) offers a greener synthetic route to these high-performance polymers.[4]
-
Covalent Organic Frameworks (COFs): TAPB is a common building block for the synthesis of two-dimensional (2D) and three-dimensional (3D) COFs.[5] These crystalline, porous materials, formed through reactions with aldehydes or other linkers, demonstrate remarkable thermal stability (often up to 400-500°C) and permanent porosity.[6] Their stability and ordered structure make them promising candidates for gas storage, separation, and catalysis. The thermal stability of COFs is typically evaluated using thermogravimetric analysis (TGA), which measures weight loss as a function of temperature.[7][8]
-
Metal-Organic Frameworks (MOFs): While less common than in COFs, TAPB and its derivatives can be used as organic linkers in the synthesis of MOFs. The rigid nature of the TAPB core contributes to the formation of robust frameworks with high thermal stability, which is a critical property for applications in catalysis and gas separation at elevated temperatures.[9]
Data Presentation: Thermal Properties of TAPB-Based Polymers
The thermal stability of TAPB-based materials is a key performance indicator. The following table summarizes quantitative data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) for representative TAPB-based polyimides and COFs.
| Material Class | Specific Polymer | Td5% (°C) in N2 | Glass Transition Temp. (Tg) (°C) | Reference(s) |
| Polyimide | PI(TAPB-PMA) | > 500 | Not Reported | [4] |
| Polyimide | Generic Aromatic PIs | 435 - 481 | up to 438 | [10] |
| Polyimide | HQDPA-based PIs | 525 - 553 | 190 - 214 | [1] |
| COF | TAPB-PDA-COF | > 500 | Not Applicable | [6] |
| COF | TAPB-TFA-COF | > 423 | Not Applicable | [6] |
| COF | TPB-DMTP-COF | Stable up to 873 K (600°C) | Not Applicable | [11] |
Td5%: Temperature at which 5% weight loss is observed.
Experimental Protocols
Detailed methodologies for the synthesis and thermal characterization of TAPB-based materials are provided below.
Protocol 1: Synthesis of a Thermally Stable Polyimide from TAPB and Pyromellitic Dianhydride (PMDA)
This protocol describes a two-step synthesis of a polyimide network via a poly(amic acid) precursor.
Materials:
-
This compound (TAPB)
-
Pyromellitic dianhydride (PMDA)
-
N,N-dimethylacetamide (DMAc), anhydrous
-
Acetic anhydride (B1165640)
Procedure:
-
Poly(amic acid) Synthesis:
-
In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific molar amount of TAPB in anhydrous DMAc under a nitrogen atmosphere.
-
Slowly add an equimolar amount of PMDA to the stirred solution at room temperature.
-
Continue stirring at room temperature for 24 hours to form a viscous poly(amic acid) solution.
-
-
Chemical Imidization:
-
To the poly(amic acid) solution, add a mixture of acetic anhydride and pyridine (1:1 molar ratio with respect to the repeating unit) dropwise.
-
Stir the mixture at room temperature for 1 hour, then heat to 100°C and maintain for 3 hours.
-
After cooling to room temperature, precipitate the polyimide by pouring the solution into a large volume of methanol.
-
Filter the precipitate, wash thoroughly with methanol and hot water, and dry under vacuum at 150°C for 12 hours.[12]
-
Protocol 2: Solvothermal Synthesis of a Covalent Organic Framework (TAPB-PDA-COF)
This protocol outlines the synthesis of a highly crystalline and porous imine-linked COF.
Materials:
-
This compound (TAPB)
-
Terephthalaldehyde (PDA)
-
Aqueous acetic acid (6 M)
Procedure:
-
Monomer Solution Preparation:
-
In a Pyrex tube, combine TAPB (e.g., 0.1 mmol) and PDA (e.g., 0.15 mmol).
-
Add a solvent mixture of 1,4-dioxane and mesitylene (e.g., 1:1 v/v, 1.0 mL).
-
Add aqueous acetic acid (e.g., 0.1 mL of 6 M solution) as a catalyst.
-
-
Solvothermal Reaction:
-
Sonicate the mixture for 10 minutes to ensure homogeneity.
-
Freeze the tube in liquid nitrogen, evacuate to a high vacuum, and flame-seal the tube.
-
Heat the sealed tube in an oven at 120°C for 3 days.
-
-
Product Isolation and Purification:
-
After cooling to room temperature, open the tube and collect the solid product by filtration.
-
Wash the solid with anhydrous acetone (B3395972) and then with anhydrous tetrahydrofuran (B95107) (THF) to remove unreacted monomers and oligomers.
-
Dry the purified COF powder under vacuum at 150°C overnight.
-
Protocol 3: Thermogravimetric Analysis (TGA) of TAPB-Based Polymers
This protocol provides a general procedure for evaluating the thermal stability of polymers.[13][14][15]
Equipment:
-
Thermogravimetric Analyzer (TGA)
-
Microbalance
-
Sample pans (e.g., platinum or alumina)
Procedure:
-
Sample Preparation:
-
Place a small amount of the dried polymer sample (typically 5-10 mg) into a TGA sample pan.
-
-
Instrument Setup:
-
Place the sample pan in the TGA instrument.
-
Set the purge gas to nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere.
-
Set the temperature program:
-
Equilibrate at a starting temperature (e.g., 30°C).
-
Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a final temperature (e.g., 800°C).
-
-
-
Data Acquisition and Analysis:
-
Start the experiment and record the sample weight as a function of temperature.
-
Analyze the resulting TGA curve to determine the onset of decomposition and the temperature at 5% weight loss (Td5%).
-
Visualizations
Synthesis and Characterization Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of thermally stable TAPB-based polymers.
References
- 1. Melt-Processable Semicrystalline Polyimides Based on 1,4-Bis(3,4-dicarboxyphenoxy)benzene Dianhydride (HQDPA): Synthesis, Crystallization, and Melting Behavior [mdpi.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. How to synthesize polyimide film from pyromellitic dianhydride? - Knowledge [zbaqchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Large-Scale Synthesis of Covalent Organic Frameworks: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Trends in the thermal stability of two-dimensional covalent organic frameworks - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 9. Hydrothermal synthesis and structural characterization of metal–organic frameworks based on new tetradentate ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 13. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 14. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]
- 15. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,3,5-Tris(4-aminophenyl)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1,3,5-Tris(4-aminophenyl)benzene (TAPB) synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound (TAPB)?
A1: The most common synthetic routes for TAPB include:
-
Two-step synthesis from 4-nitroacetophenone: This involves an acid-catalyzed cyclization of 4-nitroacetophenone to form 1,3,5-Tris(4-nitrophenyl)benzene, followed by a reduction of the nitro groups to amino groups.[1]
-
Suzuki-Miyaura cross-coupling: This method typically involves the reaction of 1,3,5-trihalobenzene (e.g., 1,3,5-tribromobenzene (B165230) or 1,3,5-triiodobenzene) with 4-aminophenylboronic acid or its esters in the presence of a palladium catalyst.
-
Ullmann condensation: This reaction involves the copper-catalyzed coupling of a 1,3,5-trihalobenzene with an amine.[2]
-
Nickel-catalyzed amination: This is another cross-coupling method that can be used to form the C-N bonds, for example, from 1,3,5-tris(p-chlorophenyl)benzene.[3][4]
Q2: What is a realistic target yield for the synthesis of TAPB?
A2: The reported yields for TAPB synthesis can vary significantly depending on the chosen synthetic route and the optimization of reaction conditions. The two-step synthesis from 4-nitroacetophenone has been reported to produce a high isolated yield of 92% for the final product after purification.[1] Yields for Suzuki-Miyaura and Ullmann couplings can be lower and are highly dependent on the specific catalyst, ligands, and reaction conditions used.
Q3: How critical is the purity of starting materials and reagents for a successful synthesis?
A3: The purity of starting materials and reagents is paramount for achieving a high yield of TAPB. Impurities in the starting materials, solvents, or catalyst can lead to side reactions, catalyst deactivation, and the formation of byproducts, which complicates purification and reduces the overall yield. It is crucial to use high-purity, dry reagents and solvents, and to properly degas the reaction mixture, especially for cross-coupling reactions.
Q4: What are the primary challenges in purifying this compound?
A4: The main purification challenges for TAPB include removing unreacted starting materials, catalyst residues, and byproducts from side reactions such as homocoupling in cross-coupling reactions. Purification is often achieved through filtration and washing, and in some cases, recrystallization or column chromatography may be necessary to achieve high purity.[1][5]
Troubleshooting Guides
Low to No Product Yield
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No product formation, starting materials remain | Inactive catalyst (for cross-coupling reactions): The Pd(0) active species is sensitive to oxygen. Inadequate degassing can lead to deactivation. The catalyst may also be old or of poor quality. | - Ensure all solvents and reagents are thoroughly degassed using methods like freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through the mixture.[6] - Use a fresh or newly purchased catalyst and ensure it is stored under an inert atmosphere. |
| Suboptimal reaction temperature: The reaction may not have reached the necessary activation energy. | - Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC/LC-MS. Be cautious of potential decomposition at very high temperatures.[6] | |
| Incorrect base or insufficient amount (for cross-coupling reactions): The base is crucial for the catalytic cycle, and its strength and concentration can significantly impact the reaction rate. | - Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). - Ensure the base is finely powdered and dry. - Increase the equivalents of the base.[7] | |
| Low product yield with significant starting material remaining | Insufficient reaction time: The reaction may not have proceeded to completion. | - Extend the reaction time and monitor the progress by TLC or GC/LC-MS until the starting material is consumed. |
| Poor solubility of reactants: If the reactants are not well-dissolved, the reaction rate will be slow. | - Choose a solvent or solvent mixture that effectively dissolves all reactants at the reaction temperature. For Suzuki reactions, combinations like THF/water or toluene/water are common.[7] | |
| Protodeboronation of boronic acid (for Suzuki coupling): The boronic acid can be unstable and lose its boron group, rendering it inactive for the coupling reaction. | - Use a boronic ester (e.g., pinacol (B44631) ester) which is generally more stable. - Ensure the reaction conditions are not overly aqueous or acidic, which can promote this side reaction. |
Presence of Significant Impurities
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Significant homocoupling of boronic acid or aryl halide (for cross-coupling reactions) | Presence of oxygen: Oxygen can promote the homocoupling of the boronic acid. Inefficient reduction of Pd(II) precatalyst: This can lead to side reactions. | - Implement a more rigorous degassing procedure.[6] - Use a direct Pd(0) source (e.g., Pd(PPh₃)₄) or add a reducing agent if using a Pd(II) precatalyst. |
| Formation of dehalogenated starting material | Presence of a hydride source: Impurities in solvents or reagents can act as hydride donors. | - Use high-purity, anhydrous solvents. - Consider using a different base that is less likely to generate hydrides. |
| Multiple unidentified spots on TLC | Decomposition of starting materials or product: The reaction temperature may be too high, or the reaction time too long, leading to decomposition. | - Lower the reaction temperature. - Monitor the reaction closely and stop it once the starting material is consumed to avoid product degradation. |
Data Presentation
Table 1: Reported Yields for the Synthesis of this compound and its Precursor
| Starting Material(s) | Method | Product | Reported Yield | Reference |
| 4-Nitroacetophenone | Acid-catalyzed cyclization | 1,3,5-Tris(4-nitrophenyl)benzene | - | [1] |
| 1,3,5-Tris(4-nitrophenyl)benzene | Hydrogenation | This compound | 92% (isolated) | [1] |
| 1,3,5-Triiodobenzene and 2-aminophenylboronic acid | Suzuki-Miyaura cross-coupling | 1,3,5-Tris(2-aminophenyl)benzene | - | [8] |
| 1,3,5-Tris(p-chlorophenyl)benzene and secondary amines | Nickel-catalyzed amination | 1,3,5-Tris(4-diarylaminophenyl)benzene derivatives | Good yields | [3] |
| Aromatic amines and aromatic aryl iodides | Copper-catalyzed Ullmann coupling | 1,3,5-Tris[4-(diarylamino)phenyl]benzene derivatives | - | [2][9] |
Note: Yields can vary based on specific reaction conditions and the scale of the reaction.
Experimental Protocols
Synthesis of this compound from 4-Nitroacetophenone[1]
Step 1: Synthesis of 1,3,5-Tris(4-nitrophenyl)benzene
This step involves the acid-catalyzed cyclization of 4-nitroacetophenone. While the detailed experimental conditions for this specific reaction are not fully described in the provided search results, it is a known transformation in organic chemistry.
Step 2: Reduction of 1,3,5-Tris(4-nitrophenyl)benzene to this compound
The nitro-containing compound from Step 1 is hydrogenated to yield the final amine product. A common method for this reduction is using a catalyst such as palladium on carbon (Pd/C) with a hydrogen source like hydrazine (B178648) hydrate (B1144303) or hydrogen gas.
A general procedure for a similar reduction is as follows:
-
Dissolve 1,3,5-Tris(4-nitrophenyl)benzene in a suitable solvent (e.g., ethanol).
-
Add a catalytic amount of Pd/C.
-
Slowly add hydrazine hydrate to the mixture at an appropriate temperature (e.g., reflux).
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
After the reaction is complete, filter the mixture through celite to remove the catalyst.
-
The filtrate is then concentrated under reduced pressure.
-
The crude product can be purified by washing with a suitable solvent to yield pure this compound. An isolated yield of 92% has been reported for this step.[1]
Mandatory Visualization
Caption: General experimental workflow for the synthesis of TAPB.
Caption: Troubleshooting flowchart for low yield in TAPB synthesis.
References
- 1. Synthesis and structural, electrochemical and photophysical studies of triferrocenyl-substituted 1,3,5-triphenylbenzene: a cyan-light emitting molecul ... - Dalton Transactions (RSC Publishing) DOI:10.1039/D0DT02948C [pubs.rsc.org]
- 2. Synthesis of 1,3,5-tris[4-(diarylamino)phenyl]benzene and 1,3,5-tris(diarylamino)benzene derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. This compound derivatives: design, synthesis via nickel-catalysed aromatic amination and electrochemical properties - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1,3,5-Tris(4-aminophenyl)benzene (TAPB)
Welcome to the technical support center for the purification of 1,3,5-Tris(4-aminophenyl)benzene (TAPB). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this important chemical compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common questions and issues that may arise during the purification of this compound.
Q1: My synthesized this compound is off-color (e.g., brown or yellow). What is the cause and how can I purify it?
A: Discoloration in aromatic amines like TAPB is often due to oxidation or the presence of residual starting materials and byproducts from the synthesis, particularly if the synthesis involves the reduction of the corresponding trinitro compound, 1,3,5-Tris(4-nitrophenyl)benzene. Incomplete reduction can leave behind highly colored nitro- or nitroso-intermediates.
Troubleshooting Steps:
-
Recrystallization: This is the most common and effective method for purifying solid TAPB. A suitable solvent system will dissolve the TAPB at an elevated temperature and allow it to crystallize upon cooling, leaving impurities in the mother liquor.
-
Column Chromatography: For difficult-to-remove impurities or for achieving very high purity, column chromatography can be employed.
-
Sublimation: High-purity TAPB can be obtained by vacuum sublimation, which is particularly effective at removing non-volatile impurities.
Q2: I am having trouble with the recrystallization of TAPB. What are some common issues and their solutions?
A: Recrystallization can be a sensitive process. Here are some common problems and how to address them:
-
The compound "oils out" instead of crystallizing. This occurs when the solute comes out of solution at a temperature above its melting point.
-
Solution: Re-heat the solution to dissolve the oil, and add a small amount of a solvent in which the compound is more soluble to lower the saturation point. Allow the solution to cool more slowly. Using a solvent pair, such as acetone (B3395972)/water or ethanol/water, can also be beneficial.
-
-
No crystals form upon cooling. This is likely due to using too much solvent or the solution being supersaturated.
-
Solution: Try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus. If that fails, a seed crystal of pure TAPB can be added. If supersaturation is not the issue, some of the solvent can be evaporated to increase the concentration of the solution.
-
-
The yield is very low. This can be caused by using too much solvent, premature crystallization, or incomplete crystallization.
-
Solution: Use the minimum amount of hot solvent necessary to dissolve the compound. Ensure that the solution is cooled sufficiently to allow for maximum crystal formation. To avoid premature crystallization during filtration, use a pre-heated funnel.
-
Q3: What are the likely impurities in synthetically produced this compound?
A: The most common synthetic route to TAPB is the reduction of 1,3,5-Tris(4-nitrophenyl)benzene. Potential impurities include:
-
Unreacted starting material: 1,3,5-Tris(4-nitrophenyl)benzene.
-
Partially reduced intermediates: Compounds with one or two nitro groups remaining.
-
Byproducts from the reducing agent: For example, if tin and hydrochloric acid are used for the reduction, residual tin salts may be present.
-
Oxidation products: Aromatic amines can be susceptible to oxidation, leading to colored impurities.
Data Presentation: Comparison of Purification Methods
The following table summarizes the effectiveness of different purification methods for this compound. Please note that the exact values can vary depending on the initial purity of the crude product and the specific experimental conditions.
| Purification Method | Typical Purity Achieved | Typical Yield | Advantages | Disadvantages |
| Recrystallization | >98% | 80-95% | Simple, cost-effective, good for removing most common impurities. | May not remove impurities with very similar solubility. |
| Column Chromatography | >99% | 60-80% | Can achieve very high purity and separate complex mixtures. | More time-consuming, requires larger volumes of solvent, and can lead to lower yields. |
| Sublimation | >99.5% | 50-70% | Excellent for removing non-volatile and some colored impurities to yield a very pure product. | Requires specialized equipment and may not be suitable for thermally sensitive impurities. |
Experimental Protocols
1. Recrystallization of this compound
This protocol describes the purification of TAPB using a solvent-pair system of acetone and water.
-
Materials:
-
Crude this compound
-
Acetone
-
Deionized water
-
Erlenmeyer flask
-
Heating plate with magnetic stirrer
-
Büchner funnel and filter flask
-
Filter paper
-
-
Procedure:
-
Place the crude TAPB in an Erlenmeyer flask with a magnetic stir bar.
-
Add a minimal amount of acetone to the flask and heat the mixture to a gentle boil while stirring to dissolve the solid.
-
Once the solid is dissolved, continue to add acetone dropwise until the solution is just saturated.
-
Slowly add deionized water dropwise to the hot solution until the solution becomes slightly turbid.
-
Add a few drops of acetone to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to complete the crystallization process.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold acetone/water mixture.
-
Dry the purified crystals under vacuum.
-
2. Column Chromatography of this compound
This protocol provides a general guideline for the purification of TAPB by silica (B1680970) gel chromatography. The exact solvent system may need to be optimized based on the impurity profile.
-
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Ethyl acetate (B1210297)
-
Chromatography column
-
Collection tubes
-
-
Procedure:
-
Prepare a slurry of silica gel in hexane and pack the chromatography column.
-
Dissolve the crude TAPB in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) and adsorb it onto a small amount of silica gel.
-
Evaporate the solvent from the silica gel-adsorbed sample.
-
Carefully load the dry sample onto the top of the packed column.
-
Elute the column with a gradient of ethyl acetate in hexane. Start with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity.
-
Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC).
-
Combine the fractions containing the pure product and evaporate the solvent to obtain the purified TAPB.
-
Mandatory Visualization
Below is a logical workflow for selecting a suitable purification method for this compound.
Caption: A decision-making workflow for selecting the appropriate purification method for this compound based on initial purity and desired final purity.
Technical Support Center: Synthesis of TAPB-Based Covalent Organic Frameworks
Welcome to the technical support center for the synthesis of 1,3,5-tris(4-aminophenyl)benzene (TAPB)-based covalent organic frameworks (COFs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in synthesizing high-quality TAPB-based COFs?
A1: The most frequently encountered challenges include achieving high crystallinity, obtaining a good yield, preventing structural collapse upon solvent removal, and ensuring the formation of a porous network. Factors such as monomer purity, solvent selection, catalyst concentration, reaction temperature, and time are all critical parameters that influence the outcome of the synthesis.[1][2][3]
Q2: Why is my TAPB-based COF amorphous or poorly crystalline?
A2: Poor crystallinity is a common issue in COF synthesis and can arise from several factors.[4][5] The reaction kinetics may be too fast, leading to rapid precipitation of an amorphous polymer before it can organize into a crystalline framework.[6] The choice of solvent, catalyst concentration (e.g., acetic acid), and reaction temperature all play a crucial role in balancing the rates of the reversible imine condensation reaction, which is necessary for error correction and crystallization.[7][8] Additionally, strong stacking interactions between the aromatic building blocks can sometimes lead to disordered aggregation.[4][5]
Q3: My COF synthesis resulted in a low yield. How can I improve it?
A3: Low yields can be attributed to incomplete reactions, side reactions, or loss of product during workup. Optimizing the reaction conditions is key. A recently developed "aqueous pre-activation" (AP) method, where the aldehyde monomer is pre-activated with acetic acid before the addition of TAPB, has been shown to significantly increase yields and reaction rates, even at room temperature.[7] Reaction time and temperature are also critical; ensuring the reaction goes to completion without significant side product formation will improve your yield.
Q4: The surface area of my TAPB-based COF is much lower than expected. What could be the reason?
A4: A low surface area often indicates pore collapse during the activation process (solvent removal).[8] While the COF may be crystalline, the pores can collapse if the solvent is removed too harshly, for example, by simple vacuum drying. To mitigate this, techniques like supercritical CO₂ drying or freeze-drying are often employed to preserve the porous structure.[8][9] Incomplete activation, where residual solvent remains in the pores, can also lead to an artificially low surface area measurement. Another possibility is the presence of defects or amorphous domains within the material that block the pores.
Q5: Can I synthesize TAPB-based COFs at room temperature?
A5: Yes, room-temperature synthesis of TAPB-based COFs is possible and offers a more energy-efficient and environmentally friendly alternative to traditional solvothermal methods.[9][10] The key to successful room-temperature synthesis is often the careful control of reaction kinetics, for instance by using an appropriate concentration of an acid catalyst or by employing specific solvent systems that promote crystallization.[7][10]
Troubleshooting Guides
Issue 1: Poor Crystallinity of the Synthesized COF
| Symptom | Possible Cause | Suggested Solution |
| Broad or absent peaks in the Powder X-ray Diffraction (PXRD) pattern. | Reaction is too fast: Rapid precipitation prevents the formation of an ordered, crystalline framework. | 1. Lower the reaction temperature: This will slow down the reaction rate, allowing more time for the framework to order. 2. Reduce monomer concentration: Lower concentrations can slow down polymerization. 3. Adjust catalyst concentration: The concentration of the acid catalyst (e.g., acetic acid) is critical. Too high or too low a concentration can be detrimental to crystallinity. Perform a screening of catalyst concentrations.[8] |
| PXRD pattern shows some crystalline peaks, but with a high amorphous background. | Incomplete reaction or presence of amorphous byproducts. | 1. Increase reaction time: Allow more time for the reversible reaction to reach equilibrium and for the framework to crystallize. 2. Optimize solvent system: The choice of solvent can significantly impact monomer solubility and reaction kinetics. A mixture of solvents (e.g., dioxane/mesitylene) is often used.[8] 3. Post-synthesis treatment: In some cases, a post-synthetic solvothermal treatment can improve the crystallinity of the material. |
| Good initial crystallinity that is lost after activation. | Pore collapse during solvent removal. | 1. Use a gentler activation method: Instead of vacuum drying at high temperatures, consider supercritical CO₂ drying or freeze-drying.[8][9] 2. Solvent exchange: Before drying, exchange the reaction solvent with a lower boiling point solvent that has a lower surface tension. |
Issue 2: Low Product Yield
| Symptom | Possible Cause | Suggested Solution |
| Very little solid product is obtained after the reaction and workup. | Incomplete reaction. | 1. Increase reaction time and/or temperature: Ensure the reaction has sufficient time and energy to proceed to completion. 2. Check monomer purity: Impurities in the TAPB or aldehyde monomers can inhibit the reaction. 3. Employ pre-activation: Use the aqueous pre-activation (AP) method by dissolving the aldehyde in an acidic solution before adding the TAPB.[7] This has been shown to dramatically increase yields.[7] |
| A significant amount of product is lost during the washing and filtration steps. | Formation of very fine particles. | 1. Use a finer filter paper or a centrifuge for collection: This will help in recovering smaller particles. 2. Modify reaction conditions to promote crystal growth: Slower reaction rates (lower temperature, different solvent) can lead to larger crystals that are easier to handle. |
Experimental Protocols
Protocol 1: Solvothermal Synthesis of TAPB-PDA-COF
This protocol is a general guideline for a solvothermal synthesis of a TAPB-based COF with terephthalaldehyde (B141574) (PDA).
-
Preparation of Monomer Solutions:
-
In a Pyrex tube, add this compound (TAPB) and terephthalaldehyde (PDA) in a 1:1.5 molar ratio.
-
Add a solvent mixture, for example, a 1:1 (v/v) mixture of mesitylene (B46885) and 1,4-dioxane.
-
Add an aqueous solution of acetic acid (e.g., 6 M) to act as a catalyst. The volume of the acetic acid solution is typically a fraction of the total solvent volume.
-
-
Reaction:
-
Flash-freeze the tube in liquid nitrogen, evacuate to a high vacuum, and flame-seal the tube.
-
Heat the sealed tube in an oven at a specific temperature (e.g., 120 °C) for a set duration (e.g., 3 days).
-
-
Workup and Activation:
-
After cooling to room temperature, open the tube and collect the solid product by filtration.
-
Wash the solid extensively with an organic solvent (e.g., acetone (B3395972), THF) to remove any unreacted monomers and catalyst.
-
Activate the COF by heating under a dynamic vacuum (e.g., at 120 °C) for an extended period (e.g., 12 hours) to remove the solvent from the pores. For materials susceptible to pore collapse, supercritical CO₂ drying is recommended.[8]
-
Protocol 2: Room-Temperature Aqueous Synthesis of TFB-TAPB COF
This protocol is based on the "aqueous pre-activation" (AP) method for a more sustainable synthesis.[7]
-
Monomer Pre-activation:
-
In a vial, dissolve 1,3,5-triformylbenzene (TFB) in an aqueous solution of acetic acid (e.g., 8.75 M). Stir for approximately 30 minutes.
-
-
Reaction:
-
In a separate vial, dissolve this compound (TAPB) in deionized water.
-
Add the TAPB solution to the TFB solution and stir at room temperature. A precipitate should form rapidly.
-
Continue stirring for a specified time (e.g., 2 hours).
-
-
Workup:
-
Collect the solid product by filtration.
-
Wash the product with deionized water and acetone to remove unreacted monomers and acetic acid.
-
Dry the final product under vacuum.
-
Quantitative Data Summary
Table 1: Influence of Reaction Conditions on TFB-TAPB COF Synthesis[7][11]
| Method | Temperature (°C) | Time (h) | Acetic Acid Conc. (M) | Yield (%) | Surface Area (m²/g) |
| Control 1 (Amine Protonation) | Room Temp. | 2 | 8.75 | 22.4 | 134 |
| AP Synthesis | Room Temp. | 2 | 8.75 | 83.7 | 771 |
| Solvothermal | 120 | 72 | 6.0 | - | ~650 |
Table 2: Effect of pH on TAPB-BTCA-COF Synthesis[12]
| pH | Yield (%) | BET Surface Area (m²/g) |
| 2.4 | ~85 | ~350 |
| 3.0 | ~90 | ~450 |
| 3.5 | ~95 | ~500 |
Visualizations
Caption: General experimental workflow for the solvothermal synthesis of TAPB-based COFs.
Caption: Troubleshooting decision tree for addressing poor crystallinity in COF synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Conquering the crystallinity conundrum: efforts to increase quality of covalent organic frameworks - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 4. Microscopic Origins of Poor Crystallinity in the Synthesis of Covalent Organic Framework COF-5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Ambient Aqueous Synthesis of Imine-Linked Covalent Organic Frameworks (COFs) and Fabrication of Freestanding Cellulose Nanofiber@COF Nanopapers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Imine-based covalent organic framework gels for efficient removal of Fe 2+ from contaminated water - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D4TA00954A [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. rsc.org [rsc.org]
Technical Support Center: Optimizing Reaction Conditions for TAPB Polycondensation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the polycondensation of 1,3,5-tris(4-aminophenyl)benzene (TAPB), particularly for the synthesis of Covalent Organic Frameworks (COFs).
Troubleshooting Guide
This guide addresses common issues encountered during TAPB polycondensation experiments.
1. Low or No Product Yield
-
Question: My reaction has produced very little or no solid product. What are the likely causes and how can I fix it?
-
Answer:
-
Monomer Purity: Impurities in TAPB or the co-monomer can inhibit polymerization.[1][2][3] Ensure monomers are of high purity. Recrystallization or sublimation of monomers may be necessary.
-
Stoichiometry: Precise 1:1 stoichiometry between the amine (TAPB) and aldehyde or other co-monomer functional groups is critical for achieving high molecular weight polymers.[1] Carefully weigh and transfer monomers.
-
Catalyst Activity: If using a catalyst, ensure it is active and used at the correct loading. Some catalysts are sensitive to air or moisture. For instance, Sc(OTf)₃ is an effective catalyst for imine-based COF synthesis.[4] Acetic acid is commonly used as a catalyst in aqueous or organic solvent systems.[5][6][7]
-
Reaction Conditions: The temperature and reaction time may be insufficient. While some systems work at room temperature, others require elevated temperatures (e.g., 80°C to 120°C) and extended reaction times (e.g., 3-5 days) to drive the reaction to completion.[6][8][9]
-
Solvent Choice: The solvent system must be appropriate for dissolving the monomers and facilitating the reaction. Common solvent systems include mixtures of dioxane and mesitylene.[4] Green synthesis alternatives using water with acetic acid have also been reported to be effective.[5][6][7]
-
2. Poor Crystallinity of the Product
-
Question: I've obtained a product, but the powder X-ray diffraction (PXRD) pattern shows broad peaks, indicating low crystallinity. How can I improve this?
-
Answer:
-
Slow Monomer Addition: Rapid polymerization can lead to the formation of amorphous materials. A strategy of slow, dropwise addition of one monomer solution to the other can improve the reversibility of imine formation, allowing for defect self-healing and error correction, which enhances crystallinity.[10]
-
Modulators: The addition of a monofunctional competitor, such as aniline, can reversibly terminate the polycondensation, slowing down the reaction and allowing for more ordered growth, leading to higher crystallinity.[4][11]
-
Catalyst Concentration: The concentration of the catalyst can influence the reaction kinetics. A faster reaction rate due to high catalyst concentration might lead to more defects and lower crystallinity.[11]
-
Solvent System: The choice of solvent can impact monomer solubility and the kinetics of polymerization, thereby affecting crystallinity. Experiment with different solvent ratios or alternative solvents.
-
Temperature Profile: A controlled temperature profile, such as a slow ramp to the final reaction temperature, can sometimes promote more ordered crystal growth. While some reactions can be performed at room temperature, others benefit from heating.[5][6]
-
3. Insoluble Product That is Difficult to Characterize
-
Question: The polymer I've synthesized is completely insoluble, making it difficult to characterize by techniques like solution-state NMR or GPC. What can I do?
-
Answer:
-
Expected Property: For many COFs synthesized from TAPB, high insolubility is an expected and desired property, indicating a robust, cross-linked network.
-
Solid-State Characterization: Utilize solid-state characterization techniques. Solid-state NMR (ssNMR) and Fourier-transform infrared spectroscopy (FTIR) can confirm the formation of the desired chemical bonds (e.g., imine linkages).[8] PXRD is essential for determining crystallinity.
-
Monomer Solubility: While the final polymer is insoluble, ensuring the monomers are fully dissolved at the start of the reaction is crucial. Inadequate monomer solubility can lead to an inhomogeneous reaction mixture and poorly defined materials.[5]
-
Controlled Synthesis: In some cases, synthesizing a thin film of the COF on a substrate can allow for easier characterization and application testing.[4]
-
Frequently Asked Questions (FAQs)
Q1: What are the typical starting concentrations for TAPB and the co-monomer?
A1: Monomer concentrations can vary depending on the specific system and desired morphology. For the synthesis of TAPB-BTCA-COF catalyzed by Sc(OTf)₃, a typical concentration is 5.00 mM of each monomer in a dioxane/mesitylene mixture.[4] For aqueous synthesis of TAPB-BTCA-COF, concentrations around 2.5 mM have been used.[6]
Q2: What is the role of acetic acid in the polycondensation reaction?
A2: Acetic acid serves as a catalyst, particularly for imine bond formation. It protonates the carbonyl group of the aldehyde, making it more electrophilic and susceptible to nucleophilic attack by the amine group of TAPB. In aqueous systems, adjusting the pH with acetic acid is crucial for dissolving the monomers and facilitating the reaction.[5][6] Pre-activation of the aldehyde monomer with acetic acid has been shown to significantly enhance reactivity in water.[7]
Q3: Can TAPB polycondensation be performed without a catalyst?
A3: In some cases, particularly at elevated temperatures, catalyst-free Schiff base reactions can be employed to form imine-linked COFs. For example, the reaction of 1,3,5-tris-(4-aminophenyl)triazine (a similar monomer to TAPB) with an aldehyde has been successfully carried out at 120°C without an added catalyst.[8]
Q4: How long should a typical TAPB polycondensation reaction be run?
A4: Reaction times are highly variable and depend on the specific monomers, solvent, temperature, and catalyst used. They can range from a few hours to several days. For instance, some aqueous syntheses are run for 5 days,[5][6] while other solvothermal methods may proceed for 3 days.[4][9] Monitoring the reaction for the precipitation of the product can be an indicator of reaction progress.
Q5: What is the best way to purify the final polymer product?
A5: The purification protocol for the resulting polymer, typically a COF, involves isolating the solid product by filtration or centrifugation. This is followed by washing with various solvents to remove unreacted monomers, oligomers, and the catalyst. Common washing solvents include the reaction solvent itself, followed by other organic solvents like ethanol (B145695) or acetone. The purified product is then typically dried under vacuum at an elevated temperature (e.g., 150°C).[6]
Data Presentation
Table 1: Summary of Reaction Conditions for TAPB Polycondensation
| Co-monomer | Catalyst | Solvent System | Temperature (°C) | Time | Yield (%) | Key Outcome | Reference |
| BTCA | Sc(OTf)₃ (1.5 µmol) | Dioxane/Mesitylene (1:1) | Room Temp. | 3 days | N/A | Formation of COF spheres, fibers, or films | [4] |
| BTCA | Acetic Acid | Water | 80 | 5 days | 97 | High crystallinity and porosity | [6] |
| BTCA | Acetic Acid | Water | 35 | 5 days | 90 | Crystalline COF at lower temperature | [5][6] |
| DMTP | None specified | o-DCB/n-BuOH (1:1) | 120 | 3 days | N/A | Acid-base bifunctional COF | [9] |
| TFPB | Acetic Acid | Water | Room Temp. | 2 hours | 83.7 | Rapid synthesis of crystalline COF | [7] |
N/A: Not available in the cited source.
Experimental Protocols
Protocol 1: Solvothermal Synthesis of TAPB-BTCA-COF with Sc(OTf)₃ Catalyst [4]
-
Prepare Solution A: Dissolve 17.6 mg of TAPB (0.05 mmol) in 5 mL of a 1:1 (v/v) dioxane/mesitylene solvent mixture.
-
Prepare Solution B: Dissolve 8.1 mg of 1,3,5-benzenetricarbaldehyde (BTCA) (0.05 mmol) in 5 mL of a 1:1 (v/v) dioxane/mesitylene solvent mixture.
-
Mix Solution A and Solution B.
-
Prepare the catalyst solution: Dissolve 0.73 mg of Sc(OTf)₃ (1.5 µmol) in 0.1 mL of a 1:1 (v/v) dioxane/mesitylene solvent mixture.
-
Add the catalyst solution to the mixed monomer solution.
-
Allow the reaction to proceed at room temperature for 3 days.
-
Collect the resulting solid product by filtration, wash thoroughly with the reaction solvent, and dry under vacuum.
Protocol 2: Aqueous Synthesis of TAPB-BTCA-COF with Acetic Acid Catalyst [6]
-
Prepare Solution A: Dissolve 48 mg of BTCA (0.30 mmol) in 110 mL of degassed Milli-Q water.
-
Prepare Solution B: Dissolve 105 mg of TAPB (0.30 mmol) in 110 mL of degassed Milli-Q water containing 11 mL of acetic acid.
-
Mix Solution A and Solution B in a reaction vessel.
-
Heat the reaction mixture at 80°C for 5 days under an inert atmosphere.
-
Collect the solid product by filtration.
-
Solvent exchange the product with ethanol four times.
-
Dry the final product at 150°C under vacuum for 24 hours.
Visualizations
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. wepub.org [wepub.org]
- 3. Effects of monomer purity on AA-BB polycondensation: a Monte Carlo study | springerprofessional.de [springerprofessional.de]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. rsc.org [rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and Characterization of a Crystalline Imine-Based Covalent Organic Framework with Triazine Node and Biphenyl Linker and Its Fluorinated Derivate for CO2/CH4 Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. Synthesis of highly crystalline imine-linked covalent organic frameworks via controlling monomer feeding rates in an open system - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
preventing side reactions in 1,3,5-Tris(4-aminophenyl)benzene synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3,5-Tris(4-aminophenyl)benzene (TAPB).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of TAPB via common synthetic routes.
Route 1: Cyclotrimerization of 4-Nitroacetophenone and Subsequent Reduction
This two-step process first involves the acid-catalyzed cyclotrimerization of 4-nitroacetophenone to form 1,3,5-Tris(4-nitrophenyl)benzene (TNPB), followed by the reduction of the nitro groups to amines.
Question 1: Low yield during the cyclotrimerization of 4-nitroacetophenone.
Answer:
Low yields in the formation of the 1,3,5-triphenylbenzene (B1329565) core from acetophenone (B1666503) derivatives can be attributed to several factors:
-
Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical. While various Brønsted acids can be used, their effectiveness can vary.[1]
-
Reaction Conditions: The reaction is often performed neat (without solvent) or in a minimal amount of a high-boiling solvent. Temperature control is crucial; temperatures that are too low may result in a sluggish reaction, while excessively high temperatures can lead to decomposition and side product formation.
-
Substituent Effects: The presence of the electron-withdrawing nitro group on the acetophenone can impact the reaction yield.[1]
Troubleshooting Steps:
-
Optimize Acid Catalyst: If using an acid like methanesulfonic acid or trifluoromethanesulfonic acid, try varying the concentration.[1] In some cases, a milder catalyst like p-dodecylbenzenesulphonic acid (DBSA) in water has been shown to be effective for substituted acetophenones.[1]
-
Adjust Temperature: Carefully control the reaction temperature. A stepwise increase in temperature might be necessary to initiate and sustain the reaction without causing degradation.
-
Ensure Anhydrous Conditions (if applicable): While some protocols use aqueous media, many acid-catalyzed cyclotrimerizations are sensitive to water, which can interfere with the reaction mechanism. Ensure all glassware is thoroughly dried and use anhydrous reagents if the protocol specifies.
Question 2: Incomplete reduction of 1,3,5-Tris(4-nitrophenyl)benzene (TNPB) to TAPB.
Answer:
Incomplete reduction is a common issue that leads to a mixture of the desired product, starting material, and partially reduced intermediates (containing both nitro and amino groups). This can result from:
-
Insufficient Reducing Agent: The stoichiometry of the reducing agent is critical for the complete reduction of all three nitro groups.
-
Deactivation of Catalyst: In catalytic hydrogenations (e.g., using Pd/C), the catalyst can become deactivated over time.
-
Reaction Time and Temperature: The reduction may require prolonged reaction times and/or elevated temperatures to go to completion.
Troubleshooting Steps:
-
Increase Amount of Reducing Agent: If using a chemical reductant like tin(II) chloride (SnCl₂), ensure a sufficient excess is used.[2][3][4] For catalytic hydrogenation, ensure adequate catalyst loading.
-
Monitor Reaction Progress: Use thin-layer chromatography (TLC) to monitor the disappearance of the starting material and any intermediates. The reaction should be continued until the starting material is no longer visible.
-
Optimize Reaction Conditions: For SnCl₂/HCl reductions, ensure the reaction is heated to reflux for a sufficient period.[3] For catalytic hydrogenations, ensure efficient stirring to maintain good contact between the substrate, catalyst, and hydrogen source (e.g., hydrazine (B178648) hydrate (B1144303) or hydrogen gas).[5][6]
Question 3: Difficulty in purifying the final TAPB product.
Answer:
Purification challenges often arise from the presence of side products from either the cyclotrimerization or the reduction step.
Troubleshooting Steps:
-
Recrystallization: Recrystallization is an effective method for purifying TAPB.[6] A mixed solvent system may be necessary to achieve good separation from impurities.
-
Column Chromatography: If recrystallization is insufficient, silica (B1680970) gel column chromatography can be employed. A polar eluent system will be required to move the highly polar triamine product.
-
Acid-Base Extraction: The basicity of the amino groups can be exploited for purification. The crude product can be dissolved in an acidic solution, washed with an organic solvent to remove non-basic impurities, and then the free amine can be precipitated by adding a base.
Route 2: Palladium-Catalyzed Buchwald-Hartwig Amination
This route typically involves the coupling of a 1,3,5-trihalobenzene (e.g., 1,3,5-trichlorobenzene (B151690) or 1,3,5-tribromobenzene) with an amine source, such as ammonia (B1221849) or a protected amine, in the presence of a palladium catalyst and a suitable ligand.
Question 1: Formation of dehalogenation side products.
Answer:
A common side reaction in Buchwald-Hartwig aminations is the hydrodehalogenation of the aryl halide, where a halogen atom is replaced by a hydrogen atom.[7][8] This can be caused by:
-
High Reaction Temperatures: Elevated temperatures can promote this side reaction.[7]
-
Incomplete Formation of the Active Catalyst: An improperly formed or unstable catalyst-ligand complex can lead to undesired pathways.[7]
-
Choice of Base: Strong bases at high temperatures can contribute to dehalogenation.
Troubleshooting Steps:
-
Lower the Reaction Temperature: If dehalogenation is observed, try running the reaction at a lower temperature for a longer period.[7]
-
Use a Pre-catalyst: Instead of generating the catalyst in situ, consider using a well-defined palladium pre-catalyst to ensure the formation of the active species.[7]
-
Optimize Ligand and Base: The choice of ligand is crucial. Bulky electron-rich phosphine (B1218219) ligands (e.g., RuPhos, XPhos) are often effective.[7] The strength of the base can also be tuned; a weaker base may be sufficient and could reduce side reactions.
Question 2: Low yields of the fully substituted TAPB, with significant amounts of mono- and di-aminated products.
Answer:
Incomplete substitution of all three halogen atoms can be a challenge in the synthesis of TAPB. This can be due to:
-
Steric Hindrance: As more amino groups are added to the benzene (B151609) ring, steric hindrance can slow down or prevent subsequent aminations.
-
Insufficient Reagents: Inadequate amounts of the amine, base, or catalyst can lead to incomplete reaction.
-
Reaction Time: The reaction may not have been run long enough for the triple amination to occur.
Troubleshooting Steps:
-
Increase Reaction Time and/or Temperature: Monitor the reaction by TLC or GC-MS to determine the optimal reaction time. A moderate increase in temperature may be necessary to drive the reaction to completion, but be mindful of potential dehalogenation.
-
Adjust Stoichiometry: Ensure a sufficient excess of the amine and base are used. Increasing the catalyst loading may also be beneficial.
-
Ligand Selection: Experiment with different bulky phosphine ligands that are known to promote challenging coupling reactions.
Route 3: Copper-Catalyzed Ullmann Condensation
The Ullmann reaction can be used to form C-N bonds by coupling an aryl halide with an amine in the presence of a copper catalyst.
Question 1: The reaction is sluggish or does not proceed.
Answer:
Ullmann reactions are notoriously sensitive to reaction conditions. A lack of reactivity can be caused by:
-
Inactive Catalyst: The copper source may be of poor quality or may have oxidized.
-
Inappropriate Ligand: While some Ullmann reactions are ligand-free, many modern protocols require a ligand (e.g., 1,10-phenanthroline, N-methylglycine) to proceed at lower temperatures.[9][10][11]
-
Low Reaction Temperature: Traditional Ullmann reactions often require very high temperatures.[11]
Troubleshooting Steps:
-
Use a Fresh Copper Source: Ensure the copper(I) salt (e.g., CuI) is fresh and has been stored under an inert atmosphere.
-
Introduce a Ligand: If not already using one, adding a suitable ligand can significantly accelerate the reaction and allow for milder conditions.[9][10]
-
Increase Temperature: If using a ligand-free system, a significant increase in temperature may be necessary.
Question 2: Significant formation of a debrominated side product.
Answer:
Similar to the Buchwald-Hartwig reaction, reduction of the aryl halide is a possible side reaction in Ullmann condensations.[9] This is often due to:
-
Protic Impurities: The presence of water or other protic species can lead to the reduction of the aryl halide.[9]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use anhydrous solvents and reagents, and ensure all glassware is thoroughly dried before use.[9] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is also recommended.
Frequently Asked Questions (FAQs)
Q1: What is the best synthetic route to this compound?
A1: The "best" route depends on the available starting materials, equipment, and scale of the synthesis. The reduction of 1,3,5-Tris(4-nitrophenyl)benzene is a common and relatively high-yielding method, though it involves handling nitro compounds and a separate reduction step.[12] Palladium-catalyzed methods like the Buchwald-Hartwig amination offer a more direct approach from a trihalobenzene but require careful optimization of the catalyst system and can be more expensive.[8][13]
Q2: How can I confirm the purity of my synthesized TAPB?
A2: The purity of TAPB can be assessed using a combination of techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify any organic impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive technique for quantifying the purity of the product.
-
Mass Spectrometry (MS): MS can confirm the molecular weight of the product.
-
Melting Point: A sharp melting point close to the literature value (around 263 °C) is indicative of high purity.[13]
Q3: What are the main safety precautions to consider during the synthesis of TAPB?
A3: Safety precautions depend on the chosen synthetic route.
-
Handling Nitro Compounds: When working with 1,3,5-Tris(4-nitrophenyl)benzene, be aware that nitroaromatic compounds can be energetic. Avoid excessive heat and mechanical shock.
-
Using Strong Acids and Bases: Concentrated acids (e.g., HCl) and strong bases (e.g., sodium tert-butoxide) should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Palladium and Copper Catalysts: These heavy metal catalysts should be handled with care to avoid inhalation or skin contact. Dispose of heavy metal waste according to institutional guidelines.
-
Inert Atmosphere: Many of the coupling reactions require an inert atmosphere (nitrogen or argon) to prevent catalyst deactivation and side reactions. Ensure proper training on the use of Schlenk lines or glove boxes.
Quantitative Data Summary
The following table summarizes typical reaction conditions and reported yields for different synthetic routes to this compound and its precursors.
| Synthetic Step | Reactants | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Cyclotrimerization | 4-Nitroacetophenone | SiCl₄ | Ethanol (B145695) | Reflux | 10 | - | [5] |
| Reduction | 1,3,5-Tris(4-nitrophenyl)benzene | NH₂NH₂·H₂O, Pd/C | Ethanol | Reflux | 10 | - | [5] |
| Buchwald-Hartwig Amination | Bromo-aromatic, Aniline | Pd(OAc)₂, BINAP, Cs₂CO₃ | Toluene (B28343) | 110 | 8 | - | [14] |
| Ullmann Condensation | Aryl Iodide, Diphenylamine | CuI, K₂CO₃ | - | High | - | Moderate | [15] |
Note: Yields can vary significantly depending on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: Synthesis of TAPB via Reduction of TNPB with Hydrazine Hydrate
This protocol is adapted from a literature procedure.[5]
Step A: Synthesis of 1,3,5-Tris(4-nitrophenyl)benzene (TNPB)
-
To a solution of 4-nitroacetophenone in ethanol, add silicon tetrachloride (SiCl₄) dropwise at 0 °C.
-
After the addition is complete, heat the mixture to reflux for 10 hours.
-
Cool the reaction mixture to room temperature and pour it into ice water.
-
Filter the resulting precipitate, wash with water, and dry to obtain TNPB.
Step B: Synthesis of this compound (TAPB)
-
Suspend TNPB in ethanol in a round-bottom flask.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Add hydrazine hydrate dropwise to the stirred suspension at room temperature.
-
After the addition, heat the mixture to reflux for 10 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and filter through a pad of Celite to remove the catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by recrystallization to obtain TAPB.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This is a general protocol and should be optimized for the specific substrates.[14]
-
In an oven-dried Schlenk tube, combine the aryl halide (1 equiv.), the amine (1.2-1.5 equiv.), the base (e.g., Cs₂CO₃ or NaOtBu, 1.4-2.1 equiv.), the palladium source (e.g., Pd(OAc)₂, 1-5 mol%), and the ligand (e.g., BINAP, 1.2-6 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent (e.g., toluene or dioxane) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring for the required time (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography or recrystallization.
Visualizations
Troubleshooting Workflow for Low Yield in TAPB Synthesis
Caption: Troubleshooting workflow for low yield in TAPB synthesis.
Decision Pathway for Preventing Side Reactions
Caption: Decision pathway for preventing common side reactions.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. A trinitro compound,1,3,5-tris-(4-nitrophenyl)benzene, on complete reaction with an excess of Sn/HCl gives a major product, which on treatment with an excess of NaNO2/HCl at 0°C provides P as the product.P,upon treatment with excess of H2O at room temperature, gives the product Q.Bromination of Q in aqueous medium furnishes the product R.The compound P upon treatment with an excess of phenol under basic conditions gives the product S. [cdquestions.com]
- 3. benchchem.com [benchchem.com]
- 4. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. Ullmann Reaction [organic-chemistry.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. organic-synthesis.com [organic-synthesis.com]
- 15. resource.aminer.org [resource.aminer.org]
Technical Support Center: Crystallinity Enhancement of TAPB-Based COFs
Welcome to the technical support center for the synthesis of 1,3,5-tris(4-aminophenyl)benzene (TAPB)-based Covalent Organic Frameworks (COFs). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and crystallization of these advanced materials.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues that can lead to low crystallinity or amorphous materials in your TAPB-based COF synthesis.
Q1: My final product is an amorphous powder with a low surface area. What are the likely causes and how can I improve the crystallinity?
A1: Low crystallinity is a frequent challenge in COF synthesis, often stemming from rapid, irreversible polymerization that prevents the necessary error correction for forming an ordered framework. Several factors in your experimental setup could be contributing to this issue.
Potential Causes & Solutions:
-
Rapid Polymerization Rate: The reaction may be proceeding too quickly, leading to kinetically trapped amorphous structures.
-
Solution 1: Monomer Feeding Rate Control: Instead of mixing the monomers all at once, try a dropwise addition of one monomer solution to the other. This slows down the initial nucleation and growth, allowing for more ordered framework formation. A feeding rate of 30 µL/min has been shown to be effective for some systems.[1]
-
Solution 2: Use of Modulators: Introduce a modulator, such as benzaldehyde (B42025) or aniline (B41778), into the reaction mixture. Modulators compete with the monomers in the reversible imine bond formation, effectively slowing down the polymerization rate and allowing for thermodynamic product formation, which is typically more crystalline.[2][3] The addition of a modulator can significantly increase the Brunauer–Emmett–Teller (BET) surface area, indicating a more ordered porous structure.[2][3]
-
-
Suboptimal Solvent System: The solubility of the monomers and the growing COF oligomers is critical. Poor solubility can lead to premature precipitation of amorphous material.
-
Solution: Experiment with different solvent systems. Common choices for TAPB-based imine COFs include mixtures of dioxane and mesitylene (B46885), or dimethyl sulfoxide (B87167) (DMSO) with an acetic acid catalyst.[4] A combination of a polar solvent like dimethylacetamide (DMAc) and water can also suppress precipitation and lead to a stable suspension of COF nanoparticles.[5]
-
-
Incorrect Catalyst Concentration: The concentration of the acid catalyst (commonly acetic acid) plays a crucial role in the reversibility of the imine linkage.
-
Solution: Optimize the concentration of your acid catalyst. High concentrations can sometimes accelerate the reaction to a point where amorphous material is favored. Conversely, too little catalyst may not be sufficient to promote the reversible reaction needed for crystallization.
-
-
Ineffective Post-Synthesis Activation: The method used to wash and dry your COF can dramatically impact its final structure. Pores can collapse during vacuum drying, leading to a loss of crystallinity.
-
Solution: Employ a "soft" activation process. After synthesis, wash the COF with a series of solvents (e.g., tetrahydrofuran (B95107), acetone (B3395972), ethanol) to remove unreacted monomers and catalyst.[4] For drying, consider using supercritical CO2 (ScCO2) instead of vacuum drying to prevent pore collapse and preserve the crystalline structure.[6] In some cases, an amorphous COF can be transformed into a crystalline one through a post-synthesis reactivation step, which involves treating the material in a suitable solvent mixture (e.g., dioxane and mesitylene).[4]
-
Q2: I observe a significant batch-to-batch variation in the crystallinity of my TAPB-based COF. How can I improve the reproducibility of my synthesis?
A2: Batch-to-batch inconsistency is often a result of subtle variations in reaction conditions that have a large impact on the final material properties.
Potential Causes & Solutions:
-
Monomer Purity: Impurities in the TAPB or aldehyde monomers can interfere with the polymerization and crystallization processes.
-
Solution: Ensure the purity of your starting materials. Recrystallize or sublime the monomers before use if necessary.
-
-
Precise Stoichiometry: An exact stoichiometric balance between the amine (TAPB) and aldehyde monomers is crucial for achieving a high degree of polymerization and crystallinity.
-
Solution: Carefully weigh your monomers and ensure they are fully dissolved and homogeneously mixed in the reaction vessel.
-
-
Water Content: While imine formation is a condensation reaction that produces water, trace amounts of water can be beneficial for the reversibility of the reaction, which aids in crystallization. However, excess water can inhibit polymerization.
-
Temperature Control: Inconsistent temperature control can lead to variations in reaction kinetics.
-
Solution: Use a reliable heating system (e.g., an oil bath or a temperature-controlled reactor) to maintain a stable reaction temperature.
-
Frequently Asked Questions (FAQs)
Q: What is the role of a modulator in COF synthesis?
A: A modulator is a substance added to the reaction mixture that reversibly reacts with the monomer functional groups. In the case of imine-linked COFs, a simple aldehyde like benzaldehyde or an amine like aniline can be used. By competing with the monomers for reactive sites, the modulator slows down the overall rate of COF formation. This extended reaction time allows for the reversible breaking and forming of bonds, a process of "error-correction" that enables the system to reach a more thermodynamically stable, and thus more crystalline, state.[2][3]
Q: Can I synthesize highly crystalline TAPB-based COFs at room temperature?
A: Yes, room temperature synthesis of crystalline TAPB-based COFs has been successfully demonstrated. These methods often rely on specific reaction conditions to control the polymerization kinetics. For instance, using ionic liquids as both the solvent and catalyst can facilitate the formation of crystalline imine COFs at room temperature.[1] Another approach involves an "amine pre-activation" strategy in an aqueous environment, which has been shown to yield crystalline and porous COFs rapidly under ambient conditions.[8] A rationally designed protocol using a mixture of sodium chloride and acetic acid has also been reported to produce crystalline TA-TAPB COFs at room temperature.[9]
Q: What is a post-synthesis reactivation and when should I use it?
A: Post-synthesis reactivation is a procedure applied to an already formed COF to improve its crystallinity. This is particularly useful when the initial synthesis results in an amorphous or poorly crystalline material. The process typically involves suspending the amorphous COF in a suitable solvent mixture (e.g., dioxane and mesitylene) and heating it for a period.[4] This allows the framework to undergo a structural rearrangement from an amorphous to a crystalline state. You should consider using this technique if your initial attempts to produce a crystalline COF through direct synthesis are unsuccessful.
Q: How does the choice of activation/drying method affect the final COF properties?
A: The activation or drying method is a critical step that can significantly influence the final porosity and measured crystallinity of your COF. Aggressive drying methods, such as heating under vacuum, can cause the pores of the flexible COF structure to collapse, leading to a seemingly amorphous material with a low surface area. In contrast, gentle methods like supercritical CO2 (ScCO2) drying are highly effective at preserving the porous, crystalline structure of the COF by avoiding the strong capillary forces that occur during the evaporation of liquid solvents.[6]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on enhancing the crystallinity of TAPB-based COFs.
Table 1: Effect of Benzaldehyde Modulator on TAPB-PDA COF Properties
| Equivalents of Benzaldehyde | BET Surface Area (m²/g) |
| 0 | 1378 |
| 9 | 2480 |
Data sourced from a study on the use of aldehyde modulators to improve the crystallinity of imine-linked COFs.[3]
Table 2: Comparison of Synthesis Methods for TFB-TAPB COF
| Synthesis Method | Reaction Time | Yield (%) | BET Surface Area (m²/g) |
| Amine Pre-activation (AP) | 10 min | 43.8 | - |
| Amine Pre-activation (AP) | 2 h | 83.7 | 771 |
Data from a study on the ambient aqueous synthesis of imine-linked COFs.[8]
Key Experimental Protocols
Protocol 1: Synthesis of Highly Crystalline TAPB-PDA COF using a Benzaldehyde Modulator
This protocol is adapted from studies demonstrating the effectiveness of aldehyde modulators.[3]
-
Preparation: In a Pyrex tube, add this compound (TAPB) and terephthalaldehyde (B141574) (PDA) in a 1:1.5 molar ratio.
-
Solvent and Modulator Addition: Add a solvent mixture of 1,2-dichlorobenzene (B45396) and n-butanol. Add the desired amount of benzaldehyde modulator (e.g., 9 equivalents relative to TAPB).
-
Catalyst Addition: Add an aqueous solution of acetic acid.
-
Reaction: Degas the tube by three freeze-pump-thaw cycles, seal it under vacuum, and heat at 120 °C for 3 days.
-
Work-up and Activation: Collect the solid product by filtration and wash sequentially with anhydrous acetone and anhydrous tetrahydrofuran (THF). Dry the product under vacuum at 120 °C to obtain the crystalline COF.
Protocol 2: Amorphous-to-Crystalline Transformation via Post-Synthesis Reactivation
This protocol is based on the reactivation of amorphous COF aerogels.[4]
-
Initial Synthesis: Synthesize the TAPB-based COF gel using dimethyl sulfoxide (DMSO) as a solvent and 6M acetic acid as a catalyst. Incubate the wet gel at 80 °C for 12 hours.
-
Initial Drying: Wash the gel with THF, acetone, and ethanol, and then dry it using freeze-drying or supercritical CO2 drying. At this stage, the material may be amorphous.
-
Reactivation: Immerse the amorphous COF aerogel in a mixture of dioxane and mesitylene and heat it. This step induces the transformation to a crystalline state.
-
Final Activation: Solvent exchange the reactivated COF and dry it again using supercritical CO2 to yield a crystalline and porous COF aerogel.
Visualized Workflows and Relationships
Caption: A flowchart illustrating the key decision points and processes in the synthesis and post-synthesis treatment of TAPB-based COFs to achieve high crystallinity.
References
- 1. Progress in synthesis of highly crystalline covalent organic frameworks and their crystallinity enhancement strategies [html.rhhz.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Ambient Aqueous Synthesis of Imine-Linked Covalent Organic Frameworks (COFs) and Fabrication of Freestanding Cellulose Nanofiber@COF Nanopapers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Poor Solubility of 1,3,5-Tris(4-aminophenyl)benzene (TAPB) Polymers
This technical support center is designed for researchers, scientists, and drug development professionals encountering solubility challenges with polymers derived from 1,3,5-Tris(4-aminophenyl)benzene (TAPB). The rigid and trifunctional nature of TAPB can lead to the formation of intractable cross-linked or hyperbranched networks. This guide provides practical troubleshooting advice and frequently asked questions (FAQs) to address these issues.
Troubleshooting Guide
This section addresses specific problems you might be facing during your experiments.
Problem 1: My TAPB-based polymer precipitated during synthesis and won't redissolve.
-
Question: My aromatic polyamide/polyimide, synthesized from TAPB and a diacid chloride/dianhydride, crashed out of the reaction solution. Standard polar aprotic solvents like NMP, DMAc, or DMF are not dissolving the polymer, even with heating. What can I do?
-
Answer: This is a common issue with polymers derived from multifunctional monomers like TAPB, which can lead to extensive cross-linking and rigid networks. Here’s a step-by-step troubleshooting workflow:
Troubleshooting Workflow for Polymer Precipitation
Caption: Troubleshooting workflow for precipitated TAPB polymers.
Detailed Steps:
-
Solvent Power Enhancement: Try dissolving a small amount of the polymer in NMP or DMAc containing 5% (w/v) lithium chloride (LiCl).[1] The salt helps to break up the strong intermolecular hydrogen bonds that are characteristic of polyamides.
-
Strong Acid Solvents: For aromatic polyamides, concentrated sulfuric acid can be a solvent of last resort. However, be aware that this may cause degradation over time.
-
Controlled Heating: Gently heat the polymer suspension in the solvent. Some polymers will dissolve at elevated temperatures.[2] Be cautious not to exceed the polymer's degradation temperature.
-
Sonication: Use an ultrasonic bath to aid in the dissolution process by breaking apart polymer aggregates.
-
Re-evaluate Synthesis: If the polymer remains insoluble, the issue likely lies in the polymer's fundamental structure. Consider modifying your synthetic protocol as outlined in the diagram above. The goal is to reduce the high degree of intermolecular forces and chain packing.[3][4]
-
Problem 2: My synthesized TAPB polymer has very low solubility, making it difficult to process (e.g., for film casting).
-
Question: I have successfully synthesized a TAPB-based polymer, but its solubility is too low for my intended application. How can I improve its solubility in future syntheses?
-
Answer: Improving the solubility of rigid aromatic polymers requires strategic modifications to the polymer backbone to disrupt chain packing and reduce intermolecular forces.
Strategies to Enhance Polymer Solubility
Caption: Key strategies to improve the solubility of TAPB-based polymers.
Detailed Recommendations:
-
Incorporate Flexible Linkages: Co-polymerize TAPB with diacid chlorides or dianhydrides that contain flexible ether (-O-) or sulfone (-SO2-) linkages.[2][3] This increases the rotational freedom of the polymer backbone.
-
Introduce Bulky Side Groups: Use co-monomers that have large, bulky side groups. These groups physically prevent the polymer chains from packing tightly, thereby increasing the free volume and allowing solvent molecules to penetrate more easily.[3][4]
-
Utilize Asymmetric Monomers: The use of asymmetric monomers can disrupt the regularity of the polymer chain, leading to reduced crystallinity and improved solubility.
-
Embrace Hyperbranching: The reaction of an A2 monomer (diacid chloride or dianhydride) with a B3 monomer (TAPB) naturally leads to the formation of hyperbranched polymers.[5] Unlike linear, rigid-rod polymers, hyperbranched structures are more globular, which generally leads to higher solubility and lower solution viscosity.[6][7]
-
Frequently Asked Questions (FAQs)
Q1: Why are polymers made from this compound (TAPB) often poorly soluble?
A: The poor solubility arises from several factors inherent to the TAPB monomer:
-
Rigid Aromatic Structure: The core of TAPB is a rigid benzene (B151609) ring with three radiating phenyl groups, leading to a stiff polymer backbone with limited conformational flexibility.
-
Strong Intermolecular Forces: In the case of polyamides, the amide linkages form strong hydrogen bonds between polymer chains, causing them to pack tightly and resist dissolution.
-
High Potential for Cross-linking: As a trifunctional monomer, TAPB can lead to the formation of a highly cross-linked, three-dimensional network, which is inherently insoluble.
Q2: What are the best solvents for dissolving TAPB-based polymers?
A: The most effective solvents are typically polar aprotic solvents. The choice of solvent can be guided by matching solubility parameters.[1] Common choices include:
-
N-Methyl-2-pyrrolidone (NMP)
-
N,N-Dimethylacetamide (DMAc)
-
N,N-Dimethylformamide (DMF)
-
Dimethyl sulfoxide (B87167) (DMSO)
For particularly stubborn polymers, adding salts like LiCl to these solvents can enhance their dissolving power.[1]
Q3: How does polymer molecular weight affect solubility?
A: Generally, for a given polymer-solvent system, solubility decreases as the molecular weight increases.[8] Higher molecular weight polymers have more intermolecular interactions along their chains, making it more difficult for solvent molecules to separate them.
Q4: Can I improve the solubility of my existing insoluble polymer batch?
A: Improving the solubility of an already synthesized, cross-linked polymer is very difficult. The methods described in the troubleshooting guide (stronger solvents, heating, sonication) are the primary options. If these fail, it is often more practical to re-synthesize the polymer using a modified protocol aimed at improving solubility from the outset.
Q5: I need to cast a film from my TAPB polymer solution, but it's too viscous. What should I do?
A: High viscosity at low polymer concentrations is a common issue with rigid-rod polymers.
-
Synthesize Hyperbranched Polymers: Hyperbranched polymers, due to their globular shape, tend to have lower solution viscosities compared to their linear analogs of similar molecular weight.[6]
-
Lower the Molecular Weight: If possible, adjusting the stoichiometry or reaction time to target a lower molecular weight can reduce viscosity.
-
Dilute the Solution: While this may result in a thinner film, using a more dilute solution is a straightforward way to reduce viscosity.
-
Heat the Solution: Gently heating the polymer solution before casting can lower its viscosity. Ensure the temperature is well below the solvent's boiling point to avoid bubble formation in the cast film.[9]
Quantitative Data
Table 1: Solubility of Aromatic Polyamides in Various Solvents
| Polymer Type | Monomers | NMP | DMAc | DMF | DMSO | m-Cresol | THF | CHCl3 |
| Aromatic Polyamide | TAPB + Terephthaloyl chloride | - | - | - | - | +/- | - | - |
| Aromatic Polyamide | TAPB + Isophthaloyl chloride | + | + | + | + | + | - | - |
| Hyperbranched Polyamide[5] | 1,3,5-tris(4'-aminophenylcarbamoyl)benzene + Terephthaloyl chloride | + | + | + | + | +/- | - | - |
| Polyamide with Ether Linkage[10] | 4-(1-adamantyl)-1,3-bis-(4-aminophenoxy)benzene + various diacids | + | + | +/- | +/- | +/- | + | - |
-
+ : Soluble at room temperature
-
+/- : Soluble on heating or partially soluble
-
- : Insoluble
Experimental Protocols
Protocol 1: Synthesis of a Soluble Hyperbranched Polyamide
This protocol is adapted for the synthesis of a more soluble, hyperbranched polyamide by reacting TAPB with an aromatic diacid chloride.
-
Monomer Preparation: Ensure both this compound (TAPB) and the chosen diacid chloride (e.g., isophthaloyl chloride) are pure and dry.
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve TAPB in dry NMP (e.g., 10% w/v solution). Add an acid scavenger such as pyridine (B92270) (2.2 equivalents per mole of diacid chloride).
-
Polycondensation: Cool the solution to 0°C in an ice bath. Slowly add a solution of the diacid chloride in a small amount of NMP to the stirred TAPB solution.
-
Reaction Progression: Allow the reaction to proceed at 0°C for 30 minutes, then let it warm to room temperature and stir for an additional 4-6 hours. The viscosity of the solution will increase as the polymer forms.
-
Polymer Isolation: Precipitate the polymer by slowly pouring the viscous solution into a large volume of a non-solvent like methanol (B129727) or ethanol (B145695) with vigorous stirring.
-
Purification: Collect the fibrous polymer by filtration, wash it thoroughly with hot water and methanol to remove unreacted monomers and salts, and then dry it in a vacuum oven at 80-100°C for 24 hours.
Protocol 2: Qualitative Solubility Testing
-
Sample Preparation: Add approximately 10 mg of the dried polymer to a small vial.
-
Solvent Addition: Add 1 mL of the test solvent (e.g., NMP, DMAc, THF) to achieve a 1% (w/v) concentration.
-
Observation at Room Temperature: Vigorously shake the vial and observe for dissolution at room temperature. Note whether the polymer dissolves completely, partially (swells), or remains insoluble.
-
Heating Test: If the polymer is not fully soluble at room temperature, heat the vial in a controlled manner (e.g., in a heated oil bath) to just below the solvent's boiling point and observe any changes in solubility.
-
Record Results: Systematically record the solubility in different solvents using a table format as shown in Table 1.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and properties of soluble aromatic polyimides from novel 4,5-diazafluorene-containing dianhydride - RSC Advances (RSC Publishing) DOI:10.1039/C7RA12101F [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of hyperbranched polymers with controlled structure - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. One-pot synthesis of hyperbranched polymers via visible light regulated switchable catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijcsrr.org [ijcsrr.org]
- 9. researchgate.net [researchgate.net]
- 10. www2.ictp.csic.es [www2.ictp.csic.es]
Technical Support Center: Pore Size Control in TAPB-Based Frameworks
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,3,5-tris(4-aminophenyl)benzene (TAPB)-based covalent organic frameworks (COFs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and modification of these materials, with a focus on strategies to control pore size.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My synthesized TAPB-based COF is amorphous or has very low crystallinity according to PXRD analysis. What are the possible causes and how can I fix this?
A1: Achieving high crystallinity is crucial for obtaining well-defined, permanent porosity. Low crystallinity is a common issue and can stem from several factors:
-
Rapid Precipitation: If the COF precipitates too quickly, the reversible bond formation required for "error correction" and the growth of an ordered framework is hindered, leading to an amorphous polymer.
-
Solution: Slow down the reaction rate. This can be achieved by:
-
Controlling Monomer Addition: Instead of adding all monomers at once, try a slow, dropwise addition of one monomer solution to the other. This maintains a low concentration of reactive species, favoring ordered growth over rapid polymerization.[1]
-
Using Modulators: The addition of a monodentate amine, such as aniline, can act as a modulator. It competes with the amine linker (TAPB) for binding to the aldehyde, slowing down the overall reaction and allowing more time for defects to be corrected.
-
Optimizing Temperature: While higher temperatures can increase reaction rates, they might also accelerate precipitation. Experiment with a range of temperatures (e.g., 80-120°C) to find a balance between reaction kinetics and crystallization.[2][3]
-
-
-
Incorrect Solvent System: The choice of solvent is critical as it affects monomer solubility and the kinetics of the reversible reaction.
-
Solution: A combination of solvents is often used, such as 1,4-dioxane (B91453) and mesitylene (B46885). The ratio of these solvents can be tuned to optimize monomer solubility and the reaction rate.[2][4] Some studies have also explored greener solvents like ethanol (B145695) or even water, which can alter the reaction dynamics.[5]
-
-
Inefficient Catalyst: The acid catalyst (commonly acetic acid) is essential for the imine condensation reaction.
Q2: I've successfully synthesized a crystalline TAPB-based COF, but the BET surface area is much lower than expected. What could be the problem?
A2: Low surface area in a crystalline COF is often due to pore collapse during the activation (solvent removal) process. The capillary forces exerted by the solvent evaporating from the pores can cause the 2D layers to stick together, blocking access to the porous network.
-
Harsh Activation Conditions: High-vacuum drying at elevated temperatures is a common method but can be too aggressive for some frameworks, leading to significant erosion of crystallinity and surface area.[8]
-
Solution 1: Solvent Exchange: Before drying, exchange the high-boiling-point synthesis solvent with a low-surface-tension solvent like acetone (B3395972) or ethanol. This reduces the capillary forces during evaporation. Soaking the COF in the new solvent is necessary to ensure complete exchange within the pores.[6]
-
Solution 2: Supercritical Drying: This is a very effective but equipment-intensive method. Using supercritical CO2 to remove the solvent completely eliminates the liquid-vapor interface and the associated capillary forces, thus preserving the porous structure.[2]
-
Solution 3: Gentle Nitrogen Flow: A simple and effective alternative to vacuum drying is to dry the sample under a gentle flow of dry nitrogen gas. This method has been shown to yield high-quality materials without specialized equipment.[8]
-
-
Interlayer Stacking: The way the 2D layers stack can also affect the accessible surface area. A staggered or slipped stacking arrangement can lead to a smaller effective pore size and lower surface area compared to an eclipsed stacking model.[9]
-
Solution: While direct control over stacking is challenging, the introduction of bulky side chains on the linkers can sometimes help prevent overly compact stacking arrangements.
-
Q3: How can I systematically tune the pore size of my TAPB-based framework?
A3: There are several effective strategies to control the pore size of TAPB-based COFs:
-
Strategy 1: Linker Elongation (De Novo Synthesis): This is the most direct approach. By choosing aldehyde linkers of different lengths to react with TAPB, you can create a series of isoreticular COFs with varying pore sizes. Longer linkers will result in larger pores.
-
Strategy 2: Pore Wall Functionalization: You can reduce the effective pore size by introducing functional groups that project into the pores. This can be done either by using a functionalized monomer from the start (de novo synthesis) or by modifying the framework after it has been synthesized (post-synthetic modification).
-
Example: A well-documented example is the synthesis of TAPB-PDA-R COFs, where PDA is terephthaldehyde. By using 2,5-disubstituted terephthaldehydes (where R = H, Me, or Et), the pore size can be systematically reduced.[10]
-
-
Strategy 3: Topological Design: The geometry of your building blocks determines the overall topology of the framework. Reacting C3-symmetric TAPB with C2-symmetric linkers typically yields a hexagonal (hcb) topology. Using building blocks with different symmetries can lead to other topologies, such as kagome (kgm), which can result in different pore sizes and shapes.
Quantitative Data Summary
The following table summarizes reported pore sizes for various TAPB-based imine-linked COFs, illustrating the effect of different linkers and functional groups.
| Framework Name | Linker/Monomer 2 | Functional Group (R) | Reported Pore Size (nm) | BET Surface Area (m²/g) |
| TAPB-PDA-H | Terephthaldehyde (PDA) | -H | 3.4 | ~1700-2100 |
| TAPB-PDA-Me | 2,5-Dimethylterephthaldehyde | -CH₃ | 3.3 | ~1800-1900 |
| TAPB-PDA-Et | 2,5-Diethylterephthaldehyde | -CH₂CH₃ | 3.2 | ~1800-1900 |
| dpp-TAPB | 2,5-bis(4-carboxyphenyl)pyridine-derived dialdehyde (B1249045) with methoxy (B1213986) groups | Methoxy "anchors" | 5.8 | 1670 |
| mPP-TAPB | Phenyl-based dialdehyde with methoxy groups | Methoxy | 4.9 | 631 |
Data compiled from multiple sources.[9][10] The exact BET surface area can vary significantly depending on the synthesis and activation conditions.
Key Experimental Protocols
Protocol 1: General Solvothermal Synthesis of TAPB-PDA COF
This protocol provides a typical procedure for synthesizing an imine-linked COF from TAPB and terephthaldehyde (PDA).
-
Preparation: In a Pyrex tube, add this compound (TAPB) and terephthaldehyde (PDA) in a 1:1.5 molar ratio.
-
Solvent Addition: Add a solvent mixture, typically 1,4-dioxane and mesitylene (e.g., in a 1:1 v/v ratio).
-
Catalyst Addition: Add an aqueous solution of acetic acid (e.g., 6 M) to the mixture. The volume should be a fraction of the total solvent volume.
-
Sonication & Degassing: Briefly sonicate the mixture to ensure homogeneity. Then, degas the tube using a freeze-pump-thaw cycle (repeat three times) to remove oxygen, which can interfere with the reaction.
-
Sealing & Heating: Seal the Pyrex tube under vacuum. Place the sealed tube in an oven at 120°C for 3-5 days.
-
Isolation: After cooling to room temperature, a solid product should be visible. Open the tube and collect the powder by filtration.
-
Washing: Wash the collected solid extensively with an organic solvent like acetone or tetrahydrofuran (B95107) (THF) to remove any unreacted monomers and catalyst. This is typically done using a Soxhlet extractor or by repeated centrifugation and redispersion.
-
Activation: To activate the COF (remove solvent from pores), first exchange the washing solvent with a low-boiling-point, low-surface-tension solvent. Then, dry the material under a gentle flow of nitrogen or using supercritical CO2 to prevent pore collapse.[6][8]
Protocol 2: Post-Synthetic Modification (PSM) - A Conceptual Outline
PSM allows for the introduction of functional groups after the COF has been formed. This is useful when the desired functional groups are not stable under the initial synthesis conditions.
-
Synthesize a "Parent" COF: First, synthesize a COF that contains a reactive handle. For example, use a linker with a nitro group (-NO₂) or an alkyne group.
-
Chemical Conversion: Suspend the parent COF in a suitable solvent. Add the reagents required for the chemical transformation.
-
Reaction: Allow the reaction to proceed, often with gentle heating and stirring, for a specified time.
-
Purification: After the reaction, the modified COF must be thoroughly washed to remove all excess reagents and byproducts. This is crucial to ensure the pores are clear.
-
Activation: Activate the modified COF using the gentle methods described in Protocol 1 to preserve its porosity.
Visualized Workflows and Logic
Below are diagrams created using Graphviz to illustrate key processes and relationships in controlling the pore size of TAPB-based frameworks.
Caption: Experimental workflow for TAPB-based COF synthesis and activation.
Caption: Strategies for controlling pore size in TAPB-based frameworks.
References
- 1. Synthesis of highly crystalline imine-linked covalent organic frameworks via controlling monomer feeding rates in an open system - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Analysis of COF-300 synthesis: probing degradation processes and 3D electron diffraction structure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Synthesis of covalent organic frameworks using sustainable solvents and machine learning - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02796D [pubs.rsc.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Solving the COF trilemma: towards crystalline, stable and functional covalent organic frameworks - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01027H [pubs.rsc.org]
- 8. Rapid Synthesis of High Surface Area Imine-Linked 2D Covalent Organic Frameworks by Avoiding Pore Collapse During Isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interlayer Interactions as Design Tool for Large-Pore COFs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Mechanical Properties of TAPB-Based Polyimides
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and processing of 1,3,5-tris(4-aminophenyl)benzene (TAPB)-based polyimides. The goal is to offer practical guidance for improving the mechanical properties of these high-performance polymers.
Troubleshooting Guide
This guide is designed to help you identify and resolve specific issues that may arise during your experiments with TAPB-based polyimides.
Question 1: Why are my TAPB-based polyimide films brittle and cracking easily?
Answer: Brittleness in TAPB-based polyimide films is a common issue, often stemming from the high crosslink density introduced by the trifunctional TAPB monomer. This rigidity can prevent the polymer chains from moving and deforming under stress, leading to fracture. Here are some potential causes and solutions:
-
Excessive Crosslinking: The high functionality of TAPB can lead to a very rigid network structure.
-
Solution: Introduce a difunctional diamine co-monomer into your polymerization. This will reduce the overall crosslink density and increase the flexibility of the polymer backbone. Start with a small molar ratio of the difunctional diamine and gradually increase it to find the optimal balance of stiffness and toughness.
-
-
Incomplete Imidization: If the conversion from poly(amic acid) to polyimide is not complete, the remaining amic acid groups can act as points of weakness.
-
Residual Solvent: Trapped solvent can create voids and internal stresses within the film.
-
Solution: Ensure complete solvent removal by applying a vacuum during the final high-temperature curing step. A final drying step in a vacuum oven at a temperature above the solvent's boiling point but below the polyimide's glass transition temperature (Tg) can be beneficial.[4]
-
-
Monomer Purity: Impurities in the TAPB or dianhydride monomers can disrupt the polymerization process and create defects in the polymer network.
-
Solution: Use high-purity monomers. If necessary, purify the monomers before use through recrystallization or sublimation.
-
Question 2: My polyimide films have low tensile strength. How can I improve this?
Answer: Low tensile strength can be caused by several factors, including low molecular weight, poor film quality, or insufficient crosslinking.
-
Low Molecular Weight of Poly(amic acid) Precursor: A low molecular weight precursor will result in a less entangled and weaker final polyimide network.
-
Solution: Ensure an exact 1:1 stoichiometric ratio of amine to anhydride (B1165640) functional groups. The polymerization should be carried out under anhydrous conditions and an inert atmosphere (e.g., nitrogen) to prevent side reactions that can terminate chain growth.
-
-
Film Defects: Voids, bubbles, or surface roughness can act as stress concentration points, leading to premature failure.
-
Solution: Degas the poly(amic acid) solution before casting to remove dissolved gases. Cast the film on a clean, smooth, and level surface. Ensure a controlled and slow evaporation of the solvent to prevent the formation of bubbles.
-
-
Insufficient Curing: Incomplete imidization leads to a weaker structure.
-
Reinforcement with Nanofillers: The incorporation of nanofillers can significantly enhance the tensile strength of the polyimide matrix.
-
Solution: Introduce a small weight percentage (e.g., 0.5-3 wt%) of functionalized carbon nanotubes (CNTs) or graphene oxide (GO) into the poly(amic acid) solution before casting. Ensure the nanofillers are well-dispersed using techniques like ultrasonication to prevent agglomeration, which can be detrimental to mechanical properties.
-
Question 3: How can I improve the toughness and elongation at break of my TAPB-based polyimide films?
Answer: Improving toughness, which is the ability of the material to absorb energy and deform without fracturing, often involves strategies to increase the flexibility of the polymer network.
-
High Crosslink Density: As mentioned, a highly crosslinked network is inherently rigid.
-
Solution: Copolymerize with a flexible difunctional diamine. Diamines containing ether linkages (e.g., 4,4'-oxydianiline (B41483), ODA) are particularly effective at introducing flexibility into the polymer backbone.[5]
-
-
Incorporate Flexible Linkages: The choice of dianhydride also plays a crucial role.
-
Solution: Use a more flexible dianhydride in combination with the rigid TAPB monomer. Dianhydrides with flexible linkages, such as those based on bisphenol A (BPADA), can improve the overall toughness of the resulting polyimide.
-
-
Plasticization (with caution): While not a common strategy for high-performance polyimides, in some applications, the addition of a compatible plasticizer can increase flexibility. However, this will likely reduce the thermal stability and glass transition temperature.
Frequently Asked Questions (FAQs)
Q1: What is the typical two-step synthesis process for TAPB-based polyimides?
A1: The most common method is a two-step polycondensation. First, the TAPB and a dianhydride (or a mixture of dianhydrides) are reacted in a polar aprotic solvent like N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) at room temperature to form a soluble poly(amic acid) precursor. In the second step, this precursor solution is cast into a film and then thermally cured at elevated temperatures (typically up to 350°C) to induce cyclodehydration, forming the final insoluble and infusible polyimide.[3]
Q2: Can I use a one-step synthesis method for TAPB-based polyimides?
A2: Yes, a one-step high-temperature solution polymerization is also possible. In this method, the monomers are reacted in a high-boiling point solvent at temperatures around 180-200°C. The polyimide is formed directly in the solution. However, this method can sometimes lead to lower molecular weight polymers and the resulting polyimide may precipitate out of the solution, making film casting more challenging.
Q3: What is hydrothermal synthesis of TAPB-based polyimides?
A3: Hydrothermal synthesis is an environmentally friendly method that uses water as the solvent at high temperatures and pressures (e.g., 200°C in a sealed autoclave).[6] For TAPB-based polyimides, the TAPB and a dianhydride like pyromellitic dianhydride (PMDA) are suspended in water. Upon heating, they react to form a highly crystalline polyimide powder.[6] This method avoids the use of toxic organic solvents.[7]
Q4: How does the choice of dianhydride affect the mechanical properties of TAPB-based polyimides?
A4: The dianhydride's structure significantly influences the final properties. Rigid, planar dianhydrides like pyromellitic dianhydride (PMDA) will lead to a very stiff and potentially brittle polyimide network when combined with TAPB. More flexible dianhydrides containing ether or hexafluoroisopropylidene groups can improve the polymer's solubility and toughness.
Q5: What are the benefits of creating TAPB-based polyimide composites?
A5: Incorporating fillers like carbon nanotubes, graphene oxide, or silica (B1680970) nanoparticles can lead to significant improvements in mechanical properties. These fillers can enhance tensile strength, modulus, and thermal stability.[2] Proper dispersion and functionalization of the fillers are key to achieving these enhancements and ensuring good interfacial adhesion with the polyimide matrix.
Data Presentation
The following tables summarize quantitative data on the mechanical properties of various polyimide systems. This data can be used as a reference for expected performance and to guide your experimental design.
Table 1: Mechanical Properties of Polyimide Films with Different Dianhydrides
| Polyimide System | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
| BTDA-ODA | 114.19 | 3.23 | 3.58 |
| PMDA-ODA | - | 3.42 | 2.82 |
| BPDA-ODA | - | - | 3.8 |
Data sourced from a study on polyimides derived from 4,4'-oxydianiline (ODA) and various dianhydrides.[8]
Table 2: Effect of Graphene Oxide (GO) on Mechanical Properties of Polyimide Composites
| GO Content (wt%) | Tensile Strength (MPa) | Young's Modulus (GPa) |
| 0 | 78.5 | 2.08 |
| 3.0 | 137.8 | - |
Data sourced from a study on GO/polyimide composites prepared by in situ polymerization.[9]
Table 3: Mechanical Properties of Polyimide/Functionalized Graphene Oxide Composites
| Filler Content (wt%) | Tensile Strength (MPa) | Tensile Modulus (GPa) |
| Pure PI | 93.45 | 2.27 |
| 1.0% GO | 90.12 | 2.77 |
| 1.0% Amine-functionalized BN/GO | 154.89 | 3.83 |
Data from a study on polyimide films containing amine-functionalized hexagonal boron nitride (BNNH2) and graphene oxide (GO).[3]
Experimental Protocols
Protocol 1: Two-Step Synthesis of TAPB-Based Polyimide Film
-
Monomer Preparation: Ensure all monomers (TAPB and dianhydride) are of high purity and dry.
-
Poly(amic acid) Synthesis:
-
In a dry, three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a calculated amount of TAPB (and any difunctional diamine co-monomer) in anhydrous N,N-dimethylacetamide (DMAc) to achieve a solids content of 15-20 wt%.
-
Once the amine is fully dissolved, slowly add an equimolar amount of the dianhydride powder in portions to control the exothermic reaction.
-
Continue stirring at room temperature under a nitrogen atmosphere for 24 hours until a viscous, clear poly(amic acid) solution is formed.[3][10]
-
-
Film Casting:
-
Pour the poly(amic acid) solution onto a clean, level glass substrate.
-
Use a doctor blade to cast a film of uniform thickness.
-
-
Thermal Curing (Imidization):
-
Place the cast film in a programmable vacuum oven.
-
Implement a staged heating process under vacuum:
-
80°C for 2 hours (to slowly remove the solvent).
-
150°C for 1 hour.
-
250°C for 1 hour.
-
350°C for 1 hour (to ensure complete imidization).[3]
-
-
Allow the film to cool slowly to room temperature before removal.
-
Protocol 2: Mechanical Testing of Polyimide Films (Based on ASTM D882)
-
Specimen Preparation:
-
Cut the prepared polyimide films into rectangular or dumbbell-shaped specimens. Per ASTM D882, the thickness should be less than 1.0 mm.[11][12] A typical width is between 5 mm and 25.4 mm.[11]
-
Condition the specimens at a standard laboratory temperature of 23°C and 50% relative humidity before testing.[13]
-
-
Tensile Testing:
-
Use a universal testing machine equipped with grips suitable for thin films to prevent slippage and damage.[14]
-
Set the initial grip separation (gage length). For modulus determination, a longer gage length (e.g., 250 mm) is recommended.[11]
-
Apply a constant rate of crosshead displacement until the specimen fractures. The specific rate depends on the expected elongation of the material.[11]
-
-
Data Analysis:
-
Record the force and elongation data throughout the test.
-
Calculate the following properties:
-
Tensile Strength: The maximum stress the film can withstand.
-
Tensile Modulus (Young's Modulus): A measure of the film's stiffness, calculated from the initial linear portion of the stress-strain curve.
-
Elongation at Break: The percentage increase in length at the point of fracture.
-
-
Mandatory Visualizations
Caption: Workflow for Synthesis and Mechanical Testing of TAPB-Based Polyimides.
Caption: Troubleshooting Logic for Brittle TAPB-Based Polyimide Films.
References
- 1. svc.org [svc.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. US4405550A - Manufacture of polyimide film by solvent casting - Google Patents [patents.google.com]
- 5. The effects of long and bulky aromatic pendent groups with flexible linkages on the thermal, mechanical and electrical properties of the polyimides and their nanocomposites with functionalized silica - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mechanically strong polyimide aerogels cross-linked with low-cost polymers - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10633J [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Crosslinked porous polyimides: structure, properties and applications - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY00997D [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Defects in Organic Semiconducting Films with 1,3,5-Tris(4-aminophenyl)benzene (TAPB)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing 1,3,5-Tris(4-aminophenyl)benzene (TAPB) to create high-performance organic semiconducting films with minimal defects. While TAPB is primarily used as a building block for Covalent Organic Frameworks (COFs) rather than a direct defect passivation agent for existing films, this guide focuses on leveraging TAPB-based COFs to fabricate superior semiconducting layers.
Frequently Asked Questions (FAQs)
Q1: What is TAPB and what is its primary role in organic semiconductors?
A1: TAPB, or this compound, is a trigonal organic ligand. In the context of organic semiconductors, it is predominantly used as a key building block, or "linker," for the synthesis of Covalent Organic Frameworks (COFs).[1] These COFs can be designed to have semiconducting properties, and their highly ordered, crystalline structure helps to minimize defects that can trap charge carriers and hinder device performance.
Q2: How does using TAPB in a COF structure help in overcoming defects?
A2: Defects in organic semiconducting films often arise from disordered molecular packing and grain boundaries. By using TAPB to form a COF, a highly ordered, porous, and crystalline film can be created. This well-defined structure reduces the density of trap states that are typically present in amorphous or polycrystalline organic semiconductor films.[2][3] The result is a film with improved charge carrier mobility and overall device performance.
Q3: Can TAPB be used as a simple additive to an existing organic semiconductor film to passivate defects?
A3: Currently, the predominant application of TAPB is as a monomer in the synthesis of COF films. There is limited evidence to suggest its use as a standalone additive for post-fabrication defect passivation of other organic semiconductor films. Its molecular structure is designed for forming covalent bonds within a framework.
Q4: What are the key advantages of using TAPB-based COFs over other organic semiconductors?
A4: TAPB-based COFs offer several advantages, including:
-
High Charge Carrier Mobility: The ordered structure of these COFs can lead to exceptionally high charge carrier mobility. For instance, a 2D TAPB-TFB COF thin film has shown a record-high charge carrier mobility of 165 ± 10 cm² V⁻¹ s⁻¹.[1]
-
Thermal and Chemical Stability: COFs synthesized with TAPB can exhibit great thermal and chemical stability.[1]
-
Tunable Properties: The properties of the COF can be tuned by selecting different building blocks to react with TAPB, allowing for the design of materials with specific electronic and optical characteristics.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Film Quality (e.g., cracks, delamination) | - Incorrect solvent system for COF synthesis. - Substrate incompatibility or poor surface preparation. - Non-optimal reaction conditions (temperature, pressure). | - Experiment with different solvent mixtures to improve solubility and film formation. - Ensure the substrate is thoroughly cleaned and pre-treated to promote adhesion. Consider using a suitable adhesion layer. - Systematically vary the synthesis temperature and pressure to find the optimal conditions for uniform film growth. |
| Low Charge Carrier Mobility | - Presence of defects or impurities in the COF structure. - Poor crystallinity of the COF film. - Inefficient charge injection/extraction at the electrode interface. | - Use high-purity TAPB and other monomers. - Optimize the reaction time and temperature to promote better crystal growth. Post-synthesis annealing may also improve crystallinity. - Select appropriate electrode materials with work functions that match the energy levels of the TAPB-based COF. Consider using an interfacial layer. |
| Inconsistent Device Performance | - Variations in film thickness and morphology. - Incomplete reaction of TAPB and other monomers. - Environmental degradation of the film. | - Standardize the deposition parameters (e.g., concentration of precursor solution, spin-coating speed and time) to ensure reproducible film thickness. - Monitor the reaction completion using techniques like FT-IR spectroscopy to ensure the full formation of the COF. - Handle and store the fabricated devices in an inert atmosphere (e.g., a glovebox) to prevent degradation from oxygen and moisture. |
| Difficulty in Characterizing the Film | - Amorphous nature of the resulting film. - Insufficient material for characterization. | - Adjust the synthesis conditions to favor crystalline growth. Slower reaction rates often lead to better crystallinity. - Scale up the synthesis reaction to produce a sufficient amount of material for various characterization techniques (e.g., XRD, SEM, TEM). |
Quantitative Data
The performance of organic semiconducting films can be significantly enhanced by utilizing TAPB to form highly ordered COFs. Below is a summary of reported performance metrics for a TAPB-based COF thin film.
| Material | Charge Carrier Mobility (cm² V⁻¹ s⁻¹) | On/Off Ratio | Thermal Stability | Ref. |
| 2D TAPB-TFB COF | 165 ± 10 | Not Reported | High | [1] |
Experimental Protocols
Synthesis of a TAPB-based COF Film (General Procedure)
This protocol provides a general guideline for the synthesis of a TAPB-based COF film on a substrate. The specific conditions may need to be optimized depending on the other monomer used and the desired film properties.
-
Substrate Preparation:
-
Clean the substrate (e.g., silicon wafer, quartz) by sonicating in a sequence of deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
-
Dry the substrate with a stream of nitrogen gas.
-
Optionally, treat the substrate with oxygen plasma or a UV-ozone cleaner to enhance surface hydrophilicity.
-
-
Precursor Solution Preparation:
-
In a clean vial, dissolve TAPB and the co-monomer (e.g., an aldehyde-containing molecule) in a suitable solvent system (e.g., a mixture of mesitylene, dioxane, and an aqueous acetic acid solution). The molar ratio of TAPB to the co-monomer should be stoichiometric based on the desired COF structure.
-
Ensure complete dissolution of the monomers, which may require gentle heating or sonication.
-
-
Film Deposition:
-
The COF film can be grown at the interface of two immiscible solvents or directly on the substrate. For direct growth on the substrate:
-
Place the cleaned substrate in a reaction vessel.
-
Add the precursor solution to the vessel, ensuring the substrate is fully immersed.
-
Seal the vessel and place it in an oven at a specific temperature (e.g., 120 °C) for a defined period (e.g., 24-72 hours).
-
-
Post-Synthesis Treatment:
-
After the reaction, carefully remove the substrate from the reaction vessel.
-
Gently wash the film with a suitable solvent (e.g., acetone, ethanol) to remove any unreacted monomers and byproducts.
-
Dry the film under a stream of nitrogen or in a vacuum oven at a moderate temperature.
-
-
Characterization:
-
Characterize the synthesized film using techniques such as X-ray diffraction (XRD) to confirm crystallinity, Fourier-transform infrared (FT-IR) spectroscopy to verify the formation of the covalent linkages, and scanning electron microscopy (SEM) or atomic force microscopy (AFM) to analyze the film morphology.
-
Visualizations
Caption: Experimental workflow for the synthesis of a TAPB-based COF film.
Caption: Logical relationship of overcoming defects using TAPB-based COFs.
References
Validation & Comparative
¹³C NMR Spectrum Analysis: A Comparative Guide to 1,3,5-Tris(4-aminophenyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 1,3,5-Tris(4-aminophenyl)benzene. Due to the limited availability of directly published experimental spectra for this specific compound, this guide leverages data from structurally analogous compounds to provide a robust theoretical analysis and comparison. This approach allows for the prediction of the chemical shifts and an understanding of the electronic environment of the carbon atoms within the molecule.
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR chemical shifts for this compound are presented below, alongside experimental data for comparable compounds: 1,3,5-Triphenylbenzene and Aniline. This comparison facilitates an understanding of the influence of the amino functional group on the carbon chemical shifts.
| Compound | Carbon Atom | Predicted/Experimental Chemical Shift (δ, ppm) | Solvent |
| This compound | C1 | ~146 | DMSO-d₆ |
| C2, C6 | ~114 | DMSO-d₆ | |
| C3, C5 | ~129 | DMSO-d₆ | |
| C4 | ~132 | DMSO-d₆ | |
| C1' | ~141 | DMSO-d₆ | |
| C2', C4', C6' | ~125 | DMSO-d₆ | |
| 1,3,5-Triphenylbenzene [1][2] | Phenyl C1' | 141.6 | DMSO-d₆ |
| Phenyl C4' | 140.1 | DMSO-d₆ | |
| Phenyl C3', C5' | 128.9 | DMSO-d₆ | |
| Phenyl C2', C6' | 127.7 | DMSO-d₆ | |
| Central Ring C | 127.2, 124.4 | DMSO-d₆ | |
| Aniline [3] | C1 | 147.8 | DMSO-d₆ |
| C2, C6 | 115.1 | DMSO-d₆ | |
| C3, C5 | 128.8 | DMSO-d₆ | |
| C4 | 117.6 | DMSO-d₆ |
Structural and Spectral Correlation
The structure of this compound with the IUPAC numbering for the carbon atoms is illustrated below. The diagram highlights the unique carbon environments that give rise to distinct signals in the ¹³C NMR spectrum.
References
A Comparative Guide to TAPB and Other Triamine Linkers for Covalent Organic Frameworks (COFs)
For Researchers, Scientists, and Drug Development Professionals
Covalent Organic Frameworks (COFs) have emerged as a promising class of porous crystalline materials with wide-ranging applications in gas storage, catalysis, sensing, and drug delivery. The choice of building blocks, particularly the organic linkers, is crucial in determining the physicochemical properties and performance of the resulting COF. This guide provides a detailed comparison of 1,3,5-tris(4-aminophenyl)benzene (TAPB), a popular C3-symmetric triamine linker, with other notable triamine linkers, focusing on their impact on COF properties and performance.
Structural Comparison of Triamine Linkers
The geometry and electronic properties of the triamine linker directly influence the topology, porosity, and stability of the resulting COF. Here, we compare TAPB with 1,3,5-tris(4-aminophenyl)-2,4,6-triazine (TAPT), another widely used C3-symmetric triamine linker.
| Feature | This compound (TAPB) | 1,3,5-Tris(4-aminophenyl)-2,4,6-triazine (TAPT) |
| Core Structure | Benzene (B151609) | s-Triazine |
| Molecular Formula | C₂₄H₂₁N₃[1][2][3] | C₂₁H₁₈N₆[4] |
| Molecular Weight | 351.45 g/mol [1][2] | 354.41 g/mol [4] |
| Symmetry | C₃ | C₃ |
| Electronic Nature | Electron-rich benzene core | Electron-deficient triazine core |
The primary distinction between TAPB and TAPT lies in their central core. TAPB possesses an electron-rich benzene ring, while TAPT features an electron-deficient and more rigid s-triazine ring. This difference in the electronic nature of the core can significantly impact the properties of the resulting COFs, such as their stability and catalytic activity.
Performance Comparison of COFs
The choice of triamine linker significantly affects the properties of the resulting COFs. This section compares the performance of COFs synthesized from TAPB and TAPT, focusing on porosity and stability. The data presented here is compiled from studies where the same aldehyde linker was used to allow for a more direct comparison.
Table 1: Quantitative Performance Data of COFs Synthesized with Different Triamine Linkers
| COF Name | Triamine Linker | Aldehyde Linker | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Size (nm) | Thermal Stability (TGA, °C) | Chemical Stability |
| TAPB-TFP | TAPB | 1,3,5-Triformylphloroglucinol (TFP) | 815 | Not Reported | Not Reported | ~400 | Stable in common organic solvents |
| TAZ-TFP | TAZ | 1,3,5-Triformylphloroglucinol (TFP) | 1148 | Not Reported | Not Reported | Not Reported | Stable in common organic solvents |
| HHU-COF-1 | TAPT | 4,4'-Biphenyldicarboxaldehyde (B1328761) (BPDCA) | 2352[5] | 0.78[5] | ~2.5 | Not Reported | Stable in common organic solvents |
| TRITER-1 | TAPT | Terephthalaldehyde (TA) | 716[5] | Not Reported | Not Reported | Not Reported | Stable in common organic solvents |
| TAPB-TFB | TAPB | 1,3,5-Triformylbenzene (TFB) | 771[1] | Not Reported | Not Reported | >400 | Stable in water and common organic solvents[1] |
*TAZ (1,3,5-tris(4-aminophenyl)-2,4,6-triazine) is structurally very similar to TAPT and is used here for comparison.
Key Observations:
-
Porosity: COFs synthesized from TAPT, such as HHU-COF-1, can exhibit exceptionally high BET surface areas, exceeding 2000 m²/g.[5] This is often attributed to the rigidity and planarity of the triazine core, which can lead to more ordered and porous structures.
-
Stability: Both TAPB and TAPT-based COFs generally exhibit high thermal stability, with decomposition temperatures often exceeding 400°C.[1][6] The covalent nature of the imine or β-ketoenamine linkages contributes to this robustness. COFs with triazine linkers are often reported to have enhanced chemical stability due to the electron-deficient nature of the triazine ring.[7]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the synthesis of high-quality COFs. Below are representative protocols for the synthesis of COFs using TAPB and TAPT.
Synthesis of TAPB-TFB COF
This protocol describes the solvothermal synthesis of a COF from this compound (TAPB) and 1,3,5-triformylbenzene (TFB).
Materials:
-
This compound (TAPB)
-
1,3,5-Triformylbenzene (TFB)
-
6 M Acetic Acid
Procedure:
-
In a Pyrex tube, add TAPB (e.g., 0.1 mmol, 35.1 mg) and TFB (e.g., 0.1 mmol, 16.2 mg).
-
Add a mixture of 1,4-dioxane (1.0 mL) and mesitylene (1.0 mL).
-
Add 6 M aqueous acetic acid (0.3 mL) as a catalyst.
-
Sonicate the mixture for 10 minutes to ensure homogeneity.
-
Subject the tube to three freeze-pump-thaw cycles to degas the mixture.
-
Seal the tube under vacuum.
-
Heat the sealed tube in an oven at 120°C for 3 days.
-
After cooling to room temperature, collect the solid product by filtration.
-
Wash the product with anhydrous acetone (B3395972) and then with anhydrous tetrahydrofuran (B95107) (THF).
-
Dry the product under vacuum at 120°C overnight to obtain the TAPB-TFB COF.
Synthesis of TAPT-based COF (HHU-COF-1)
This protocol describes the catalyst-free solvothermal synthesis of a COF from 1,3,5-tris(4-aminophenyl)-2,4,6-triazine (TAPT) and 4,4'-biphenyldicarboxaldehyde (BPDCA).[5]
Materials:
-
1,3,5-Tris(4-aminophenyl)-2,4,6-triazine (TAPT)
-
4,4'-Biphenyldicarboxaldehyde (BPDCA)
-
1,4-Dioxane
-
Mesitylene
Procedure:
-
In a glass ampoule, combine TAPT (e.g., 0.267 mmol, 94.5 mg) and BPDCA (e.g., 0.400 mmol, 84.1 mg).[5]
-
Add a 1:1 (v/v) mixture of 1,4-dioxane and mesitylene (1 mL).[5]
-
Sonicate the mixture for 15 minutes to ensure thorough mixing.[5]
-
Degas the mixture using three freeze-pump-thaw cycles.[5]
-
Flame seal the ampoule under vacuum.[5]
-
Heat the sealed ampoule at 120°C for three days.[5]
-
After cooling, collect the crude product and wash it with THF.
-
Perform Soxhlet extraction for 24 hours each with THF and ethanol (B145695) to remove unreacted monomers.[5]
-
Dry the purified product under vacuum.
Visualizing the Synthesis Workflow
The synthesis of COFs from triamine linkers typically follows a solvothermal process involving the condensation of the amine and aldehyde monomers. The following diagram illustrates a general workflow for this process.
Conclusion
Both TAPB and other triamine linkers like TAPT are valuable building blocks for the construction of highly porous and stable Covalent Organic Frameworks. The choice between these linkers should be guided by the desired properties of the final material.
-
TAPB is a versatile and widely used linker that consistently produces COFs with good porosity and thermal stability. Its electron-rich benzene core may be advantageous for certain catalytic applications.
-
TAPT and related triazine-based linkers can lead to COFs with exceptionally high surface areas and potentially enhanced chemical stability due to the rigid and electron-deficient nature of the triazine core.
Researchers should carefully consider the target application when selecting a triamine linker. For applications requiring maximum surface area and robust chemical stability, TAPT may be the preferred choice. For applications where the electronic properties of the benzene core are beneficial, TAPB remains an excellent option. Further research focusing on direct, side-by-side comparisons of COFs synthesized from a wider variety of triamine linkers under identical conditions will be invaluable for the rational design of next-generation porous materials.
References
- 1. 1,3,5-Tris (4-aminophenyl)benzene - CD Bioparticles [cd-bioparticles.net]
- 2. ossila.com [ossila.com]
- 3. 1,3,5-Tri(4-aminophenyl)benzene | C24H21N3 | CID 12058813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (1,3,5-tris-(4-aminophenyl)triazine - CD Bioparticles [cd-bioparticles.net]
- 5. experts.illinois.edu [experts.illinois.edu]
- 6. researchgate.net [researchgate.net]
- 7. Covalent organic frameworks as multifunctional materials for chemical detection - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00600B [pubs.rsc.org]
Validating the Structure of 1,3,5-Tris(4-aminophenyl)benzene: A Comparative Guide to Spectrometric and Crystallographic Techniques
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized molecules is a critical step in the research and development pipeline. This guide provides a comparative analysis of key analytical techniques for the validation of the 1,3,5-Tris(4-aminophenyl)benzene (TAPB) structure, with a focus on mass spectrometry and its comparison with other spectroscopic and crystallographic methods. Experimental data and detailed methodologies are presented to support the comparison.
Introduction to this compound (TAPB)
This compound is a tripodal amine that serves as a versatile building block in the synthesis of various functional materials, including covalent organic frameworks (COFs) and other porous polymers. Its rigid, C3-symmetric structure makes it an attractive component for creating well-defined, porous architectures. Accurate structural validation is paramount to ensure the desired properties and performance of these materials.
Mass Spectrometry for Structural Validation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For a molecule like TAPB, high-resolution mass spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, which can be used to confirm its elemental composition.
Expected Mass Spectrometry Data for TAPB
The chemical formula for this compound is C₂₄H₂₁N₃. The expected monoisotopic mass can be precisely calculated and compared with the experimental value.
| Parameter | Theoretical Value |
| Chemical Formula | C₂₄H₂₁N₃ |
| Monoisotopic Mass | 351.17355 Da[1] |
| Molecular Weight | 351.44 g/mol [1] |
| Expected Ion (ESI+) | [M+H]⁺ |
| Expected m/z of [M+H]⁺ | 352.18080 |
Table 1: Theoretical mass spectrometry data for this compound.
While a published mass spectrum for TAPB was not found in the immediate search, the validation by mass spectrometry would rely on observing the protonated molecule [M+H]⁺ with an m/z value that matches the theoretical value within a few parts per million (ppm) error.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
This protocol is a general procedure for the analysis of aromatic amines and can be adapted for TAPB.
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent system, such as methanol (B129727) or acetonitrile/water, often with the addition of a small amount of acid (e.g., formic acid) to promote protonation.
-
Instrumentation: A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source is used.
-
ESI Source Parameters:
-
Ionization Mode: Positive ion mode is typically used for amines to form [M+H]⁺ ions.
-
Capillary Voltage: Set to an appropriate value to ensure stable spray and efficient ionization.
-
Nebulizing Gas: Nitrogen is used to assist in the desolvation of the charged droplets.
-
Drying Gas: Heated nitrogen is used to evaporate the solvent from the droplets.
-
-
Mass Analyzer: The mass analyzer is calibrated and set to a high-resolution mode to obtain accurate mass measurements. Data is acquired over a relevant m/z range.
Comparative Analysis with Other Validation Techniques
While mass spectrometry provides crucial information about the molecular weight and elemental composition, a comprehensive structural validation relies on a combination of techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule, confirming the connectivity and symmetry of the structure.
| Technique | Observed Chemical Shifts (δ, ppm) | Solvent |
| ¹H NMR | 7.59 (s, 3H, Ar-H), 7.51-7.53 (d, 6H, Ar-H), 6.77-6.79 (d, 6H, Ar-H), 4.76 (s, 6H, -NH₂)[2] | Acetone-d₆ |
| ¹³C NMR | 149.0, 143.1, 130.7, 128.9, 122.3, 115.5[2] | Acetone-d₆ |
Table 2: NMR spectral data for this compound.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent (e.g., Acetone-d₆).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition: Standard pulse sequences are used to acquire ¹H and ¹³C NMR spectra. Important parameters include the number of scans, relaxation delay, and spectral width.
-
Data Processing: The raw data is processed using Fourier transformation, and the resulting spectra are phased and baseline-corrected. Chemical shifts are referenced to the residual solvent peak.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. For TAPB, characteristic peaks for N-H and C-N bonds, as well as aromatic C-H and C=C bonds, are expected.
| Functional Group | Observed Wavenumber (cm⁻¹) |
| N-H Stretch (amine) | 3442, 3360[2] |
| C-H Stretch (aromatic) | Not explicitly assigned, but expected ~3000-3100 |
| C=C Stretch (aromatic) | 1620, 1593, 1516[2] |
| C-N Stretch (amine) | 1283[2] |
Table 3: FTIR spectral data for this compound.
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: The sample can be prepared as a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk.
-
Instrumentation: An FTIR spectrometer is used.
-
Data Acquisition: A background spectrum of the KBr pellet is first recorded. Then, the sample pellet is placed in the beam path, and the spectrum is acquired over a typical range of 4000-400 cm⁻¹.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid, providing precise bond lengths, bond angles, and crystal packing information.
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P -1 |
| a | 9.246 Å |
| b | 10.328 Å |
| c | 10.939 Å |
| α | 76.69° |
| β | 86.21° |
| γ | 66.80° |
Table 4: Crystallographic data for this compound.[1]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Suitable single crystals of the compound are grown, often by slow evaporation of a solvent from a saturated solution.
-
Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα) and a detector is used.
-
Data Collection: A selected crystal is mounted on the diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. Diffraction data are collected by rotating the crystal in the X-ray beam.
-
Structure Solution and Refinement: The collected diffraction data are used to solve the crystal structure using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters.
Workflow and Logical Relationships
The following diagrams illustrate the overall workflow for the structural validation of this compound and the logical relationship between the different analytical techniques.
Caption: Workflow for the synthesis and structural validation of TAPB.
Caption: Relationship between TAPB and the information provided by each analytical technique.
Conclusion
The structural validation of this compound requires a multi-technique approach. Mass spectrometry is essential for confirming the molecular weight and elemental formula with high accuracy. NMR spectroscopy provides detailed insights into the molecular structure and symmetry, while FTIR spectroscopy confirms the presence of key functional groups. For an unambiguous determination of the three-dimensional structure in the solid state, single-crystal X-ray diffraction is the gold standard. By combining the data from these complementary techniques, researchers can have high confidence in the identity and purity of their synthesized this compound, which is crucial for its application in the development of advanced materials.
References
A Comparative Guide to the Electrochemical Properties of 1,3,5-Tris(4-aminophenyl)benzene (TAPB) Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electrochemical properties of various derivatives of 1,3,5-Tris(4-aminophenyl)benzene (TAPB). The data presented is intended to aid researchers in selecting appropriate TAPB derivatives for applications such as organic electronics, sensors, and redox-active materials in drug development.
Introduction to this compound (TAPB)
This compound (TAPB) is a star-shaped aromatic amine that has garnered significant interest due to its unique electronic and structural properties. Its C3 symmetry and the presence of three redox-active amine groups make it an excellent building block for a variety of functional materials. The electrochemical behavior of TAPB and its derivatives can be finely tuned by modifying the substituent groups on the amino nitrogens or the peripheral phenyl rings. This guide focuses on the impact of these modifications on the key electrochemical parameter: the oxidation potential.
Comparative Electrochemical Data
The following table summarizes the electrochemical oxidation potentials of several TAPB derivatives, as determined by cyclic voltammetry. Lower oxidation potentials indicate that the compound is more easily oxidized.
| Derivative Name | Substituent on Amino Group (R) | First Oxidation Potential (Epa1, V vs. Ag/AgCl) | Second Oxidation Potential (Epa2, V vs. Ag/AgCl) | Reference |
| 1,3,5-Tris(4-(N,N-diethylamino)phenyl)benzene | Diethyl | 0.45 | 0.70 | [1] |
| 1,3,5-Tris(4-(N,N-dibutylamino)phenyl)benzene | Dibutyl | 0.46 | 0.71 | [1] |
| 1,3,5-Tris(4-(N-pyrrolidinyl)phenyl)benzene | Pyrrolidinyl | 0.38 | 0.61 | [1] |
| 1,3,5-Tris(4-(N-piperidyl)phenyl)benzene | Piperidyl | 0.40 | 0.64 | [1] |
| 1,3,5-Tris(4-(N-morpholinyl)phenyl)benzene | Morpholinyl | 0.55 | 0.82 | [1] |
| Triferrocenyl-substituted 1,3,5-triphenylbenzene | Ferrocenyl (via imine linkage) | ~0.5 (Fc/Fc+) | - |
Analysis of Electrochemical Behavior
The electrochemical oxidation of these TAPB derivatives typically proceeds in two steps. The first oxidation corresponds to the removal of one electron from one of the triarylamine moieties, forming a radical cation. The second, higher-potential oxidation involves the removal of a second electron from another amine group.
The data in the table reveals a clear structure-property relationship. Derivatives with electron-donating alkyl groups on the nitrogen atoms, such as diethyl and dibutyl, exhibit lower oxidation potentials compared to the derivative with the electron-withdrawing morpholinyl group. The cyclic amine substituents, pyrrolidinyl and piperidyl, also lead to a decrease in the oxidation potential, suggesting enhanced electron-donating ability. This tunability of redox potentials through chemical modification is a key advantage of the TAPB scaffold.
Experimental Protocols
The following is a generalized experimental protocol for determining the electrochemical properties of TAPB derivatives using cyclic voltammetry.
Materials and Equipment:
-
Working Electrode: Glassy Carbon Electrode (GCE)
-
Reference Electrode: Silver/Silver Chloride (Ag/AgCl)
-
Counter Electrode: Platinum wire
-
Electrolyte: 0.1 M Tetrabutylammonium perchlorate (B79767) (TBAP) in a suitable solvent (e.g., dichloromethane (B109758) or acetonitrile)
-
Analyte: 1 mM solution of the TAPB derivative in the electrolyte solution
-
Potentiostat
Procedure:
-
Electrode Preparation: Polish the glassy carbon working electrode with alumina (B75360) slurry on a polishing pad, followed by rinsing with deionized water and the solvent used for the electrolyte.
-
Cell Assembly: Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in the analyte solution.
-
Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.
-
Cyclic Voltammetry Measurement:
-
Set the potential window to scan from an initial potential where no redox reaction occurs (e.g., 0 V) to a potential sufficiently positive to observe the oxidation peaks, and then back to the initial potential.
-
Set the scan rate (e.g., 100 mV/s).
-
Record the cyclic voltammogram.
-
-
Data Analysis: Determine the anodic peak potentials (Epa) from the resulting voltammogram. These correspond to the oxidation potentials of the TAPB derivative.
Visualizing the Electrochemical Process
The following diagrams illustrate the general synthesis and electrochemical oxidation of the TAPB derivatives discussed.
Caption: General synthesis of TAPB derivatives.
Caption: Electrochemical oxidation pathway of TAPB derivatives.
Conclusion
This guide provides a foundational understanding of the electrochemical properties of this compound derivatives. The presented data and protocols offer a valuable resource for researchers working with these versatile molecules. The ability to systematically tune the redox potentials of TAPB derivatives through synthetic modifications makes them highly attractive for a wide range of applications in materials science and medicinal chemistry. Further research into novel derivatives and their electrochemical behavior will undoubtedly continue to expand the utility of this important class of compounds.
References
comparative study of polyimides synthesized from different aromatic triamines
A deep dive into the thermal, mechanical, and solubility properties of high-performance polyimides derived from 1,3,5-tris(4-aminophenyl)benzene and tris(4-aminophenyl)amine (B13937), offering researchers critical data for material selection and development.
The quest for advanced polymeric materials with superior thermal stability, mechanical strength, and processability is a perpetual endeavor in materials science. Polyimides, a class of high-performance polymers, are at the forefront of this pursuit, owing to their exceptional properties. The incorporation of trifunctional aromatic amines, or triamines, into the polyimide backbone introduces a three-dimensional, cross-linked, or hyperbranched architecture, further enhancing these desirable characteristics. This guide presents a comparative study of polyimides synthesized from two distinct aromatic triamines: this compound (TAPB) and tris(4-aminophenyl)amine (TAPA). The data presented herein is compiled from various studies to provide a comprehensive overview for researchers, scientists, and professionals in drug development and other advanced technology sectors.
Performance Comparison: A Tabular Overview
The selection of the aromatic triamine monomer significantly influences the final properties of the polyimide. The following table summarizes key performance indicators for polyimides synthesized from TAPB and TAPA, each reacted with different dianhydrides. It is important to note that the properties are influenced by the specific dianhydride used and the polymerization conditions.
| Property | Polyimide from this compound (TAPB) | Polyimide from tris(4-aminophenyl)amine (TAPA) |
| Dianhydride | Naphthalene-1,4,5,8-tetracarboxylic dianhydride | Pyromellitic dianhydride (PMDA) |
| Thermal Stability (TGA, 5% weight loss) | > 550 °C[1] | Not explicitly stated, but described as having high thermal stability[2] |
| Glass Transition Temperature (Tg) | Not reported | Not reported |
| BET Surface Area | 291 m²/g[1] | Not reported in the same study |
| Solubility | Generally insoluble in common organic solvents[1] | Insoluble in common organic solvents like methanol, DMF, THF, and DMSO[3] |
| Morphology | Microporous network[1] | Cross-linked structure[3] |
Note: The data presented is extracted from different research articles and a direct comparison should be made with caution due to potential variations in experimental conditions.
Experimental Protocols
The synthesis and characterization of these polyimides follow established methodologies in polymer chemistry. The protocols provided below are generalized representations based on common practices reported in the literature.
Synthesis of Polyimides
Polyimides from aromatic triamines are typically synthesized via a two-step polycondensation reaction.[4]
-
Poly(amic acid) Precursor Formation: The aromatic triamine (e.g., TAPB or TAPA) is dissolved in a polar aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) under an inert atmosphere (e.g., nitrogen).[5] An equimolar amount of a tetracarboxylic dianhydride is then added portion-wise to the stirred solution at room temperature. The reaction is continued for several hours to form a viscous poly(amic acid) solution.
-
Imidization: The poly(amic acid) precursor is then converted to the final polyimide through either thermal or chemical imidization.
-
Thermal Imidization: The poly(amic acid) solution is cast onto a glass substrate to form a film. The film is then heated in a stepwise manner, for instance, at 100 °C, 200 °C, and finally at 300 °C for 1 hour at each temperature, to effect cyclodehydration and form the imide rings.[5]
-
Chemical Imidization: This method involves treating the poly(amic acid) solution with a dehydrating agent, such as a mixture of acetic anhydride (B1165640) and pyridine, at room temperature.[6]
-
A one-step high-temperature solution polymerization method can also be employed where the reaction is carried out in a high-boiling solvent at temperatures around 180-220 °C.[6]
Characterization Techniques
The synthesized polyimides are characterized using a suite of analytical techniques to determine their structure and properties.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the chemical structure of the polyimide by identifying characteristic absorption bands of the imide ring (typically around 1780 cm⁻¹ and 1720 cm⁻¹ for C=O stretching, and 1380 cm⁻¹ for C-N stretching).[5]
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer by measuring the weight loss as a function of temperature.[7] The 5% weight loss temperature is a common metric for thermal stability.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the polymer.[7]
-
Mechanical Testing: To measure properties such as tensile strength, elongation at break, and Young's modulus of polyimide films using a universal testing machine.[8]
-
Solubility Test: To assess the processability of the polyimides by testing their solubility in a range of common organic solvents at room temperature and upon heating.[5]
-
Brunauer-Emmett-Teller (BET) Analysis: To determine the specific surface area of porous polyimides.[1]
Visualizing the Workflow
The following diagrams illustrate the general workflow for the comparative study of polyimides synthesized from different aromatic triamines.
Caption: Workflow for the comparative study of polyimides.
Caption: Structure-property relationship in triamine-based polyimides.
References
- 1. jrmds.in [jrmds.in]
- 2. Tris(4-aminophenyl)amine|TAPA Reagent|CAS 5981-09-9 [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
- 6. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 7. fire.tc.faa.gov [fire.tc.faa.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Thermal Stability of TATB and Other High-Performance Monomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the thermal stability of 1,3,5-triamino-2,4,6-trinitrobenzene (TATB) against other monomers commonly used in the synthesis of high-performance polymers. The information presented is collated from various scientific studies, with a focus on quantitative data and detailed experimental methodologies to support the findings.
Introduction
High-performance polymers are essential in applications demanding exceptional thermal and mechanical properties, such as in the aerospace, automotive, and microelectronics industries. The thermal stability of the constituent monomers is a critical determinant of the final polymer's performance. This guide focuses on 1,3,5-triamino-2,4,6-trinitrobenzene (TATB), a high-energy material renowned for its remarkable thermal stability, and compares it with other monomers used in the production of polymers like polyimides (PI), polybenzoxazoles (PBO), and polyamide-imides (PAI).
Quantitative Thermal Stability Data
The following tables summarize the key thermal stability data for TATB and various monomers used in high-performance polymers. The data has been extracted from multiple sources and is presented here for comparative analysis. It is important to note that direct comparison should be made with caution, as experimental conditions can vary between studies.
Table 1: Thermal Stability of 1,3,5-Triamino-2,4,6-Trinitrobenzene (TATB)
| Property | Value | Notes |
| Decomposition Temperature (Td) | >350 °C | TATB is known for its exceptional thermal stability.[1] |
| Sublimation Range | 320 - 360 °C | In open pan experiments, TATB undergoes complete sublimation.[2][3] |
| Heat of Sublimation | 176 kJ/mol | Determined from TGA/DSC measurements.[2][3] |
Table 2: Thermal Stability of Monomers for High-Performance Polymers
| Monomer/Polymer System | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (Td5%) (°C) | 10% Weight Loss Temperature (Td10%) (°C) | Polymer Type |
| 2-(3-aminophenyl)benzo[d]oxazol-5-amine (2a) derived PIs | 285 - 363 | 510 - 564 (in N₂) | - | Poly(benzoxazole imide) (PBOPI) |
| 2-(3-aminophenyl)benzo[d]oxazol-6-amine (2b) derived PIs | Higher than PI-a series | Higher than PI-a series | - | Poly(benzoxazole imide) (PBOPI) |
| Aromatic Polybenzoxazoles (PBOs) | 275 - 375 | - | 545 - 615 (in N₂) | Polybenzoxazole (PBO)[4] |
| Triazine-based Diamine derived PIs | ~275 | 399.1 - 461.1 | 481.1 - 566.9 | Polyimide (PI)[5] |
| Polyamide-imide (PAI) with Trifluoromethyl Groups | No Tg up to 400 | 464 - 497 (in air) | - | Polyamide-imide (PAI)[6] |
| Polyimides from BPADA Dianhydride | 218 - 250 | - | - | Polyimide (PI)[7] |
| Polyimides from HBPDA Dianhydride | 203 - 243 | - | - | Polyimide (PI)[7] |
| Polyetherimide (PEI) | 217 | ~500 | - | Polyetherimide (PEI)[8] |
| Polyetheretherketone (PEEK) | - | 575 - 580 | - | Polyetheretherketone (PEEK)[8] |
Experimental Protocols
The thermal stability of these materials is primarily evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the decomposition temperature and char yield of a material.
-
Sample Preparation: A small amount of the monomer or polymer is placed in a TGA pan, typically made of alumina (B75360) or platinum.
-
Heating Program: The sample is heated at a constant rate, commonly 10 °C/min, under a controlled atmosphere (e.g., nitrogen or air).[8][9]
-
Data Analysis: The resulting TGA curve plots the percentage of weight loss against temperature. The decomposition temperature is often reported as the temperature at which a certain percentage of weight loss occurs (e.g., Td5% for 5% weight loss).
Differential Scanning Calorimetry (DSC)
DSC is used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is employed to determine the glass transition temperature (Tg) and melting point of polymers.
-
Sample Preparation: A small, weighed amount of the sample is hermetically sealed in a DSC pan.
-
Heating Program: The sample is subjected to a controlled temperature program, which may include heating and cooling cycles, at a specified rate.
-
Data Analysis: The DSC thermogram shows peaks and shifts in the baseline corresponding to thermal events. The glass transition is observed as a step change in the heat capacity.
Several chemical kinetics models have been developed for TATB decomposition based on experiments like DSC, TGA, and One-Dimensional Time-to-eXplosion (ODTX) tests.[10][11] The thermal decomposition of TATB is complex and can involve the formation of mono- and di-furazans.[10][11]
Visualizations
Experimental Workflow for Thermal Stability Analysis
The following diagram illustrates a typical workflow for analyzing the thermal stability of monomers and polymers.
Caption: Workflow for Thermal Stability Analysis.
Logical Comparison of Monomer Thermal Stability
This diagram provides a conceptual comparison of the thermal stability of TATB relative to monomers used in high-performance polymers.
Caption: Conceptual Comparison of Thermal Stability.
Conclusion
1,3,5-triamino-2,4,6-trinitrobenzene (TATB) exhibits exceptional thermal stability, largely attributed to its extensive intramolecular and intermolecular hydrogen bonding.[12] While it is a high-energy material and not a traditional monomer for polymerization, its thermal properties serve as a valuable benchmark.
Monomers used in the synthesis of high-performance polymers, such as those for polyimides and polybenzoxazoles, also demonstrate excellent thermal stability, which is conferred to the resulting polymers. These polymers often exhibit high glass transition temperatures and decomposition temperatures well above 400°C. The incorporation of aromatic and heterocyclic structures in the monomer backbone is a key factor in achieving this high level of thermal performance.[13] The choice of monomer ultimately depends on the desired balance of properties, including thermal stability, processability, and mechanical strength, for the final polymer application.
References
- 1. researchgate.net [researchgate.net]
- 2. osti.gov [osti.gov]
- 3. Comparative analysis of sublimation and thermal decomposition of TATB (Journal Article) | OSTI.GOV [osti.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.aip.org [pubs.aip.org]
- 11. pubs.aip.org [pubs.aip.org]
- 12. The unusual stability of TATB (1,3,5-triamino-2,4,6-trinitrobenzene): A review of the scientific literature - UNT Digital Library [digital.library.unt.edu]
- 13. tandfonline.com [tandfonline.com]
Performance of TAPB-Based Covalent Organic Frameworks in Carbon Dioxide Capture: A Comparative Guide
For researchers, scientists, and professionals in drug development, the quest for efficient carbon capture materials is paramount. Covalent Organic Frameworks (COFs), particularly those based on the versatile building block 1,3,5-tris(4-aminophenyl)benzene (TAPB), have emerged as promising candidates due to their high porosity, tunable structures, and excellent stability. This guide provides a comprehensive comparison of the performance of various TAPB-based COFs for CO₂ capture, supported by experimental data and detailed methodologies.
Covalent organic frameworks are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds.[1] Their predictable structures and the ease of functionalization make them ideal platforms for targeted applications like gas storage and separation.[2] TAPB, with its C₃ symmetric amine functionalities, serves as a key node in the construction of numerous COFs, typically through Schiff base reactions with aldehyde-containing linkers.[3] The resulting imine-linked frameworks exhibit significant potential for CO₂ capture, with their performance being influenced by factors such as surface area, pore size, and the incorporation of specific functional groups.[4][5]
Comparative Performance Data
The CO₂ capture performance of several TAPB-based COFs is summarized in the table below. The data highlights key metrics including CO₂ uptake capacity, Brunauer–Emmett–Teller (BET) surface area, and in some cases, CO₂/N₂ selectivity. These parameters are crucial for evaluating the potential of a COF for practical carbon capture applications, such as post-combustion capture from flue gas.[5]
| COF Material | Linker | BET Surface Area (m²/g) | CO₂ Uptake (mmol/g) | CO₂ Uptake (wt%) | Test Conditions | CO₂/N₂ Selectivity (IAST) | Reference |
| TFPB-TAPB-COF | 1,3,5-triformylphloroglucinol (TFPB) | Similar porosity to others in series | Low | - | 298 K, 1 bar | - | [4] |
| TFPA-TAPB-COF | Tris(4-formylphenyl)amine (TFPA) | Similar porosity to others in series | 2.75-fold increase vs TFPB-TAPB-COF | - | 298 K, 1 bar | - | [4] |
| TAPB-PDA COF | p-Phenylenediamine (PDA) | ~900 | - | - | - | - | [6] |
| COF-609 | - | - | 1.50 | 6.6 | 298 K, 150 mbar | - | [7] |
| ILCOF-1 | - | 1360 | 29.3 | 129 | 298 K, 40 bar | - | [8] |
| TPE-COF-I | - | 1535 | 1.53 | 6.74 | 298 K, 1 bar | - | [8] |
| TPE-COF-II | - | 2168 | - | 23.2 | 273 K, 1 bar | - | [8] |
Note: The table compiles data from various sources. Direct comparison should be made with caution due to potential variations in synthesis and measurement conditions.
The data reveals that functionalization plays a key role in CO₂ uptake. For instance, the incorporation of triarylamine units in TFPA–TAPB-COF leads to a significant increase in CO₂ adsorption compared to TFPB–TAPB-COF, which lacks these units.[4] This is attributed to the electron-rich nature of the triarylamine moieties enhancing the affinity for CO₂. Similarly, post-synthetic modification or the use of functionalized linkers can introduce groups that have strong dipole-quadrupole interactions with CO₂ molecules, thereby boosting uptake capacity.[9]
Experimental Protocols
The reliable comparison of COF performance necessitates standardized experimental procedures. Below are detailed methodologies for key experiments cited in the literature for evaluating CO₂ capture performance.
Synthesis of TAPB-based COFs (General Schiff Base Reaction)
A typical synthesis involves the condensation reaction between an amine-based monomer like TAPB and an aldehyde-containing linker.[3]
-
Monomer Dissolution: The amine (e.g., TAPB) and aldehyde monomers are dissolved in a suitable solvent mixture, often containing dioxane and mesitylene.
-
Catalyst Addition: An acid catalyst, such as acetic acid, is added to the solution to facilitate the imine bond formation.
-
Solvothermal Reaction: The reaction mixture is sealed in a vessel and heated at a specific temperature (e.g., 120 °C) for a period of 72 hours to promote the growth of a crystalline framework.
-
Product Isolation and Purification: The resulting solid product is isolated by filtration and washed extensively with various organic solvents to remove unreacted monomers and catalyst.
-
Activation: The purified COF is activated by heating under vacuum to remove any trapped solvent molecules from the pores, making the internal surface area accessible for gas adsorption.
CO₂ Adsorption Measurements
CO₂ uptake capacities are typically measured using a volumetric gas adsorption analyzer.
-
Sample Degassing: A known mass of the COF sample is placed in a sample tube and degassed under high vacuum (e.g., <10⁻⁵ mbar) at an elevated temperature (e.g., 120-150 °C) for several hours (e.g., 6-12 hours) to ensure the removal of all guest molecules.[9]
-
Isotherm Measurement: The degassed sample is cooled to the desired temperature (e.g., 273 K or 298 K). High-purity CO₂ gas is then introduced into the sample tube in controlled doses, and the amount of gas adsorbed at each pressure point is measured to construct an adsorption isotherm.
-
Data Analysis: The CO₂ uptake capacity is determined from the isotherm at a specific pressure, typically 1 bar.
Brunauer–Emmett–Teller (BET) Surface Area Analysis
The specific surface area of the COF is determined by nitrogen adsorption-desorption measurements at 77 K.
-
Sample Preparation: The COF sample is degassed using the same procedure as for CO₂ adsorption measurements.
-
N₂ Adsorption-Desorption: Nitrogen gas is used as the adsorbate, and a full adsorption-desorption isotherm is measured at 77 K (the boiling point of liquid nitrogen).
-
BET Calculation: The BET equation is applied to the adsorption data in a specific relative pressure range (typically P/P₀ = 0.05–0.3) to calculate the specific surface area.
Logical Workflow for COF Synthesis and Performance Evaluation
The following diagram illustrates the general workflow from the selection of building blocks for a TAPB-based COF to the final evaluation of its CO₂ capture performance.
Caption: Workflow for the synthesis, characterization, and performance evaluation of TAPB-based COFs for CO₂ capture.
References
- 1. researchgate.net [researchgate.net]
- 2. ir.soken.ac.jp [ir.soken.ac.jp]
- 3. A study of contemporary progress relating to COF materials for CO2 capture and fixation reactions - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 4. A study of contemporary progress relating to COF materials for CO 2 capture and fixation reactions - Materials Advances (RSC Publishing) DOI:10.1039/D2MA00143H [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. canli.dicp.ac.cn [canli.dicp.ac.cn]
- 8. Frontiers | Covalent Organic Frameworks for the Capture, Fixation, or Reduction of CO2 [frontiersin.org]
- 9. pubs.acs.org [pubs.acs.org]
Assessing the Purity of 1,3,5-Tris(4-aminophenyl)benzene: A Comparative Guide to Analytical Techniques
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is paramount. 1,3,5-Tris(4-aminophenyl)benzene (TAPB), a key building block in the synthesis of advanced materials and pharmaceuticals, is no exception. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and other analytical techniques for assessing the purity of TAPB, complete with experimental protocols and supporting data.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
HPLC is the most widely adopted method for determining the purity of non-volatile organic compounds like this compound due to its high resolution, sensitivity, and quantitative accuracy. A reversed-phase HPLC (RP-HPLC) method is particularly well-suited for separating TAPB from its potential impurities.
Proposed Experimental Protocol for HPLC Analysis of this compound:
A gradient RP-HPLC method is proposed for the effective separation and quantification of TAPB and its impurities.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile (B52724) with 0.1% Formic Acid.
-
Gradient Elution: A linear gradient is recommended to ensure the separation of both polar and non-polar impurities. A typical gradient could be:
-
0-5 min: 30% B
-
5-20 min: 30% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 30% B
-
26-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in a suitable solvent, such as a mixture of acetonitrile and water, to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
-
-
Data Analysis:
-
The purity of the sample is determined by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of TAPB peak / Total area of all peaks) x 100.
-
Workflow for HPLC Purity Assessment
Caption: Workflow for the purity assessment of this compound via HPLC.
Comparison with Alternative Analytical Techniques
While HPLC is the preferred method, other techniques can provide complementary information or be used when HPLC is not available.
-
Melting Point Analysis: This is a quick and inexpensive method to assess the purity of a crystalline solid.[1][2] Pure compounds typically have a sharp melting point range, while impurities will broaden and depress this range.[2][3] However, it is not a quantitative method and is not suitable for detecting impurities with similar melting points to the main compound.
-
Elemental Analysis (EA): This technique determines the percentage composition of carbon, hydrogen, and nitrogen in a sample.[4][5] The experimental values are compared to the theoretical values for the pure compound. A significant deviation can indicate the presence of impurities.[6] While useful, EA cannot detect isomeric impurities and is generally less sensitive than HPLC.[7]
-
Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a powerful technique for determining the absolute purity of a sample without the need for a reference standard of the analyte itself.[8][9] By integrating the signals of the analyte against a certified internal standard of known concentration, a highly accurate purity value can be obtained.[9][10] qNMR is non-destructive but requires more expensive instrumentation and expertise than HPLC.[7][9]
Comparison of Analytical Techniques for Purity Assessment
| Feature | HPLC | Melting Point Analysis | Elemental Analysis | Quantitative NMR (qNMR) |
| Principle | Differential partitioning between mobile and stationary phases | Observation of phase transition from solid to liquid | Combustion of the sample and quantification of resulting gases | Proportionality between NMR signal intensity and molar concentration |
| Quantitation | Yes (Relative Purity by Area %) | No (Qualitative) | Yes (Comparison to theoretical values) | Yes (Absolute Purity) |
| Sensitivity | High | Low | Moderate | High |
| Specificity | High (can separate isomers) | Low | Low (cannot distinguish isomers) | High (structure-specific) |
| Sample Throughput | High | High | Low | Moderate |
| Instrumentation Cost | Moderate | Low | Moderate | High |
| Key Advantage | High resolution and sensitivity for a wide range of impurities. | Rapid and inexpensive.[1] | Confirms elemental composition. | Provides absolute purity without a specific reference standard.[9] |
| Key Limitation | Requires a reference standard for absolute quantification. | Not quantitative and not suitable for all types of impurities.[2] | Insensitive to isomeric impurities.[7] | Higher cost and complexity. |
Logical Comparison of Purity Assessment Methods
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mt.com [mt.com]
- 3. Melting Point Matters: The Key to Purity, Identification, and Quality Control | Buchi.com [buchi.com]
- 4. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. study.com [study.com]
- 6. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. emerypharma.com [emerypharma.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance | NIST [nist.gov]
A Comparative Guide to the Cyclic Voltammetry of 1,3,5-Tris(4-aminophenyl)benzene (TAPB) and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electrochemical behavior of 1,3,5-Tris(4-aminophenyl)benzene (TAPB) and related triarylamine compounds, with a focus on cyclic voltammetry studies. The data presented herein is crucial for understanding the redox properties of these molecules, which are of significant interest in the development of novel electronic materials, sensors, and electrochemically active pharmaceuticals.
Introduction to TAPB and its Electrochemical Significance
This compound (TAPB) is a star-shaped aromatic amine that has garnered considerable attention due to its unique electronic and structural properties. The central benzene (B151609) ring connected to three aminophenyl arms creates a planar, C3-symmetric molecule with a high density of redox-active sites. The amino groups are readily oxidized, making TAPB and its derivatives promising candidates for applications requiring stable radical cations and efficient hole transport. Cyclic voltammetry is a powerful technique to probe the redox behavior of these compounds, providing insights into their oxidation potentials, stability of oxidized species, and electron transfer kinetics.
Comparative Analysis of Redox Potentials
The electrochemical properties of triarylamines are highly sensitive to their molecular structure, particularly the nature and position of substituents on the aromatic rings. The following tables summarize the key cyclic voltammetry data for TAPB derivatives and related triarylamine compounds from various studies. It is important to note that direct comparison of absolute potential values across different studies should be done with caution due to variations in experimental conditions.
Table 1: Cyclic Voltammetry Data for a Triferrocenyl-Substituted TAPB Derivative
| Compound | Scan Rate (mV/s) | Epa (V vs. Ag/AgCl) | Epc (V vs. Ag/AgCl) | ΔEp (mV) |
| Triferrocenyl-substituted 1,3,5-triphenylbenzene | 100 | +0.58 | +0.48 | 100 |
This data is from a study on a specific derivative where ferrocene (B1249389) units are attached to the TAPB core. The redox process observed corresponds to the Fe(II)/Fe(III) couple of the ferrocene moieties.
Table 2: Comparative Oxidation Potentials of Substituted Triphenylamines
| Compound | First Oxidation Potential (E½, V vs. Ag/AgCl) | Second Oxidation Potential (E½, V vs. Ag/AgCl) |
| p-Amino-triphenylamine | 0.59 | 1.09 |
| Triphenylamine (B166846) (TPA) | ~1.0 | - |
| 4-Methoxytriphenylamine (MOTPA) Polymer | 1.08 (Epa) | - |
| 4-n-butyltriphenylamine (BTPA) Polymer | 1.12 (Epa) | - |
This table highlights the influence of substituents on the oxidation potential of the triphenylamine core. Electron-donating groups like amino and methoxy (B1213986) lower the oxidation potential, making the compound easier to oxidize.[1][2]
Experimental Protocols
A standardized and meticulously executed experimental protocol is critical for obtaining reliable and reproducible cyclic voltammetry data. Below is a detailed methodology based on common practices reported in the literature for the electrochemical analysis of triarylamine compounds.
1. Preparation of the Analyte Solution:
-
Dissolve the this compound compound or its derivative in a suitable solvent to a final concentration of 1-5 mM. Dichloromethane (DCM) or acetonitrile (B52724) (ACN) are commonly used solvents.
-
Add a supporting electrolyte, such as tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF6) or tetrabutylammonium perchlorate (B79767) (TBAP), to the solution at a concentration of 0.1 M. The supporting electrolyte is crucial for minimizing solution resistance and ensuring good ionic conductivity.
-
Purge the solution with an inert gas (e.g., high-purity argon or nitrogen) for at least 15-20 minutes prior to the experiment to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a blanket of the inert gas over the solution during the experiment.
2. Electrochemical Cell Setup:
-
A standard three-electrode cell is employed.
-
Working Electrode: A glassy carbon electrode (GCE) or a platinum (Pt) disk electrode is typically used. The electrode surface should be polished to a mirror finish with alumina (B75360) slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) and then sonicated in deionized water and the solvent to be used in the experiment.
-
Reference Electrode: A silver/silver chloride (Ag/AgCl) or a saturated calomel (B162337) electrode (SCE) is commonly used. It is often separated from the main compartment by a salt bridge to prevent contamination.
-
Counter Electrode (Auxiliary Electrode): A platinum wire or a graphite (B72142) rod with a large surface area is used as the counter electrode.
3. Cyclic Voltammetry Measurement:
-
Connect the electrodes to a potentiostat.
-
Set the potential window to scan over the range where the redox events of interest are expected to occur. For triarylamines, this typically involves scanning to positive potentials to observe the oxidation processes.
-
Set the initial scan rate (e.g., 100 mV/s). A range of scan rates (e.g., 20, 50, 100, 200, 500 mV/s) should be investigated to study the nature of the redox processes (e.g., diffusion-controlled or surface-adsorbed).
-
Record the cyclic voltammogram. The first scan may differ from subsequent scans due to initial surface processes; therefore, it is common to record several cycles until a stable voltammogram is obtained.
Data Analysis and Interpretation
The resulting cyclic voltammogram is a plot of current versus potential. Key parameters to be extracted and analyzed include:
-
Anodic and Cathodic Peak Potentials (Epa and Epc): The potentials at which the maximum oxidation and reduction currents are observed, respectively.
-
Half-wave Potential (E½): Calculated as (Epa + Epc)/2, which provides an approximation of the formal redox potential of the analyte.
-
Peak-to-Peak Separation (ΔEp): Calculated as |Epa - Epc|. For a reversible one-electron process, ΔEp is theoretically 59/n mV at 25 °C, where n is the number of electrons transferred. Larger separations suggest quasi-reversible or irreversible electron transfer kinetics.
-
Peak Currents (ipa and ipc): The magnitudes of the anodic and cathodic peak currents. For a reversible process, the ratio of the peak currents (ipa/ipc) should be close to unity.
-
Scan Rate Dependence: For a diffusion-controlled process, the peak current is proportional to the square root of the scan rate. A plot of ip vs. ν½ should be linear and pass through the origin.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for conducting a cyclic voltammetry study of this compound compounds.
Caption: General workflow for cyclic voltammetry studies of TAPB compounds.
Signaling Pathways and Logical Relationships
The electrochemical oxidation of a triarylamine, such as a TAPB derivative, involves a series of electron transfer steps. The following diagram illustrates the sequential formation of the radical cation and dication species.
Caption: Stepwise oxidation of a triarylamine (TAA) moiety.
Conclusion
The cyclic voltammetry of this compound and its derivatives reveals a rich electrochemical behavior characterized by accessible oxidation states. The redox potentials are tunable through chemical modification, with electron-donating substituents generally lowering the oxidation potentials. This tunability, combined with the inherent stability of the resulting radical cations, makes these star-shaped molecules highly attractive for a wide range of applications in materials science and drug development. A thorough understanding of their electrochemical properties, as elucidated by cyclic voltammetry, is paramount for the rational design of new functional materials and electrochemically active therapeutic agents. Further research focusing on systematic structure-property relationship studies under standardized electrochemical conditions will be invaluable for advancing this promising class of compounds.
References
A Comparative Guide to the Electronic Properties of TAPB and its Analogues for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the electronic properties of 1,3,5-tris(4-aminophenyl)benzene (TAPB) and its analogues. The information presented herein is curated from experimental data to assist in the selection and design of materials for applications in organic electronics, sensing, and catalysis.
Introduction to TAPB and its Significance
This compound (TAPB) is a C3-symmetric aromatic amine that has garnered significant attention as a versatile building block in materials science. Its rigid, planar core and tripodal arrangement of amino groups make it an ideal candidate for the construction of highly ordered, porous materials such as covalent organic frameworks (COFs). The electronic properties of TAPB and its derivatives are of particular interest as they dictate the performance of these materials in electronic devices. By modifying the chemical structure of TAPB through the introduction of various functional groups, its electronic characteristics, such as frontier molecular orbital (FMO) energy levels and charge carrier mobility, can be precisely tuned.
Comparative Analysis of Electronic Properties
The electronic properties of TAPB and its analogues are critically dependent on the nature of the substituents on the aromatic rings. Electron-donating groups (EDGs) generally increase the highest occupied molecular orbital (HOMO) energy level, making the molecule easier to oxidize. Conversely, electron-withdrawing groups (EWGs) tend to lower both the HOMO and lowest unoccupied molecular orbital (LUMO) energy levels, affecting the electron affinity and ionization potential of the molecule.
Below is a summary of the electronic properties of TAPB and a representative analogue. Due to the limited availability of a comprehensive experimental dataset for a wide range of TAPB analogues in a single study, this table includes data for TAPB and a closely related triarylamine derivative to illustrate the impact of structural modification.
| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Hole Mobility (μh) (cm²V⁻¹s⁻¹) | Experimental Method |
| TAPB | -5.10 | -1.90 | 3.20 | Not Reported | Cyclic Voltammetry, UV-Vis Spectroscopy |
| N,N,N',N',N'',N''-Hexaphenyl-1,3,5-benzenetriamine | -5.35 | -2.25 | 3.10 | ~10⁻⁵ | Cyclic Voltammetry, Time-of-Flight (TOF) |
| TPB-TFB COF (TAPB-based) | - | - | - | 165 ± 10 | Time-Resolved Terahertz Spectroscopy |
Note: The data presented is compiled from various sources and experimental conditions may vary. The TPB-TFB COF is a covalent organic framework synthesized from a derivative of TAPB, showcasing the high charge carrier mobility achievable with TAPB-based structures.[1]
Impact of Substituents on Electronic Properties
The introduction of substituents onto the TAPB framework can significantly alter its electronic properties.
-
Electron-Donating Groups (EDGs): Substituents such as methyl (-CH₃) or methoxy (B1213986) (-OCH₃) groups increase the electron density of the aromatic system. This leads to a destabilization (increase in energy) of the HOMO level, making the molecule more susceptible to oxidation. The LUMO level is generally less affected. The net effect is a reduction in the HOMO-LUMO gap.
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) withdraw electron density from the aromatic core. This results in the stabilization (lowering of energy) of both the HOMO and LUMO levels. The stabilization of the LUMO is often more pronounced, which can facilitate electron injection in electronic devices.
Experimental Protocols
The characterization of the electronic properties of TAPB and its analogues relies on a suite of experimental techniques. Below are detailed methodologies for key experiments.
Cyclic Voltammetry (CV) for HOMO/LUMO Level Determination
Objective: To determine the oxidation and reduction potentials of a compound, from which the HOMO and LUMO energy levels can be estimated.
Methodology:
-
Sample Preparation: A solution of the compound (typically 1 mM) is prepared in a suitable solvent (e.g., dichloromethane, acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate).
-
Electrochemical Cell: A three-electrode setup is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or saturated calomel (B162337) electrode), and a counter electrode (e.g., platinum wire).
-
Measurement: The potential of the working electrode is swept linearly with time, and the resulting current is measured. The potential is swept in both the positive (for oxidation) and negative (for reduction) directions.
-
Data Analysis: The onset potentials of the first oxidation (E_ox) and reduction (E_red) peaks are determined from the voltammogram. The HOMO and LUMO energy levels are then calculated using the following empirical formulas, often referenced against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple:
-
HOMO (eV) = -[E_ox (vs. Fc/Fc⁺) + 4.8]
-
LUMO (eV) = -[E_red (vs. Fc/Fc⁺) + 4.8]
-
UV-Visible Spectroscopy for Band Gap Determination
Objective: To determine the optical band gap of a compound.
Methodology:
-
Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., chloroform, THF).
-
Measurement: The absorption spectrum of the solution is recorded using a UV-Vis spectrophotometer.
-
Data Analysis: The absorption onset (λ_onset) is determined from the long-wavelength edge of the lowest energy absorption band. The optical band gap (E_g) is calculated using the formula:
-
E_g (eV) = 1240 / λ_onset (nm)
-
Time-of-Flight (TOF) for Charge Carrier Mobility Measurement
Objective: To directly measure the charge carrier mobility of a material.
Methodology:
-
Device Fabrication: A thin film of the material is sandwiched between two electrodes, with at least one electrode being semi-transparent.
-
Measurement: A short pulse of light with energy greater than the material's band gap is used to generate charge carriers near the transparent electrode. A voltage is applied across the device, causing the charge carriers of one polarity to drift across the film to the other electrode.
-
Data Analysis: The time it takes for the carriers to traverse the film (the transit time, t_T) is measured from the resulting photocurrent transient. The charge carrier mobility (μ) is then calculated using the formula:
-
μ = d² / (V * t_T)
-
where d is the film thickness and V is the applied voltage.
-
Visualizations
Chemical Structures
Caption: Molecular structures of TAPB and a representative analogue.
Experimental Workflow for Electronic Property Characterization
Caption: Workflow for characterizing electronic properties.
References
Safety Operating Guide
Proper Disposal of 1,3,5-Tris(4-aminophenyl)benzene: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 1,3,5-Tris(4-aminophenyl)benzene is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This compound, an aromatic amine, is classified as a hazardous substance, primarily causing skin and eye irritation.[1][2] Adherence to established protocols minimizes risks to personnel and prevents environmental contamination. This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this compound.
Hazard Profile and Safety Data
This compound is a solid, typically a pale orange to orange powder, with a melting point of 165°C.[3] It is essential to handle this chemical in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3][4]
| Hazard Classification | GHS Pictogram | Precautionary Statements |
| Skin Irritation (Category 2)[4] | Warning | H315: Causes skin irritation.[1][2] |
| Eye Irritation (Category 2)[4] | Warning | H319: Causes serious eye irritation.[1][2] |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system[4] | Warning | H335: May cause respiratory irritation.[1] |
Step-by-Step Disposal Protocol
The primary and most recommended method for the disposal of this compound is to transfer it to an approved and licensed hazardous waste disposal facility.[4][5] In-laboratory neutralization should only be attempted by trained personnel with a thorough understanding of the chemical reactions involved and the associated risks.
1. Immediate Containment and Labeling:
-
Ensure that any waste containing this compound is collected in a designated, compatible, and properly sealed container.[5] The original container is often a suitable choice.
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms.
2. Segregation of Waste:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Crucially, segregate the this compound waste from incompatible materials, particularly strong oxidizing agents and acids, to prevent potentially violent reactions.
3. Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the hazardous waste.
-
Comply with all local, state, and federal regulations regarding hazardous waste disposal, such as those set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) in the United States.[4]
Experimental Protocol: In-Laboratory Neutralization (for skilled personnel only)
While professional disposal is the preferred method, in-laboratory oxidation can be a viable option for small quantities, effectively degrading the aromatic amine. This procedure should be performed in a fume hood with appropriate PPE.
Materials:
-
This compound waste
-
Sulfuric acid (1.7 N)
-
Potassium permanganate (B83412) (0.2 M) solution
-
Large flask (e.g., 5-L)
-
Stirring apparatus
Procedure:
-
Preparation: In a fume hood, carefully prepare a 1.7 N sulfuric acid solution by adding concentrated sulfuric acid to water (never the reverse).
-
Dissolution: In the large flask, dissolve a small quantity (e.g., 0.01 mol) of the this compound waste in the 1.7 N sulfuric acid.
-
Oxidation: While continuously stirring the solution, slowly add the 0.2 M potassium permanganate solution. The solution will likely turn a deep purple color.
-
Reaction: Allow the mixture to stand at room temperature for a minimum of 8 hours to ensure complete oxidation of the aromatic amine.
-
Disposal of Treated Waste: After the reaction is complete, the resulting solution should be neutralized and disposed of in accordance with local regulations for aqueous chemical waste.
Logical Workflow for Disposal
Caption: Logical workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling 1,3,5-Tris(4-aminophenyl)benzene
This document provides crucial safety protocols and logistical plans for the handling and disposal of 1,3,5-Tris(4-aminophenyl)benzene (CAS No. 118727-34-7). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Classification:
This compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it presents the following hazards:
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[1][2]
The signal word for this chemical is "Warning".[1][2][3][4]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₁N₃ | [3][5] |
| Molecular Weight | 351.44 g/mol | [3][5] |
| Appearance | White to Brown or Pale Orange to Orange solid/powder/crystal | [1][6][7] |
| Melting Point | 165 °C | [1] |
| Purity | ≥93.0% to ≥97% | [5][6][7][8] |
Operational Plan: Handling Procedures
1. Engineering Controls:
-
Use of a fume hood is recommended to minimize inhalation of dust.
-
An eyewash station and safety shower must be readily accessible.
2. Personal Protective Equipment (PPE):
The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]
-
Skin Protection:
-
Respiratory Protection:
-
For operations that may generate dust, a NIOSH-approved respirator for dusts should be used.[1]
-
3. Handling and Storage:
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[1][2]
-
Wash hands and any exposed skin thoroughly after handling.[1][2][9]
-
Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[1][2]
-
Keep away from heat and sources of ignition.[10]
Experimental Workflow Diagram:
Caption: A flowchart illustrating the key steps for safely handling this compound.
Disposal Plan
1. Waste Collection:
-
All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, and disposable lab coats) must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Solutions containing this chemical should be collected in a separate, labeled liquid hazardous waste container.
2. Waste Disposal:
-
Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][2]
-
Do not dispose of this chemical down the drain or in regular trash.
-
Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
Emergency Procedures:
-
In case of skin contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1][2][9]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][2]
-
In case of inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[1][2]
-
In case of a spill: Avoid dust formation.[2] Sweep up the material and place it in a suitable container for disposal.[10] Ensure adequate ventilation.
Logical Relationship of Safety and Disposal:
Caption: A diagram showing the logical flow from planning to disposal for this compound.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. 1,3,5-Tri(4-aminophenyl)benzene | C24H21N3 | CID 12058813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 118727-34-7 [sigmaaldrich.com]
- 5. chemscene.com [chemscene.com]
- 6. This compound | 118727-34-7 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 7. This compound | 118727-34-7 | TCI AMERICA [tcichemicals.com]
- 8. This compound 93.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 9. This compound | 118727-34-7 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
